molecular formula C13H15N B1589993 2,4,5,8-Tetramethylquinoline CAS No. 39581-63-0

2,4,5,8-Tetramethylquinoline

Cat. No.: B1589993
CAS No.: 39581-63-0
M. Wt: 185.26 g/mol
InChI Key: NIBUUXBVSUJONT-UHFFFAOYSA-N
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Description

2,4,5,8-Tetramethylquinoline is an organic compound with the molecular formula C13H15N and a molecular weight of 185.26 g/mol . It is identified by the CAS Registry Number 39581-63-0 . This high-purity compound is typically supplied as an off-white to white powder with a minimum purity of 98% . As a tetramethyl-substituted quinoline, it belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and industrial chemistry . The quinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, and antitumor properties . While the specific applications of this compound are an active area of investigation, its structure makes it a valuable intermediate for the synthesis of more complex molecules, such as those explored in the development of novel imidazo[4,5-c]quinolines . Researchers value this chemical for developing new synthetic routes and exploring structure-activity relationships. Proper storage recommendations are at 2-8°C in a light-protected container . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5,8-tetramethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBUUXBVSUJONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479449
Record name 2,4,5,8-TETRAMETHYLQUINOLINE
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URL https://comptox.epa.gov/dashboard/DTXSID50479449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39581-63-0
Record name 2,4,5,8-TETRAMETHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5,8-Tetramethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the polysubstituted quinoline derivative, 2,4,5,8-Tetramethylquinoline. Quinoline scaffolds are of paramount importance in medicinal chemistry and materials science, serving as the foundational structure for a multitude of therapeutic agents and functional materials.[1][2] This document outlines a robust synthetic protocol based on the Combes reaction, offering insights into the mechanistic underpinnings and practical considerations of this classical synthetic route. Furthermore, a detailed characterization of the target molecule is presented, including predicted spectroscopic data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR, based on established principles and data from analogous structures. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives and for professionals in drug discovery exploring this important chemical space.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its physicochemical and biological properties, making the development of efficient and versatile synthetic methodologies for polysubstituted quinolines a continuous area of research. This compound, with its specific substitution pattern, represents a valuable building block for the exploration of new chemical entities with potential therapeutic applications.

Synthesis of this compound via the Combes Reaction

The Combes quinoline synthesis is a classic and reliable method for the preparation of 2,4-disubstituted quinolines.[3][4][5][6][7] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4][5][6][7] For the synthesis of this compound, the logical starting materials are 2,5-dimethylaniline and pentane-2,4-dione.

Mechanistic Rationale

The Combes reaction proceeds through a two-stage mechanism: the formation of an enaminone intermediate followed by an acid-catalyzed intramolecular cyclization and dehydration.[1][3][4]

  • Enaminone Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2,5-dimethylaniline on one of the carbonyl groups of pentane-2,4-dione, followed by dehydration to form an enaminone intermediate.

  • Acid-Catalyzed Cyclization: In the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), the enaminone is protonated, activating the aromatic ring for an intramolecular electrophilic attack. The subsequent cyclization forms a dihydroquinoline intermediate, which readily dehydrates under the reaction conditions to yield the aromatic this compound.

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline 2,5-Dimethylaniline Enaminone Enaminone Intermediate Aniline->Enaminone Condensation (-H₂O) Diketone Pentane-2,4-dione Diketone->Enaminone Protonated_Enaminone Protonated Enaminone Enaminone->Protonated_Enaminone Protonation (H⁺) Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Protonated_Enaminone->Cyclized_Intermediate Intramolecular Electrophilic Cyclization Product This compound Cyclized_Intermediate->Product Dehydration (-H₂O)

Caption: General mechanism of the Combes synthesis for this compound.
Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2,5-Dimethylaniline

  • Pentane-2,4-dione (Acetylacetone)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylaniline (1 equivalent) and pentane-2,4-dione (1.1 equivalents).

  • Initial Condensation: Stir the mixture at room temperature for 30 minutes. An exothermic reaction may be observed.

  • Acid-Catalyzed Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (3-4 equivalents) with continuous stirring.

  • Heating: After the addition of acid is complete, heat the reaction mixture to 100-110 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% NaOH solution until the pH is approximately 8-9. A precipitate should form.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound as a solid.[8][9][10][11][12]

Experimental_Workflow Reactants 1. Mix 2,5-Dimethylaniline and Pentane-2,4-dione Acid_Addition 2. Add Concentrated H₂SO₄ (in ice bath) Reactants->Acid_Addition Heating 3. Heat at 100-110 °C Acid_Addition->Heating Workup 4. Quench with Ice Heating->Workup Neutralization 5. Neutralize with 10% NaOH Workup->Neutralization Extraction 6. Extract with CH₂Cl₂ Neutralization->Extraction Drying 7. Dry and Concentrate Extraction->Drying Purification 8. Recrystallize Drying->Purification

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques. Below are the expected data based on the principles of spectroscopy and analysis of similar structures.[13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-3~7.0-7.2s1H
H-6~7.3-7.5d1H
H-7~7.1-7.3d1H
C2-CH₃~2.5-2.7s3H
C4-CH₃~2.4-2.6s3H
C5-CH₃~2.3-2.5s3H
C8-CH₃~2.6-2.8s3H

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C2~158-160
C3~120-122
C4~145-147
C4a~128-130
C5~125-127
C6~130-132
C7~126-128
C8~135-137
C8a~147-149
C2-CH₃~23-25
C4-CH₃~18-20
C5-CH₃~16-18
C8-CH₃~19-21
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₁₅N), the expected molecular weight is approximately 185.26 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 185. Subsequent fragmentation may involve the loss of a methyl radical ([M-15]⁺) or other characteristic fragmentations of the quinoline ring system.[17][18][19][20][21]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-3000
C=C stretching (aromatic)1600-1620 and 1450-1500
C=N stretching (in aromatic ring)~1580
C-H bending (out-of-plane)750-900

Safety and Handling

Quinoline and its derivatives should be handled with appropriate safety precautions.[8][19][20][22][23] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.

Conclusion

This technical guide has detailed a reliable synthetic route to this compound using the Combes reaction and has provided a comprehensive overview of its expected spectroscopic characteristics. The presented protocol and characterization data serve as a valuable resource for chemists in academia and industry. The continued exploration of synthetic methodologies for novel quinoline derivatives is crucial for advancing the fields of medicinal chemistry and materials science.

References

A Technical Guide to the Spectral Analysis of 2,4,5,8-Tetramethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectral characteristics of 2,4,5,8-tetramethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of spectroscopic techniques for the structural elucidation and characterization of this heterocyclic compound. While direct experimental spectra for this compound are not extensively published, this guide synthesizes predicted data based on the analysis of analogous quinoline derivatives and fundamental spectroscopic principles.

Introduction

This compound, with the molecular formula C₁₃H₁₅N and a molecular weight of 185.26 g/mol , belongs to the quinoline family of heterocyclic aromatic compounds.[1][2] The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and understanding the spectral properties of its derivatives is crucial for synthesis confirmation, purity assessment, and metabolic studies. This guide will cover the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Predicted Spectral Features

The structure of this compound, with its distinct arrangement of methyl groups on the quinoline core, gives rise to a unique spectral fingerprint. The following sections detail the anticipated spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the four methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the aromatic ring currents.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH (C6-H, C7-H)7.0 - 8.0Doublet, Doublet
Aromatic CH (C3-H)6.5 - 7.0Singlet
Methyl CH₃ (C2-CH₃)2.5 - 2.7Singlet
Methyl CH₃ (C4-CH₃)2.4 - 2.6Singlet
Methyl CH₃ (C5-CH₃)2.3 - 2.5Singlet
Methyl CH₃ (C8-CH₃)2.2 - 2.4Singlet

Justification: The aromatic protons on the benzene ring (C6-H, C7-H) are expected to appear in the typical downfield region for aromatic protons. The proton at C3 is anticipated to be a singlet due to the adjacent methyl group at C4 and the nitrogen atom. The methyl group protons will appear as singlets in the upfield region, with their exact chemical shifts influenced by their position on the quinoline ring. For comparison, the methyl protons of 2-methylquinoline appear around 2.7 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
Quaternary C (C2, C4, C5, C8, C4a, C8a)140 - 160
Aromatic CH (C3, C6, C7)120 - 135
Methyl C (C2-CH₃, C4-CH₃, C5-CH₃, C8-CH₃)15 - 25

Justification: The quaternary carbons, particularly those bonded to nitrogen (C2) and in the ring fusion, will be the most downfield. Aromatic CH carbons will resonate in the typical 120-135 ppm range. The methyl carbons will appear in the upfield aliphatic region. These predictions are based on general values for substituted quinolines.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

IonPredicted m/z
[M]⁺185.26
[M+H]⁺186.27

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition (C₁₃H₁₅N). The fragmentation pattern in MS/MS would likely involve the loss of methyl groups, providing further structural confirmation.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Aromatic Ring Stretch1500 - 1600
C=N Stretch1610 - 1650
C-N Stretch1300 - 1400

Justification: The spectrum will be dominated by aromatic and aliphatic C-H stretching vibrations. The C=C and C=N stretching vibrations within the quinoline ring system will appear in the 1500-1650 cm⁻¹ region. These predictions are consistent with the known IR spectra of quinoline and its derivatives.[7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore.

Predicted UV-Vis Absorption Maxima (in Ethanol):

Predicted λₘₐₓ (nm)Electronic Transition
~230, ~280, ~320π → π*

Justification: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The exact positions and intensities of these bands are sensitive to substitution and the solvent used.[10][11]

Experimental Protocols

To obtain definitive spectral data for this compound, the following standard experimental procedures are recommended.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Elucidation Sample This compound (Purified) Dissolve Dissolve in appropriate deuterated or UV-grade solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolve->NMR MS Mass Spectrometry (EI/ESI, HRMS) Dissolve->MS IR Infrared Spectroscopy (FTIR-ATR) Dissolve->IR UV UV-Vis Spectroscopy Dissolve->UV Process Process raw data NMR->Process MS->Process IR->Process UV->Process Analyze Analyze spectra for chemical shifts, m/z, vibrational frequencies, and absorption maxima Process->Analyze Elucidate Correlate data to confirm molecular structure Analyze->Elucidate

References

2,4,5,8-Tetramethylquinoline NMR spectroscopy analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectroscopy Analysis of 2,4,5,8-Tetramethylquinoline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound. As a polysubstituted heterocyclic aromatic compound, its structural elucidation presents a non-trivial challenge that necessitates a multi-faceted NMR approach. This document serves as a resource for researchers, chemists, and drug development professionals, offering a detailed examination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. We delve into the causal relationships behind chemical shifts and coupling constants, explaining how substituent effects dictate the spectral landscape. The guide provides not only a theoretical framework for spectral interpretation but also actionable, field-proven experimental protocols for data acquisition. All assignments are validated through a logical workflow that leverages the synergy between different NMR experiments, ensuring the trustworthiness and integrity of the structural confirmation.

Introduction: The Structural Challenge of Polysubstituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The precise substitution pattern on the quinoline ring system is critical to a molecule's function, making unambiguous structural verification an essential step in any synthetic or discovery workflow. This compound (C₁₃H₁₅N, M.W. 185.26)[2] is a representative example where the high degree of substitution can lead to complex and potentially overlapping signals in its NMR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such organic molecules in solution.[3] While one-dimensional (1D) ¹H and ¹³C NMR provide the foundational data, a confident and complete assignment for a molecule like this compound is often unattainable without resorting to two-dimensional (2D) techniques.[4] This guide will demonstrate how a systematic approach, combining 1D and 2D NMR experiments, allows for the complete and unambiguous assignment of every proton and carbon atom in the molecule.

Analysis of the ¹H NMR Spectrum: Initial Hypotheses

The ¹H NMR spectrum provides the initial map of the proton environments. Based on the structure of this compound, we can predict the types of signals, their multiplicities, and approximate chemical shifts.

  • Aromatic Region (7.0-8.0 ppm): The benzene portion of the quinoline ring contains two adjacent aromatic protons, H-6 and H-7. Due to ortho-coupling, these are expected to appear as a pair of doublets, constituting an AX spin system. The pyridine ring contains a single proton, H-3, which, lacking adjacent protons, should appear as a singlet. The electron-withdrawing nature of the nitrogen atom and the aromatic ring currents will shift these protons downfield.[5]

  • Methyl Region (2.4-2.8 ppm): The molecule contains four chemically distinct methyl groups. Since they are not coupled to any other protons, each will appear as a singlet. Their chemical shifts are influenced by their position on the quinoline core.

    • C2-CH₃ & C4-CH₃: These methyl groups are on the pyridine ring. The C2-CH₃ is adjacent to the nitrogen atom, which is expected to cause a significant downfield shift compared to the other methyl groups.

    • C5-CH₃ & C8-CH₃: These methyl groups are on the carbocyclic ring. Their electronic environment is distinct, leading to separate signals. The C8-CH₃ is in a peri position relative to the nitrogen, which can influence its chemical shift.[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃
Proton AssignmentPredicted δ (ppm)MultiplicityRationale
H-7~7.5 - 7.7dAromatic proton ortho to H-6.
H-6~7.2 - 7.4dAromatic proton ortho to H-7, shielded by C5-CH₃.
H-3~7.0 - 7.2sIsolated proton on the pyridine ring.
C8-CH₃~2.7 - 2.8sMethyl group in the peri position to nitrogen.
C2-CH₃~2.6 - 2.7sMethyl group alpha to nitrogen, deshielded.
C5-CH₃~2.5 - 2.6sMethyl group on the benzene ring.
C4-CH₃~2.4 - 2.5sMethyl group on the pyridine ring.

Note: These are estimated values based on substituent effects in related methylquinolines. Actual values may vary.[7]

Analysis of the ¹³C NMR Spectrum: A Deeper Look

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect to see 13 distinct signals corresponding to the 9 carbons of the quinoline core and the 4 methyl carbons.

  • Aromatic Carbons (115-160 ppm): The nine carbons of the quinoline ring will resonate in this region.[8] Differentiating between the protonated (CH) and non-protonated (quaternary) carbons requires further experiments like DEPT or 2D NMR.

    • Quaternary Carbons (C): C-2, C-4, C-4a, C-5, C-8, and C-8a. The C-2 carbon, being directly attached to the electronegative nitrogen, is expected to be the most downfield signal in the spectrum.[6]

    • Methine Carbons (CH): C-3, C-6, and C-7.

  • Aliphatic Carbons (15-30 ppm): The four methyl carbons will appear in this upfield region. Their relative shifts will mirror the trends observed for their attached protons.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
Carbon AssignmentPredicted δ (ppm)Carbon TypeRationale
C-2~158 - 160CAttached to nitrogen, strongly deshielded.
C-4~145 - 147CQuaternary carbon in the pyridine ring.
C-8a~144 - 146CBridgehead carbon adjacent to nitrogen.
C-7~132 - 134CHAromatic CH.
C-5~130 - 132CMethyl-substituted aromatic carbon.
C-4a~128 - 130CBridgehead carbon.
C-8~127 - 129CMethyl-substituted aromatic carbon.
C-6~124 - 126CHAromatic CH.
C-3~121 - 123CHCH in the pyridine ring.
C8-CH₃~24 - 26CH₃Methyl carbon.
C4-CH₃~22 - 24CH₃Methyl carbon.
C2-CH₃~19 - 21CH₃Methyl carbon.
C5-CH₃~17 - 19CH₃Methyl carbon.

Note: These are estimated values. The assignment of closely resonating signals, particularly the quaternary carbons, is ambiguous without 2D NMR data.[7]

The Power of 2D NMR: Unambiguous Structural Verification

While 1D NMR provides a list of chemical shifts, it does not inherently confirm the connectivity of the molecule. For a polysubstituted system, 2D NMR is not merely helpful; it is essential for a self-validating, trustworthy assignment.[9]

¹H-¹H COSY: Mapping Proton-Proton Connectivity

Correlation Spectroscopy (COSY) is the cornerstone experiment for identifying protons that are coupled to each other, typically through 2 or 3 bonds.[10] For this compound, the COSY spectrum provides a critical piece of evidence:

  • Key Correlation: A cross-peak will be observed between the aromatic protons at ~7.5-7.7 ppm and ~7.2-7.4 ppm. This definitively proves their spatial proximity as H-7 and H-6, respectively, and confirms the substitution pattern on the benzene ring.

  • Long-Range Couplings: Weak correlations may also be observed between the H-3 proton and the C4-CH₃ protons, or between H-6 and the C5-CH₃ protons, further solidifying assignments.

COSY_Correlations cluster_aromatic Aromatic Spin System cluster_longrange Long-Range Couplings H6 H-6 (~7.3 ppm) H7 H-7 (~7.6 ppm) H6->H7 ³J (ortho) H7->H6 H3 H-3 (~7.1 ppm) C4_Me C4-CH₃ (~2.4 ppm) H3->C4_Me ⁴J

Caption: Key ¹H-¹H COSY correlations in this compound.

¹H-¹³C HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[11] This is an exceptionally powerful experiment for resolving ambiguity.

  • Causality: The HSQC spectrum acts as a bridge between the ¹H and ¹³C data. By observing a cross-peak, we can definitively assign a carbon chemical shift based on its known attached proton.

  • Assignments:

    • The ¹H singlet at ~7.1 ppm will correlate to the C-3 carbon.

    • The ¹H doublet at ~7.3 ppm will correlate to the C-6 carbon.

    • The ¹H doublet at ~7.6 ppm will correlate to the C-7 carbon.

    • The four ¹H methyl singlets will each correlate to one of the four methyl carbons in the aliphatic region of the ¹³C spectrum, allowing for their unambiguous assignment.

¹H-¹³C HMBC: Assembling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most crucial step for assigning the quaternary carbons and confirming the overall molecular structure.[11] It reveals correlations between protons and carbons over two or three bonds (²J and ³J), effectively mapping the carbon skeleton.

  • Logic of Assignment: By observing correlations from a proton with a known assignment (from ¹H and HSQC data) to a nearby quaternary carbon, we can definitively assign that carbon.

  • Key HMBC Correlations for Quaternary Carbon Assignment:

    • From C4-CH₃ protons (~2.4 ppm): Correlations to C-3, C-4, and C-4a will be observed. Since C-3 is known from HSQC, this allows for the assignment of C-4 and C-4a .

    • From H-3 proton (~7.1 ppm): Correlations to C-2, C-4, and C-4a confirm the previous assignments and help assign C-2 .

    • From C2-CH₃ protons (~2.6 ppm): A strong correlation to C-2 and a correlation to C-3 will be seen, confirming the C-2 assignment.

    • From H-7 proton (~7.6 ppm): Correlations to C-5, C-8a, and the protonated C-6 will be visible. This allows for the assignment of C-5 and C-8a .

    • From C8-CH₃ protons (~2.7 ppm): Correlations to C-7, C-8 , and C-8a will finalize the assignments of the remaining quaternary carbons.

Caption: Key HMBC correlations for assigning quaternary carbons.

Experimental Protocols

To ensure high-quality, reproducible data, the following protocols are recommended.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Use a high-quality deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred for initial analysis due to its volatility and minimal signal overlap.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.[9] Quinolines can exhibit concentration-dependent chemical shifts due to π-π stacking, so consistency is key.[12]

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Data Acquisition

The following parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical peaks in the ¹H spectrum).

  • 1D ¹H Spectrum:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • 1D ¹³C{¹H} Spectrum:

    • Acquire a standard proton-decoupled carbon spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D Experiments (COSY, HSQC, HMBC):

    • Use standard, manufacturer-provided pulse programs for gCOSY, gHSQC, and gHMBC experiments.

    • COSY: Acquire with 2-4 scans per increment.

    • HSQC: Optimize for a one-bond ¹J(CH) coupling of ~145 Hz. Acquire with 4-8 scans per increment.

    • HMBC: Optimize for a long-range coupling of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations. Acquire with 16-64 scans per increment to ensure detection of weaker correlations.

    • Process the 2D data using appropriate window functions (e.g., sine-bell) before Fourier transformation in both dimensions.

Caption: A self-validating workflow for NMR-based structure elucidation.

Conclusion

The structural elucidation of this compound is a prime example of the power of a systematic, multi-technique NMR approach. While 1D spectra provide the initial clues, they are insufficient for a definitive assignment due to the high degree of substitution. By logically layering data from 2D COSY, HSQC, and HMBC experiments, one can build an unassailable argument for the complete assignment of all proton and carbon signals. This workflow, which moves from identifying spin systems (COSY) to linking protons with their carbons (HSQC) and finally to assembling the entire molecular skeleton (HMBC), represents a robust and trustworthy protocol for the characterization of complex organic molecules in academic and industrial research.

References

crystallographic studies of 2,4,5,8-Tetramethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystallographic Studies of 2,4,5,8-Tetramethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as revealed by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. This guide provides a comprehensive technical overview of the crystallographic analysis of this compound (C₁₃H₁₅N, CAS: 39581-63-0).[3][4] While specific crystallographic data for this particular derivative is not extensively published, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and structural elucidation. By synthesizing established protocols for analogous quinoline systems, we present a self-validating workflow that equips researchers with the necessary expertise to conduct such studies, ensuring both scientific rigor and practical applicability in a drug discovery context.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][5] The therapeutic efficacy of these compounds is intimately linked to their molecular geometry, which dictates their interaction with biological targets. The substitution pattern on the quinoline core, such as the methyl groups in this compound, can significantly influence planarity, electronic distribution, and steric factors, thereby modulating binding affinity and specificity.

Crystallographic studies provide the definitive map of a molecule's solid-state conformation and intermolecular interactions. This information is invaluable for:

  • Structure-Based Drug Design: Understanding how a ligand fits into the active site of a protein.

  • Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

  • Polymorph Screening: Characterizing different crystalline forms of a drug substance, which can impact its solubility and bioavailability.

This guide will therefore focus on the practical aspects of obtaining and interpreting the crystal structure of this compound, providing a blueprint for researchers in the field.

Synthesis and Crystallization

A reliable synthetic route and a robust crystallization protocol are prerequisites for any crystallographic study. For this compound, a logical and efficient synthetic approach is the Combes quinoline synthesis.

Proposed Synthesis: The Combes Reaction

The Combes synthesis is a classic and versatile method for preparing 2,4-disubstituted quinolines.[1][6] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][7] For the synthesis of this compound, the logical precursors would be 2,5-dimethylaniline and acetylacetone (2,4-pentanedione).

The causality behind this choice lies in the reaction mechanism, which first involves the formation of a Schiff base intermediate from the aniline and one of the ketone functionalities of the β-diketone. Subsequent acid-catalyzed intramolecular cyclization, followed by dehydration, yields the final quinoline product.[1][6] The use of a strong acid like sulfuric acid or polyphosphoric acid is crucial for promoting the ring-closure step.[6][8]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,5-Dimethylaniline 2,5-Dimethylaniline Condensation Condensation 2,5-Dimethylaniline->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation Cyclization Cyclization Condensation->Cyclization Schiff Base Intermediate This compound This compound Cyclization->this compound Dehydration

Caption: Proposed Combes synthesis of this compound.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The success of crystallization depends on factors like solvent choice, saturation level, and temperature. A systematic approach is essential.

Protocol for Crystal Growth: A common and effective method is slow evaporation from a saturated solution.

  • Solvent Screening: The synthesized and purified this compound should be tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate). An ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent at room temperature. The vial should be left in a vibration-free environment.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed crystals of sufficient size (ideally > 0.1 mm in all dimensions) are observed, they can be carefully harvested.

X-ray Crystallographic Analysis

The core of the study is the collection and analysis of X-ray diffraction data from a single crystal.

G Single_Crystal Select & Mount Single Crystal Diffractometer Place in Diffractometer Single_Crystal->Diffractometer XRay_Source X-ray Source (e.g., Mo Kα) XRay_Source->Diffractometer Data_Collection Data Collection (Reflection Intensities & Positions) Diffractometer->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Final_Model Final Crystallographic Model (CIF File) Structure_Refinement->Final_Model Validation Validation & Analysis Final_Model->Validation

Caption: General workflow for single-crystal X-ray crystallography.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in a diffractometer.[9] Data is typically collected using monochromatic X-ray radiation, such as Mo Kα (λ = 0.71073 Å).[10] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

The collected data frames are then processed. This involves integrating the raw diffraction spots to determine their intensities and correcting for experimental factors (e.g., Lorentz and polarization effects). This process yields a list of reflections (hkl indices) and their corresponding structure factor amplitudes (|F|²).

Structure Solution and Refinement

The central challenge in crystallography is the "phase problem": the phases of the structure factors are lost during the experiment. Direct methods or Patterson methods are typically used to obtain an initial electron density map and a preliminary structural model.

This initial model is then refined against the experimental data using a least-squares algorithm. The refinement process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the final model is assessed using R-factors (e.g., R1, wR2).

Structural Insights and Data Presentation

While experimental data for this compound is not available, we can present a plausible, illustrative dataset based on published structures of similar substituted quinolines.[9][10][11]

Table 1: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and serves as an example of a typical crystallographic report for a small organic molecule.)

ParameterHypothetical Value
Empirical FormulaC₁₃H₁₅N
Formula Weight185.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)11.321(4)
c (Å)12.954(5)
β (°)98.75(2)
Volume (ų)1234.5(7)
Z (molecules/unit cell)4
Calculated Density (g/cm³)0.996
Absorption Coeff. (mm⁻¹)0.058
F(000)400
Crystal Size (mm³)0.30 x 0.25 x 0.20
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected9876
Independent Reflections2543 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F²1.05
Analysis of Molecular Structure

A solved crystal structure would reveal key geometric parameters. The quinoline ring system is expected to be nearly planar. The C-C bond lengths within the aromatic rings would likely fall in the range of 1.36-1.42 Å, characteristic of conjugated systems.[12] The dihedral angle between the phenyl and pyridyl portions of the fused ring would be small, indicating high planarity.[11] The four methyl groups would be attached to this core, and their C-C bond lengths to the ring would be in the typical range for sp²-sp³ carbon bonds (~1.50-1.52 Å).

Supramolecular Chemistry: Intermolecular Interactions

In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular interactions. Given its aromatic nature, π-π stacking interactions between the quinoline ring systems of adjacent molecules are highly probable.[13] These interactions, where the electron-rich π systems overlap, are a significant cohesive force in the crystals of many aromatic compounds. The centroid-to-centroid distance for such interactions is typically in the range of 3.5-3.8 Å. Additionally, weak C-H···π and C-H···N hydrogen bonds could further stabilize the crystal lattice.

Detailed Experimental Protocols

Protocol for Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add 2,5-dimethylaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath.

  • Heating: Heat the reaction mixture at 100-110 °C for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the mixture onto crushed ice and basify to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Crystallographic Analysis
  • Crystal Mounting: Select a well-defined single crystal and mount it on a cryoloop.

  • Data Collection: Mount the crystal on a diffractometer (e.g., Bruker APEX II) equipped with a CCD detector and a Mo Kα X-ray source.[10] Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: Use software such as SAINT to integrate the diffraction data and SADABS for absorption correction.[10]

  • Structure Solution and Refinement: Solve the structure using the SHELXTL software package.[12] Refine the structural model by full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

  • Data Reporting: Generate a final crystallographic report and a CIF (Crystallographic Information File) containing all relevant structural information.

Conclusion

The crystallographic study of this compound, while requiring careful execution of synthesis and crystal growth, is achievable through established methodologies. This guide provides a comprehensive framework, from the logical choice of the Combes synthesis to the detailed steps of X-ray diffraction analysis. The resulting structural data—precise bond lengths, angles, and intermolecular interactions—is not merely academic. For the medicinal chemist and drug development professional, it is critical intelligence that informs the design of next-generation quinoline-based therapeutics with enhanced potency, selectivity, and optimized physicochemical properties.

References

A Senior Application Scientist's Guide to Investigating the Biological Activity of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle containing nitrogen, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have given rise to a vast array of therapeutic agents with applications spanning from antimalarial to anticancer and anti-inflammatory treatments.[1][3][4] The remarkable versatility of the quinoline ring lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[5][6] This guide provides an in-depth framework for researchers and drug development professionals on the systematic investigation of the biological activity of novel substituted quinolines. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental design, data interpretation, and the iterative process of lead optimization.

Introduction: The Quinoline Core in Modern Drug Discovery

First isolated from coal tar in 1834, quinoline is a fusion of a benzene ring and a pyridine ring.[3][4] This arrangement provides a unique electronic and structural foundation for interacting with biological macromolecules. Nature itself has harnessed this scaffold in alkaloids like quinine, the first chemical compound used to treat an infectious disease (malaria).[7] In the modern pharmaceutical landscape, synthetic quinoline derivatives are indispensable, with prominent examples including:

  • Antimalarials: Chloroquine, Mefloquine, Primaquine[3]

  • Antibacterials: Fluoroquinolones like Ciprofloxacin[3]

  • Anticancer Agents: Camptothecin analogues such as Topotecan[3]

  • Anti-inflammatory Agents: Targeting enzymes like COX and PDE4[8][9]

The power of this scaffold lies in its synthetic tractability. The nature and position of substituents dramatically influence the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its specific mechanism of action.[5][8][9] Therefore, a robust and logical investigative framework is paramount to unlocking the therapeutic potential of new derivatives.

Foundational Mechanisms of Quinolines' Biological Activity

Substituted quinolines exert their effects through a multitude of mechanisms. Understanding these foundational pathways is critical for hypothesis-driven screening and assay selection. Key mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to slide between the base pairs of DNA (intercalation). This can physically obstruct DNA replication and transcription. Furthermore, some derivatives stabilize the complex between DNA and topoisomerase enzymes, leading to double-strand breaks and triggering apoptosis. This is a primary mechanism for many quinoline-based anticancer agents.[1][10]

  • Enzyme Inhibition: Quinolines can be designed to fit into the active sites of various enzymes. By adding specific functional groups, they can act as competitive or non-competitive inhibitors of critical targets like protein kinases (e.g., EGFR, Src tyrosine kinase), farnesyl transferase, or cyclooxygenases (COX), which are often implicated in cancer and inflammation.[8][9][10]

  • Inhibition of Heme Polymerization (Antimalarial Activity): In the malaria parasite Plasmodium falciparum, the digestion of hemoglobin releases toxic heme. The parasite detoxifies this by polymerizing it into hemozoin. Quinoline antimalarials like chloroquine accumulate in the parasite's acidic food vacuole and form a complex with heme, preventing its polymerization.[7][10][11][12] The buildup of this toxic complex leads to oxidative stress, membrane damage, and parasite death.[10][12]

  • Modulation of Signaling Pathways: Derivatives can influence pro-survival signaling pathways, such as PI3K/AKT/mTOR, often dysregulated in cancer cells.[10][13] They can also induce apoptosis (programmed cell death) by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction.[10]

A Framework for Investigating Biological Activity

A systematic approach is essential to efficiently screen and characterize novel quinoline derivatives. The workflow should be logical, progressing from broad, high-throughput screening to specific, mechanistic, and in vivo studies. The goal is not just to find "active" compounds but to understand how and why they are active, building a robust structure-activity relationship (SAR) profile.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & SAR Studies cluster_2 Phase 3: Preclinical Evaluation Compound_Library Substituted Quinoline Library Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Selectivity Threshold Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Secondary_Assays Secondary/Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis In_Vivo_Toxicity In Vivo Toxicity (e.g., OECD Guidelines) SAR_Analysis->In_Vivo_Toxicity Optimized Leads In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_Toxicity->In_Vivo_Efficacy Lead_Candidate Lead Candidate Selection In_Vivo_Efficacy->Lead_Candidate

Caption: A generalized workflow for the discovery and validation of substituted quinoline drug candidates.

Core Experimental Protocols: In Vitro Evaluation

This section details foundational protocols. The key to trustworthiness is the inclusion of appropriate controls at every stage.

Assessment of Anticancer Cytotoxicity: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium.

    • Causality: A serial dilution is crucial for determining the dose-response relationship and calculating the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Controls (Self-Validation):

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. This represents 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates the assay's ability to detect cell death.

    • Blank Control: Wells with medium but no cells, to subtract background absorbance.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC values for a panel of compounds against various bacterial or fungal strains.

Protocol:

  • Microorganism Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the quinoline compounds in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls (Self-Validation):

    • Growth Control: Wells with broth and inoculum only (no compound). This should show turbidity.

    • Sterility Control: Wells with broth only (no inoculum). This should remain clear.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the susceptibility of the microbial strain.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance.

Advancing to Target-Specific and Mechanistic Assays

Once "hit" compounds are identified, the investigation must pivot to understanding their specific mechanism of action. This is crucial for establishing a compelling therapeutic hypothesis.

Case Study: Investigating a Kinase Inhibitor

If SAR data suggests a quinoline derivative might be targeting a specific protein kinase (a common target in oncology), a logical next step is a direct enzyme inhibition assay.

G cluster_0 Kinase Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Substrate Substrate Protein Receptor->Substrate P Quinoline Substituted Quinoline Inhibitor Quinoline->Receptor Blocks ATP binding site ATP ATP ADP ADP ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellProliferation Cell Proliferation & Survival pSubstrate->CellProliferation

Caption: Mechanism of a quinoline-based inhibitor blocking a Receptor Tyrosine Kinase (RTK) pathway.

Experimental Approach:

  • In Vitro Kinase Assay: Use a purified, recombinant kinase enzyme. The assay measures the transfer of a phosphate group from ATP to a specific substrate peptide. The quinoline compound is added at various concentrations to determine its ability to block this phosphorylation event. Detection can be achieved through various methods (e.g., radioactivity, fluorescence, luminescence).

  • Western Blot Analysis: Treat cancer cells with the quinoline compound. Lyse the cells and use Western blotting to probe for the phosphorylation status of the target kinase and its downstream substrates. A successful inhibitor will show a dose-dependent decrease in the phosphorylated forms of these proteins.

    • Causality: This experiment validates that the compound inhibits the target not just in a test tube (in vitro) but within the complex environment of a living cell.

Structure-Activity Relationship (SAR) Analysis

SAR is the iterative process of linking the chemical structure of a compound to its biological activity.[8][9] By synthesizing and testing a series of related quinoline analogues, researchers can deduce which functional groups and positions are critical for activity.

Data Presentation: The results of these analyses are best summarized in a table to clearly visualize trends.

Compound IDR1 SubstituentR2 SubstituentR4 SubstituentIC50 (µM) vs. MCF-7MIC (µg/mL) vs. S. aureus
QN-01-H-OCH3-Cl15.2>128
QN-02-F-OCH3-Cl8.5>128
QN-03-F-OH-Cl2.164
QN-04-F-OH-H25.8128

Insights from the Table:

  • A fluorine at R1 (QN-02 vs. QN-01) improves anticancer activity.

  • Replacing the methoxy (-OCH3) at R2 with a hydroxyl (-OH) group (QN-03 vs. QN-02) significantly enhances anticancer activity and introduces moderate antibacterial activity.

  • A chlorine at R4 is critical for anticancer activity (QN-03 vs. QN-04).

These insights guide the next round of chemical synthesis, focusing on modifications that are likely to further enhance potency and selectivity.

Conclusion and Future Perspectives

The investigation of substituted quinolines is a dynamic and highly fruitful area of drug discovery.[4] The framework presented here provides a robust, logical, and self-validating pathway from initial concept to a well-characterized lead compound. Future advancements will likely focus on the development of quinoline-based hybrid molecules, which combine the quinoline scaffold with other pharmacophores to create drugs with dual modes of action, potentially overcoming drug resistance and reducing toxicity.[5][6][14] The continued exploration of this privileged scaffold, grounded in rigorous scientific investigation, promises to deliver the next generation of innovative therapeutics.[4]

References

An In-depth Technical Guide to the Catalytic Properties of Tetramethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the catalytic properties of tetramethylquinoline derivatives, a class of heterocyclic compounds with significant potential in modern synthetic chemistry. While historically recognized for their applications as antioxidants and stabilizers, emerging research has highlighted their utility as versatile ligands and organocatalysts. This document synthesizes current knowledge on their role in key catalytic transformations, including asymmetric hydrogenation, oxidation reactions, and carbon-carbon bond formation. By elucidating the underlying mechanistic principles and providing detailed experimental workflows, this guide aims to equip researchers and drug development professionals with the foundational knowledge to leverage the unique catalytic attributes of the tetramethylquinoline scaffold.

Introduction to the Tetramethylquinoline Scaffold: Beyond Antioxidant Activity

The quinoline framework, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science. The introduction of methyl groups, particularly in a tetramethyl substitution pattern, imparts unique steric and electronic properties that are not only responsible for the well-documented antioxidant capabilities of compounds like 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) but also offer intriguing possibilities in catalysis.

Structural and Electronic Attributes

The presence of four methyl groups around the quinoline core significantly influences its molecular geometry and electron density. In dihydroquinoline derivatives, the gem-dimethyl group at the C2 position can enforce a specific conformation of the heterocyclic ring, which can be advantageous in creating a well-defined chiral environment in asymmetric catalysis. These methyl groups also contribute to the compound's stability and solubility in organic solvents.

From Antioxidant to Catalyst: A Paradigm Shift

The primary industrial application of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline is as an antioxidant in rubber and polymers.[1][2][3] Its mechanism of action involves hydrogen atom transfer to trap radicals, thus terminating oxidative chain reactions. This inherent reactivity, particularly the ability to participate in hydrogen transfer processes, foreshadows its potential in catalytic transfer hydrogenation reactions. Furthermore, the nitrogen atom in the quinoline ring can act as a Lewis base and a coordinating site for metal catalysts, making these derivatives promising ligands in transition metal catalysis.

Asymmetric Hydrogenation and Transfer Hydrogenation: Harnessing Chirality

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. Chiral, non-racemic tetramethylquinoline derivatives, particularly those derived from 5,6,7,8-tetrahydroquinoline, are emerging as effective ligands for transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation reactions.[4][5]

Mechanism of Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) typically involves the transfer of hydrogen from a hydrogen donor (e.g., formic acid, isopropanol, or Hantzsch esters) to a prochiral substrate, mediated by a chiral metal complex. The enantioselectivity of the reaction is dictated by the chiral ligand, which creates a stereo-differentiating environment around the metal center. In the case of chiral tetrahydroquinoline-based ligands, the rigidity of the scaffold and the steric bulk of the methyl groups can lead to high levels of stereocontrol.

A proposed catalytic cycle for the transfer hydrogenation of a quinoline substrate using a cobalt-amido catalyst is depicted below. This process is believed to proceed through a stepwise transfer of a proton and a hydride from the hydrogen donor to the substrate, facilitated by the catalyst.[6][7]

Asymmetric Transfer Hydrogenation Cycle Catalyst Chiral Co-Amido Catalyst Activated_Catalyst Activated Catalyst [H-Co-NH2] Catalyst->Activated_Catalyst Activation Substrate_Complex Substrate Coordination Activated_Catalyst->Substrate_Complex Coordination H_Acceptor Deprotonated Donor (e.g., HCOO-) Activated_Catalyst->H_Acceptor Deprotonation Product_Release Product Release Substrate_Complex->Product_Release Hydrogen Transfer Product_Release->Catalyst Regeneration Product Chiral Product (e.g., Alcohol) Product_Release->Product Substrate Prochiral Substrate (e.g., Ketone) Substrate->Substrate_Complex H_Donor Hydrogen Donor (e.g., HCOOH) H_Donor->Catalyst

Caption: A generalized catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

The following is a representative, self-validating protocol for the asymmetric transfer hydrogenation of a prochiral ketone using a chiral tetrahydroquinoline-based ligand. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • Chiral 8-amino-5,6,7,8-tetrahydroquinoline-derived ligand (e.g., (R)-CAMPY)[5]

  • [Rh(Cp*)Cl2]2 or a similar rhodium precursor

  • Prochiral ketone (e.g., acetophenone)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Degassed solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Self-Validation by Color Change): In a Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.022 mmol) and the rhodium precursor (0.01 mmol) in the degassed solvent (5 mL). The rationale for pre-forming the catalyst is to ensure the complete coordination of the ligand to the metal center before the introduction of the substrate, which often leads to higher enantioselectivity. The formation of the active catalyst is typically accompanied by a color change.

  • Reaction Setup: To the catalyst solution, add the prochiral ketone (1.0 mmol). The substrate is added after catalyst formation to prevent competitive binding to the metal center.

  • Initiation of Hydrogen Transfer: Add the formic acid/triethylamine azeotrope (1.0 mL). The use of an azeotrope provides a convenient and reproducible way to introduce the hydrogen donor and a base to neutralize the formic acid, driving the reaction forward.

  • Reaction Monitoring (Self-Validation by TLC/GC): Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged reaction times.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Chiral Analysis (Self-Validation by Chiral HPLC): Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC). This is the ultimate validation of the asymmetric induction achieved by the chiral catalyst.

Data Summary: Performance in Asymmetric Transfer Hydrogenation

The following table summarizes representative data for the asymmetric transfer hydrogenation of various substrates using chiral tetrahydroquinoline-based ligands.

SubstrateLigandMetalYield (%)ee (%)Reference
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline(R)-CAMPYRh>9969[5]
1-Phenyl-3,4-dihydroisoquinoline(R)-Me-CAMPYRh>9955[5]
2-MethylquinolineChiral Ir-SpiroPAPIr9599[8]

Catalytic Oxidation: The Role of Tetramethylquinoline N-Oxides

Quinoline N-oxides are versatile reagents in organic synthesis, acting as both oxidants and directing groups for C-H functionalization.[9][10][11] Tetramethyl-substituted quinoline N-oxides, by analogy with the well-established 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) system, are expected to be effective catalysts for the selective oxidation of alcohols.

Mechanism of N-Oxide-Mediated Oxidation

The catalytic activity of quinoline N-oxides in oxidation reactions is believed to proceed through a deoxygenative functionalization pathway. The N-oxide activates a substrate, which then undergoes a transformation with the concomitant removal of the oxygen atom from the nitrogen. In the context of alcohol oxidation, the N-oxide can facilitate the oxidation in the presence of a co-oxidant.

N-Oxide Catalyzed Oxidation N_Oxide Quinoline N-Oxide Activated_Complex Activated Complex N_Oxide->Activated_Complex Activation Oxidized_Product Oxidized Product (e.g., Aldehyde) Activated_Complex->Oxidized_Product Reduced_N_Oxide Reduced Quinoline Activated_Complex->Reduced_N_Oxide Oxygen Transfer Reduced_N_Oxide->N_Oxide Re-oxidation Alcohol Primary Alcohol Alcohol->Activated_Complex Co_Oxidant Co-Oxidant Co_Oxidant->Reduced_N_Oxide Reduced_Co_Oxidant Reduced Co-Oxidant Co_Oxidant->Reduced_Co_Oxidant

Caption: Proposed pathway for quinoline N-oxide catalyzed alcohol oxidation.

Experimental Workflow: Oxidation of a Primary Alcohol

This workflow describes a general procedure for the oxidation of a primary alcohol to an aldehyde using a tetramethylquinoline N-oxide catalyst.

  • Reaction Setup: In a round-bottom flask, dissolve the primary alcohol (1.0 mmol), the tetramethylquinoline N-oxide catalyst (0.1 mmol, 10 mol%), and a co-oxidant (e.g., N-chlorosuccinimide, 1.2 mmol) in a suitable solvent (e.g., acetonitrile).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Concentrate the organic layer and purify the crude product by column chromatography to obtain the desired aldehyde. Confirm the structure and purity of the product by NMR spectroscopy and mass spectrometry.

Carbon-Carbon Bond Formation: Ligands for Cross-Coupling Reactions

Tetramethylquinoline derivatives can serve as effective ligands for transition metal catalysts, particularly palladium, in C-C cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[12][13][14][15] The nitrogen atom of the quinoline ring can coordinate to the metal center, and the steric bulk of the methyl groups can influence the stability and reactivity of the catalytic species.

The Role of Tetramethylquinoline Ligands in Palladium Catalysis

In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. The steric hindrance provided by the tetramethylquinoline scaffold can promote the reductive elimination step, leading to faster catalyst turnover and higher yields.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a tetramethylquinoline derivative as a ligand.

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%)

  • Tetramethylquinoline derivative ligand (0.04 mmol, 4 mol%)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Solvent system (e.g., toluene/water, 10:1)

Procedure:

  • Reaction Assembly: To a reaction vessel, add the aryl halide, arylboronic acid, palladium precursor, tetramethylquinoline ligand, and base.

  • Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, add water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Comparative Data: Ligand Effects in Cross-Coupling
Aryl HalideBoronic AcidLigandCatalystYield (%)Reference
4-BromoacetophenonePhenylboronic acidPhosphine-basedPd(OAc)2>95[15]
ChloroquinolinesPhenylboronic acidTetranuclear Pd(II)[Pd4(μ-OAc)4(μ-C6H4NMe2)4]70-85[16]

Note: Data for specific tetramethylquinoline ligands in this context is limited; the table provides examples of related systems for comparison.

Conclusion and Future Outlook

Tetramethylquinoline derivatives represent a promising class of compounds in the field of catalysis. Their unique structural and electronic properties, stemming from the tetramethyl-substituted quinoline scaffold, make them attractive candidates for a range of applications, from asymmetric hydrogenation to oxidation and C-C bond formation. While much of the current research has focused on the broader class of quinoline derivatives, the specific advantages offered by the tetramethyl substitution pattern warrant further investigation.

Future research should focus on the rational design and synthesis of novel chiral tetramethylquinoline-based ligands and organocatalysts. Detailed mechanistic studies, combining experimental and computational approaches, will be crucial for understanding the factors that govern their catalytic activity and selectivity. As our understanding of these versatile compounds grows, so too will their application in the efficient and sustainable synthesis of complex molecules for the pharmaceutical and fine chemical industries.

References

2,4,5,8-Tetramethylquinoline: An In-Depth Technical Guide to a Promising Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Untapped Potential of Polysubstitution

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged structure". Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthetic accessibility and the ability to functionalize the quinoline ring at various positions have made it an attractive starting point for drug discovery programs.[3] While numerous mono- and di-substituted quinolines have been extensively studied, the potential of polysubstituted quinolines, particularly those with a dense arrangement of methyl groups like 2,4,5,8-tetramethylquinoline, remains a largely unexplored frontier. This guide provides a comprehensive technical overview of this compound as a novel scaffold, outlining its proposed synthesis, potential for chemical diversification, and promising applications in medicinal chemistry based on established principles of quinoline biology and structure-activity relationships.

Synthetic Pathways to Polysubstituted Quinolines: A Proposed Route to this compound

The construction of the quinoline core is well-established through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[4][5][6] These methods, while foundational, can sometimes be limited by harsh reaction conditions and lack of regioselectivity. Modern synthetic protocols often offer milder conditions and greater control over substitution patterns.[7][8]

For the synthesis of the specific this compound scaffold, a modified Doebner-von Miller reaction presents a plausible and efficient approach. This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Proposed Synthesis of this compound

The proposed synthetic route would involve the reaction of 2,5-dimethylaniline with crotonaldehyde in the presence of an acid catalyst. The mechanism, illustrated below, proceeds through a series of established steps including Michael addition, cyclization, and subsequent oxidation to yield the aromatic quinoline ring.

Doebner-von_Miller_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 2,5-Dimethylaniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Crotonaldehyde (Michael Addition) Carbonyl Crotonaldehyde Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Dihydroquinoline Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Oxidation caption Proposed Doebner-von Miller Synthesis of this compound SAR_Workflow cluster_modifications Chemical Modifications cluster_screening Biological Screening Scaffold This compound Scaffold Mod1 Functionalization at C6/C7 Scaffold->Mod1 Mod2 Derivatization of Methyl Groups Scaffold->Mod2 Mod3 Reduction to Tetrahydroquinoline Scaffold->Mod3 Screen1 Anticancer Assays Mod1->Screen1 Screen2 Antimicrobial Assays Mod1->Screen2 Screen3 Anti-inflammatory Assays Mod1->Screen3 Mod2->Screen1 Mod2->Screen2 Mod2->Screen3 Mod3->Screen1 Mod3->Screen2 Mod3->Screen3 SAR Structure-Activity Relationship (SAR) Analysis Screen1->SAR Screen2->SAR Screen3->SAR caption Workflow for Exploring the Medicinal Chemistry of this compound

References

A Senior Application Scientist's Guide to the Synthesis of Novel 2,4,5,8-Tetramethyl Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Polysubstituted quinolines, such as the 2,4,5,8-tetramethyl derivative, offer a rich playground for drug discovery, enabling fine-tuning of physicochemical and pharmacological properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of novel 2,4,5,8-tetramethyl quinoline analogs. Moving beyond a simple recitation of protocols, this document delves into the strategic considerations behind synthetic route selection, the mechanistic underpinnings of classical and modern reactions, and the practical insights necessary for successful execution and optimization.

Strategic Imperatives: Designing the Synthesis

The synthesis of a polysubstituted quinoline like 2,4,5,8-tetramethyl quinoline is not a one-size-fits-all endeavor. The choice of synthetic strategy is a critical decision point dictated by precursor availability, desired regioselectivity, and scalability. Before entering the lab, a thorough retrosynthetic analysis is paramount.

For our target molecule, the key challenge lies in the controlled installation of four methyl groups at specific positions. Classical named reactions provide a robust foundation, while modern catalytic methods offer enhanced efficiency and milder conditions.[3][4]

Classical Approaches: The Bedrock of Quinoline Synthesis

Several time-honored reactions can be adapted to construct the tetramethyl quinoline core. The choice among them often depends on the complexity of the starting aniline.[3][4][5]

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][3] For our target, 2,5-dimethylaniline would react with pentane-2,4-dione. The primary advantage is the direct formation of the 2,4-dimethylquinoline pattern. The subsequent challenge would be the introduction of methyl groups at the 5 and 8 positions, which is non-trivial on the fused ring system.

  • Doebner-von Miller Reaction: This reaction utilizes an aniline with α,β-unsaturated carbonyl compounds.[3][6][7] It is a versatile method but can sometimes lead to mixtures of products if the unsaturated carbonyl is not chosen carefully.[8]

  • Friedländer Synthesis: As one of the most direct and versatile methods, the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][9] To synthesize our target directly, one would need 2-amino-3,6-dimethylacetophenone and acetone. The availability of this specific aminoketone is the primary bottleneck, often requiring a multi-step synthesis for the precursor itself.

Modern Methodologies: Efficiency and Innovation

Recent decades have seen a surge in innovative methods that overcome the limitations of classical syntheses, such as harsh conditions and limited substrate scope.

  • Microwave-Assisted Synthesis (MAS): The application of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles.[10][11][12] Many classical reactions, including the Friedländer and Combes syntheses, can be adapted for MAS, making it a powerful tool for rapid library generation.[11][13]

  • Transition-Metal-Catalyzed Cross-Coupling and Annulation: These methods offer unparalleled precision in constructing complex molecular architectures.[13] Nickel-catalyzed dehydrogenative coupling, for instance, can assemble polysubstituted quinolines from readily available alcohols and ketones.[14] While powerful, these methods require careful optimization of catalysts, ligands, and reaction conditions.

  • Nanocatalysis: The use of nanocatalysts is an emerging green chemistry approach, offering high efficiency, reusability, and often milder reaction conditions for quinoline synthesis.[2]

A Case Study: The Combes Synthesis of 2,4,5,8-Tetramethylquinoline

For this guide, we will focus on the Combes synthesis as a practical and illustrative route. It provides a reliable method for establishing the 2,4-dimethylquinoline core, upon which further modifications could be explored. The reaction proceeds via the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular electrophilic ring closure.[1]

Mechanistic Insight

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Combes synthesis follows three key steps:

  • Enamine/Schiff Base Formation: The aniline (2,5-dimethylaniline) performs a nucleophilic attack on one of the carbonyls of the β-diketone (acetylacetone), followed by dehydration to form an enamine, which is in equilibrium with its Schiff base tautomer.[1]

  • Protonation and Cyclization: A strong acid catalyst (e.g., concentrated H₂SO₄) protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring. This is the rate-determining annulation step.[1]

  • Dehydration and Aromatization: The resulting cyclic intermediate is dehydrated under the acidic conditions to yield the final, stable aromatic quinoline product.

Diagram 1: Combes Synthesis Mechanism

G cluster_reactants Step 1: Enamine Formation cluster_cyclization Step 2: Acid-Catalyzed Cyclization (Rate-Determining) cluster_aromatization Step 3: Dehydration & Aromatization Aniline 2,5-Dimethylaniline Enamine Enamine Intermediate (Schiff Base Tautomer) Aniline->Enamine + Diketone Diketone Acetylacetone Diketone->Enamine Protonation Protonation of Carbonyl (with H₂SO₄) Enamine->Protonation H⁺ Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization CyclizedInt Cyclized Intermediate Cyclization->CyclizedInt Dehydration Loss of H₂O CyclizedInt->Dehydration Product This compound Dehydration->Product

Caption: Mechanism of the Combes quinoline synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and substrate specifics. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,5-Dimethylaniline (1.0 equiv)

  • Acetylacetone (pentane-2,4-dione) (1.1 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • 10% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethylaniline (1.0 equiv) and toluene.

  • Addition of Reagent: Slowly add acetylacetone (1.1 equiv) to the stirring solution at room temperature.

  • Initial Condensation: Heat the mixture to reflux for 2 hours to form the enamine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully, add concentrated sulfuric acid (3.0 equiv) dropwise, keeping the internal temperature below 10°C.

  • Heating: After the addition is complete, carefully heat the mixture to 100°C and maintain for 1 hour. The solution should darken significantly.

  • Workup: Cool the reaction to room temperature and pour it slowly onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is ~8-9. Perform this step in an ice bath to control the exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Diagram 2: Experimental Workflow

G start Start: Reactants (2,5-Dimethylaniline, Acetylacetone, Toluene) reflux Reflux (2h) Enamine Formation start->reflux cool_add_acid Cool to 0°C Add conc. H₂SO₄ reflux->cool_add_acid heat_cyclize Heat to 100°C (1h) Cyclization cool_add_acid->heat_cyclize workup Quench on Ice Neutralize with NaOH heat_cyclize->workup extract Extract with Diethyl Ether workup->extract wash_dry Wash & Dry (H₂O, Brine, MgSO₄) extract->wash_dry concentrate Concentrate (Rotary Evaporator) wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the Combes synthesis of the target quinoline.

Optimization and Troubleshooting

Achieving optimal yield and purity requires careful control over reaction parameters.[15]

ParameterRationale & Optimization InsightPotential IssueTroubleshooting Step
Temperature The initial condensation is typically done at reflux, while the cyclization requires higher temperatures. However, excessive heat can lead to charring and side products.[15]Low Yield / Tar FormationCarefully control heating with a temperature probe. Screen cyclization temperatures from 80°C to 120°C.
Acid Catalyst Sulfuric acid is standard, but Polyphosphoric Acid (PPA) can also be effective. The amount of acid is critical for driving the cyclization.Incomplete ReactionTitrate the amount of acid used. If H₂SO₄ causes charring, consider using PPA which can be less dehydrating.
Reaction Time Insufficient time leads to incomplete reaction, while prolonged heating can increase byproduct formation.Low Conversion / Side ProductsMonitor the reaction progress by TLC or LC-MS to determine the optimal endpoint for both the condensation and cyclization steps.[15][16]
Solvent A high-boiling inert solvent like toluene or xylene is suitable. Solvent-free conditions can also be explored, especially with microwave heating.[16]Poor Solubility / Side ReactionsScreen different high-boiling solvents. For a greener approach, investigate solvent-free microwave-assisted protocols.[10][17]

Characterization of the Final Product

Unambiguous structural confirmation is a non-negotiable aspect of synthesis. A combination of spectroscopic techniques should be employed.[18]

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive tool for structural elucidation.[18]

    • ¹H NMR: Expect four distinct singlets in the methyl region (~2.3-2.8 ppm). The aromatic region should show characteristic signals for the protons on the quinoline core.

    • ¹³C NMR: The spectrum will confirm the total number of carbons and provide chemical shifts characteristic of the quinoline core and the four methyl groups.[18]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for exact mass determination.

  • Infrared (IR) Spectroscopy: Will show characteristic C=C and C=N stretching frequencies for the aromatic quinoline ring system and C-H stretching for the alkyl and aryl groups.[18]

Conclusion and Future Directions

The Combes synthesis represents a robust and accessible method for preparing this compound. By understanding the underlying mechanism and systematically optimizing reaction conditions, researchers can reliably produce this valuable scaffold.

Future work should focus on exploring more sustainable and efficient synthetic routes. The development of a one-pot Friedländer synthesis from simpler starting materials using modern catalytic systems would be a significant advancement.[19][20] Furthermore, leveraging C-H activation techniques could provide novel pathways to functionalize the quinoline core, opening new avenues for drug discovery and materials science.[13][21] This guide provides the foundational knowledge necessary to not only synthesize the target compound but also to innovate and develop the next generation of quinoline analogs.

References

Methodological & Application

Application Note & Detailed Experimental Protocol: Synthesis of 2,4,5,8-Tetramethylquinoline via the Combes Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2,4,5,8-tetramethylquinoline. Quinolines are a critical structural motif in medicinal chemistry and materials science, and their synthesis is a cornerstone of heterocyclic chemistry. We will employ the Combes quinoline synthesis, a robust and reliable acid-catalyzed reaction between an aniline and a β-diketone. This protocol is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step methodology, mechanistic insights, and troubleshooting guidance to ensure reproducible and high-yield results.

Introduction and Scientific Principle

The quinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial (e.g., quinine) and anticancer properties. The Combes quinoline synthesis, first reported in 1888, is an acid-catalyzed cyclization reaction that forms the quinoline ring system. The reaction proceeds by first reacting an aniline (in this case, 2,5-dimethylaniline) with a β-diketone (acetylacetone) to form a Schiff base (enamine) intermediate. Subsequent intramolecular cyclization under strong acidic conditions, followed by dehydration, yields the final aromatic quinoline product.

The choice of the Combes reaction for synthesizing this compound is based on the direct and efficient bond formation it offers. The substitution pattern of the final product is logically derived from the starting materials:

  • 2,5-Dimethylaniline provides the benzene ring and the nitrogen atom, establishing the methyl groups at positions 5 and 8.

  • Acetylacetone (pentane-2,4-dione) provides the carbon atoms that will form the pyridine ring, establishing the methyl groups at positions 2 and 4.

This protocol utilizes concentrated sulfuric acid as the catalyst and dehydrating agent, which is a standard and effective choice for promoting the necessary cyclization and aromatization steps.

Reaction Scheme and Mechanism

The overall reaction is as follows:

2,5-Dimethylaniline + Acetylacetone → this compound

The mechanism involves several key steps which are visualized below. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.

Reaction_Mechanism Figure 1: Reaction Mechanism of the Combes Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization (Rate-Determining) cluster_step3 Step 3: Dehydration & Aromatization Aniline 2,5-Dimethylaniline Diketone Acetylacetone Intermediate1 Hemiaminal Intermediate Aniline->Intermediate1 + H+ Protonated_Diketone Protonated Diketone Diketone->Protonated_Diketone + H+ Protonated_Diketone->Intermediate1 + Aniline Enamine Enamine Intermediate Intermediate1->Enamine - H2O, -H+ Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H+ Enamine->Protonated_Enamine Cyclized_Intermediate Cyclized Cation Protonated_Enamine->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Alcohol_Intermediate Dihydroquinolinol Cyclized_Intermediate->Alcohol_Intermediate - H+ Cyclized_Intermediate->Alcohol_Intermediate Protonated_Alcohol Protonated Alcohol Alcohol_Intermediate->Protonated_Alcohol + H+ Product This compound Protonated_Alcohol->Product - H2O, -H+ Protonated_Alcohol->Product

Figure 1: Reaction Mechanism of the Combes Synthesis

The mechanism proceeds in three main stages.[1][2] First, the aniline and β-diketone condense to form an enamine intermediate after the loss of a water molecule.[3][4] The second and rate-determining step is the acid-catalyzed intramolecular cyclization (an electrophilic aromatic substitution). Finally, a second dehydration event occurs, leading to the formation of the stable, aromatic quinoline ring system.[1]

Materials and Equipment

Reagents and Chemicals

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher). Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE).

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties / Hazards
2,5-DimethylanilineC₈H₁₁N121.1850.06.06 gToxic, Carcinogen Suspect, Skin/Eye Irritant.[5]
AcetylacetoneC₅H₈O₂100.1255.0 (1.1 eq)5.51 g (5.6 mL)Flammable, Harmful if swallowed, Skin/Eye Irritant.
Sulfuric Acid (conc.)H₂SO₄98.08-~25 mLCorrosive, Severe Burns, Oxidizer.
Sodium Hydroxide (10M)NaOH40.00-As neededCorrosive, Severe Burns.
DichloromethaneCH₂Cl₂84.93-~150 mLVolatile, Carcinogen Suspect.
Anhydrous MgSO₄/Na₂SO₄---As neededHygroscopic.
Silica GelSiO₂--As neededRespiratory Irritant.
Hexanes/Ethyl Acetate---As neededFlammable, Irritant.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or meter

Experimental Protocol: Step-by-Step Guide

The following workflow diagram provides a high-level overview of the entire process from setup to final product characterization.

References

Mastering the Purification of Crude Tetramethylquinolines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Tetramethylquinoline Research

Tetramethylquinolines represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules in medicinal chemistry, materials science, and organic electronics. The precise arrangement of the four methyl groups on the quinoline scaffold dictates the molecule's steric and electronic properties, which in turn governs its biological activity and material characteristics. Consequently, the unambiguous synthesis and, most critically, the rigorous purification of these compounds are paramount for reliable downstream applications.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven purification techniques for crude tetramethylquinolines. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a robust framework for tackling the unique purification challenges posed by these molecules, including the separation of closely-related isomers and the removal of persistent synthesis byproducts.

Understanding the Impurity Profile of Crude Tetramethylquinolines

Effective purification begins with a thorough understanding of the potential impurities. The impurity profile of crude tetramethylquinolines is intrinsically linked to the synthetic route employed. The most common methods for constructing the quinoline core, such as the Doebner-von Miller and Combes syntheses, often generate a characteristic set of byproducts.[1][2]

Common Impurities from Doebner-von Miller and Combes Syntheses:

  • Isomeric Byproducts: The use of unsymmetrical anilines or carbonyl compounds can lead to the formation of regioisomers, which often possess very similar physical properties to the desired product, making their separation challenging.

  • Partially Hydrogenated Quinolines: Incomplete oxidation of dihydroquinoline intermediates in the final step of the Doebner-von Miller synthesis can result in contamination with the corresponding tetrahydroquinoline derivatives.[3]

  • Unreacted Starting Materials: Residual anilines and carbonyl compounds from the initial reaction mixture may persist in the crude product.

  • Polymeric/Tarry Byproducts: The strongly acidic conditions and high temperatures often employed in these syntheses can promote the polymerization of starting materials and intermediates, leading to the formation of intractable tars.[3]

A preliminary analysis of the crude product by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying the major impurities and informing the selection of the most appropriate purification strategy.

Core Purification Strategies for Tetramethylquinolines

The purification of crude tetramethylquinolines typically relies on a combination of chromatographic and crystallization techniques. In some cases, distillation or acid-base extraction can also be employed as effective preliminary or final purification steps.

Flash Column Chromatography: The Workhorse of Isomer Separation

Flash column chromatography is an indispensable technique for the separation of tetramethylquinoline isomers and the removal of impurities with different polarities.[4] The basic nitrogen of the quinoline ring, however, can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in peak tailing, poor separation, and in some cases, irreversible adsorption of the product.

Key Considerations for Successful Column Chromatography:

  • Stationary Phase Selection:

    • Silica Gel: The most common stationary phase. Its acidic nature often necessitates deactivation.

    • Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier, such as triethylamine, can neutralize the acidic silanol groups and significantly improve peak shape and recovery. A common practice is to include a small percentage (0.5-2%) of triethylamine in the eluent.

    • Alumina (Neutral or Basic): An excellent alternative to silica gel for the purification of basic compounds like quinolines.

  • Mobile Phase (Eluent) Selection:

    • The choice of eluent is critical and should be guided by preliminary TLC analysis. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

    • Typical eluent systems consist of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, such as ethyl acetate or dichloromethane.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.

Workflow for Flash Column Chromatography of Tetramethylquinolines

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Hexane/EtOAc +/- TEA) Solvent Select Eluent System (Rf ~0.2-0.4) TLC->Solvent Column_Prep Pack Column (Silica Gel or Alumina) Solvent->Column_Prep Loading Load Crude Sample (Dry or Wet Loading) Column_Prep->Loading Elution Elute with Solvent System (Isocratic or Gradient) Loading->Elution Collection Collect Fractions Elution->Collection Fraction_TLC Analyze Fractions by TLC Collection->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evaporation Evaporate Solvent Combine->Evaporation Final_Product Pure Tetramethylquinoline Evaporation->Final_Product

Caption: Workflow for Flash Column Chromatography.

Detailed Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude material. A good starting point for many tetramethylquinolines is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). If significant streaking is observed, add 0.5-1% triethylamine to the eluent.

  • Column Packing:

    • Wet Packing (Slurry Method): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Dry Packing: For alumina, it is often better to pack the column dry and then slowly run the eluent through.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and carefully apply it to the top of the column.

    • Dry Loading: For less soluble compounds, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommendation for Tetramethylquinolines Rationale
Stationary Phase Silica gel (with 0.5-1% triethylamine in eluent) or neutral/basic alumina.The basic nitrogen of the quinoline ring can interact with acidic silica, causing tailing. Triethylamine or alumina mitigates this issue.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.These solvent systems offer a good range of polarity to elute the tetramethylquinoline while leaving more polar impurities on the column.
TLC Visualization UV light (254 nm) or potassium permanganate stain.The aromatic quinoline ring is UV active. Potassium permanganate is a good general stain for organic compounds.
Recrystallization: The Path to High Purity

Recrystallization is a powerful technique for obtaining highly pure crystalline tetramethylquinolines, especially as a final purification step after chromatography.[5] The success of this method hinges on the selection of an appropriate solvent or solvent system.

Principles of Solvent Selection for Recrystallization:

  • The ideal solvent should dissolve the tetramethylquinoline sparingly at room temperature but have high solubility at its boiling point.

  • Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Commonly Used Solvents and Solvent Systems for Quinolines:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate.

  • Mixed Solvents: Ethanol/water, acetone/water, ethyl acetate/hexane. A mixed solvent system is often used when no single solvent meets all the criteria. The crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude Solid in Minimal Hot Solvent Hot_Filter Hot Filtration (Optional, for insoluble impurities) Dissolve->Hot_Filter Cooling Slow Cooling to Room Temp. Followed by Ice Bath Hot_Filter->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filter Vacuum Filtration to Collect Crystals Crystal_Formation->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Drying Dry Crystals (Vacuum Oven) Wash->Drying Pure_Crystals Pure Crystalline Tetramethylquinoline Drying->Pure_Crystals

References

Application Notes & Protocols: Strategic Synthesis of 2,4,5,8-Tetramethylquinoline via Combes Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Combes Synthesis as a Cornerstone for Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] The Combes synthesis, a classic name reaction first reported in 1888, remains a robust and highly effective method for constructing the 2,4-disubstituted quinoline backbone.[4] This reaction proceeds through the acid-catalyzed condensation of an aniline with a β-diketone, offering a straightforward entry into a diverse range of quinoline derivatives.[4][5]

This document provides a detailed guide to the application of the Combes synthesis for the targeted preparation of 2,4,5,8-tetramethylquinoline. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and offer expert insights into process optimization and validation, ensuring a reliable and reproducible synthesis.

Mechanistic Pathway: An Acid-Catalyzed Cascade

The Combes synthesis is an elegant cascade of reactions that efficiently builds the quinoline ring system in three primary stages. The entire process is driven by an acid catalyst, typically concentrated sulfuric acid, which serves as both a proton source and a powerful dehydrating agent.[6][4]

  • Enamine Formation: The synthesis initiates with the reaction between the primary amine of 2,5-dimethylaniline and one of the carbonyl groups of acetylacetone. An acid-catalyzed nucleophilic addition is followed by dehydration to yield a Schiff base intermediate. This intermediate rapidly tautomerizes to the more thermodynamically stable enamine.[4][7]

  • Electrophilic Annulation (Rate-Determining Step): The second and rate-determining step is the intramolecular cyclization.[6][5] The enamine, activated by protonation of the remaining carbonyl group, undergoes an electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline moiety attacks the activated carbonyl carbon, forming a new six-membered ring.

  • Aromatization via Dehydration: The final step is a second acid-catalyzed dehydration. The resulting cyclic alcohol intermediate is protonated, and a molecule of water is eliminated to yield the fully aromatic and stable this compound product.

Combes_Mechanism Figure 1: Reaction Mechanism of the Combes Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 2,5-Dimethylaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (+ Acetylacetone, H+) Diketone Acetylacetone (β-Diketone) Diketone->Enamine Cyclic_Alcohol Cyclic Alcohol Intermediate Enamine->Cyclic_Alcohol Intramolecular Cyclization (Rate-Determining Step) Product This compound Cyclic_Alcohol->Product Dehydration (-H2O) Workflow Figure 2: Experimental Workflow node_react 1. Combine Reactants (2,5-Dimethylaniline + Acetylacetone) node_cool 2. Cool Mixture (Ice Bath) node_react->node_cool node_acid 3. Add H2SO4 (conc.) (Slowly, with stirring) node_cool->node_acid node_heat 4. Heat Reaction (Reflux, 2-3h) node_acid->node_heat node_quench 5. Quench on Ice node_heat->node_quench node_neutralize 6. Neutralize (10M NaOH, pH 8-9) node_quench->node_neutralize node_extract 7. Extract (Dichloromethane) node_neutralize->node_extract node_dry 8. Dry & Concentrate (MgSO4, Rotary Evaporator) node_extract->node_dry node_purify 9. Purify Crude Product (Column Chromatography or Salt Formation) node_dry->node_purify node_char 10. Characterize Product (NMR, MS, IR) node_purify->node_char

References

Application Note: The Friedländer Annulation for the Strategic Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group, stands as one of the most direct and versatile methods for constructing this privileged heterocycle.[4][5] This guide provides an in-depth exploration of the Friedländer annulation, covering its mechanistic underpinnings, modern catalytic systems, detailed experimental protocols, and strategic applications in drug discovery and development.

Theoretical Framework: Mechanism and Catalysis

The enduring utility of the Friedländer synthesis, first reported in 1882, lies in its straightforward convergence of two components to form the quinoline ring system.[6][7] The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration step.[4][7]

The Reaction Mechanism

Two primary mechanistic pathways are generally accepted, with the operative route often depending on the specific substrates and reaction conditions (acidic vs. basic catalysis).[8]

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl partners. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular condensation between the amino group and the carbonyl group (imine formation) followed by a final dehydration step yields the quinoline product.

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the amine. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the aromatic quinoline ring.[8]

Friedlander_Mechanism Fig. 1: Plausible Mechanistic Pathways of the Friedländer Annulation sub_A 2-Aminoaryl Carbonyl (1) aldol_adduct Aldol Adduct (3) sub_A->aldol_adduct Aldol Condensation schiff_base Schiff Base (5) sub_A->schiff_base Schiff Base Formation sub_B α-Methylene Carbonyl (2) sub_B->aldol_adduct sub_B->schiff_base unsaturated_carbonyl Unsaturated Carbonyl (4) aldol_adduct->unsaturated_carbonyl -H₂O quinoline Quinoline Product (7) unsaturated_carbonyl->quinoline Imine Formation & -H₂O aldol_intermediate_2 Cyclized Intermediate (6) schiff_base->aldol_intermediate_2 Intramolecular Aldol aldol_intermediate_2->quinoline -H₂O label_aldol Aldol-First Path label_schiff Schiff Base-First Path

Fig. 1: Plausible Mechanistic Pathways of the Friedländer Annulation
Catalysis: From Classical to Contemporary

The choice of catalyst is critical and dictates the reaction's efficiency, scope, and conditions.

  • Base Catalysis: Classical conditions often employ strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in refluxing alcohol.[9] These conditions are effective but can be harsh, potentially leading to side reactions like self-condensation of the methylene partner.[6]

  • Acid Catalysis: Both Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and Lewis acids (e.g., iodine, various metal salts) are widely used to promote the reaction, often under milder conditions.[8][10] Lewis acids, in particular, can activate the carbonyl groups towards nucleophilic attack. Indium(III) triflate (In(OTf)₃) has emerged as a highly effective catalyst for the selective formation of Friedländer products, even under solvent-free conditions.[11][12]

  • Modern & Green Catalysis: Significant research has focused on developing more sustainable catalytic systems. These include solid-supported catalysts like Amberlyst-15 resin, which simplify product isolation and allow for catalyst recycling.[13] Other innovative approaches include using ionic liquids, metal-organic frameworks (MOFs), and even performing the reaction in water without any catalyst, which aligns with the principles of green chemistry.[4][14][15]

Application Protocol: p-TsOH-Catalyzed Synthesis of 2-Phenyl-4-methylquinoline

This protocol describes a reliable and efficient acid-catalyzed Friedländer annulation under solvent-free conditions, a method noted for its operational simplicity and high yields.[10]

Materials and Equipment
  • Reagents: 2-Aminoacetophenone, Acetophenone, p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel (for chromatography).

  • Equipment: Round-bottom flask (10 or 25 mL), magnetic stirrer and stir bar, heating mantle with temperature controller or oil bath, condenser, TLC plates (silica gel), UV lamp, separatory funnel, rotary evaporator, glass funnel, filter paper, column chromatography setup.

Step-by-Step Experimental Procedure

Workflow Fig. 2: General Experimental Workflow A 1. Reaction Setup Combine 2-aminoacetophenone, acetophenone, and p-TsOH in a round-bottom flask. B 2. Heating & Monitoring Heat mixture (e.g., 120°C). Monitor reaction progress by TLC. A->B Heat C 3. Workup Cool to RT. Dissolve in EtOAc. Wash with NaHCO₃ and brine. B->C Reaction Complete D 4. Drying & Concentration Dry organic layer with Na₂SO₄. Concentrate under reduced pressure. C->D E 5. Purification Purify crude product via silica gel column chromatography. D->E F 6. Characterization Analyze purified quinoline (NMR, MS, IR). E->F

Fig. 2: General Experimental Workflow
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (1.0 mmol, 135.2 mg), acetophenone (1.1 mmol, 132.2 mg, 128 µL), and p-TsOH·H₂O (0.1 mmol, 19.0 mg, 10 mol%).

  • Reaction Execution: Attach a condenser to the flask and place the setup in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously. The mixture will become a homogenous melt.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:EtOAc). Spot the starting materials and the reaction mixture. The reaction is typically complete within 1-2 hours, as indicated by the consumption of the 2-aminoacetophenone.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the resulting solid residue in ethyl acetate (20 mL).

  • Extraction: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL). The aqueous wash removes the acid catalyst and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure polysubstituted quinoline product.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Insufficient heating; Inactive catalyst; Sterically hindered substrates.Ensure accurate temperature control. Use fresh or newly purchased catalyst. Increase reaction time or temperature moderately. Consider a more potent catalyst like In(OTf)₃.
Formation of Side Products Self-condensation of the methylene partner; Competing reaction pathways.Use a milder catalyst. Lower the reaction temperature. For base-catalyzed reactions, consider an acid catalyst to avoid aldol side-reactions.
Difficult Purification Products and starting materials have similar Rf values.Optimize the eluent system for column chromatography (try different solvent polarities or solvent systems like Dichloromethane/Methanol). Consider recrystallization if the product is a solid.

Scope and Versatility

The Friedländer annulation is a robust reaction tolerant of a wide variety of functional groups, enabling the synthesis of a diverse array of polysubstituted quinolines. The choice of catalyst can be tailored to the specific substrates.

2-Aminoaryl Carbonyl α-Methylene Compound Catalyst Conditions Yield (%) Reference
2-AminobenzophenoneEthyl acetoacetateIn(OTf)₃120 °C, Solvent-free92[11][12]
2-AminoacetophenoneCyclohexanonep-TsOH120 °C, Solvent-free94[10]
2-AminobenzaldehydeAcetoneIodine80 °C, Solvent-free92[10]
2-AminobenzaldehydeMalononitrileNone70 °C, Water97[14]
5-Chloro-2-aminobenzophenone1,3-CyclohexanedioneIn(OTf)₃120 °C, Solvent-free88[12]
2-Amino-5-nitroacetophenoneDimethyl 1,3-acetonedicarboxylateKOHReflux, EtOH85[16]

Applications in Drug Discovery and Development

The quinoline motif is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets.[2][17] Its rigid, planar structure and hydrogen-bonding capabilities make it an ideal framework for designing enzyme inhibitors and receptor antagonists.

  • Antimalarial Agents: The quinoline core is synonymous with antimalarial drugs, from the natural product quinine to synthetic analogues like chloroquine and mefloquine.[3][13] The Friedländer synthesis provides a direct route to functionalized quinolines that are essential for developing new agents to combat drug-resistant malaria strains.

  • Anticancer Therapeutics: Many quinoline derivatives exhibit potent anticancer activity. For example, camptothecin and its analogues are topoisomerase I inhibitors.[3] The Friedländer reaction allows for the modular assembly of polysubstituted quinolines, facilitating the generation of compound libraries for screening against various cancer cell lines and kinases.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, features a quinoline core and represents a major success in antibacterial drug development.[13]

  • Other Therapeutic Areas: The applications of quinolines extend to antiviral, anti-inflammatory, antihypertensive, and neuroprotective agents, highlighting the scaffold's immense therapeutic potential.[1][18]

The Friedländer annulation's tolerance for diverse functional groups allows medicinal chemists to systematically modify substituents around the quinoline core. This capability is crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties (ADME/Tox) during the lead optimization phase of drug development.

Conclusion

The Friedländer annulation remains a highly relevant and powerful tool for the synthesis of polysubstituted quinolines. Its operational simplicity, combined with continuous advancements in catalysis—particularly the shift towards milder, solvent-free, and environmentally benign conditions—ensures its place in the synthetic chemist's toolkit. For professionals in drug development, this reaction provides a reliable and versatile platform for accessing the quinoline scaffold, enabling the exploration of chemical space and the accelerated discovery of novel therapeutic agents.

References

Application Notes and Protocols: Investigating 2,4,5,8-Tetramethylquinoline in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note to the Researcher

The field of organic electronics is characterized by a continuous search for novel materials that can enhance device performance, stability, and manufacturability. While many classes of compounds have been extensively studied, numerous molecules with potential utility remain unexplored. 2,4,5,8-Tetramethylquinoline presents as one such candidate. This document serves as a detailed guide for the researcher interested in exploring the potential of this compound in organic electronic materials. Due to a notable lack of specific published data on the application of this particular isomer in devices like Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), or Organic Field-Effect Transistors (OFETs), this guide will focus on foundational knowledge, general protocols, and the scientific rationale for investigating its properties. We will draw upon the well-established roles of other quinoline derivatives to provide a strategic framework for your research.

Introduction to Quinoline Derivatives in Organic Electronics

Quinoline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have found numerous applications in materials science. In the realm of organic electronics, their rigid structure, high thermal stability, and tunable electronic properties make them attractive candidates for various functions within a device stack.

Derivatives of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are canonical examples of successful electron-transporting and emissive materials in OLEDs.[1] The nitrogen atom in the quinoline ring can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. Furthermore, the ability to modify the quinoline core with various substituents allows for the fine-tuning of photophysical and electrochemical properties.[2] For instance, quinoline-based materials have been explored as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs, a technology that promises 100% internal quantum efficiency.[3]

Why Investigate this compound?

The specific substitution pattern of methyl groups in this compound may impart unique properties:

  • Increased Steric Hindrance: The methyl groups could prevent close molecular packing (π-π stacking), which can be beneficial for host materials in OLEDs by suppressing concentration quenching of the emissive dopant.

  • Solution Processability: The methyl groups may enhance solubility in common organic solvents, making it suitable for cost-effective solution-based fabrication techniques.

  • Electronic Effects: The electron-donating nature of the methyl groups will influence the HOMO and LUMO energy levels, which is a critical parameter for charge injection and transport in devices.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a material is the first step in assessing its potential for a specific application.

PropertyValueSource
CAS Number 39581-63-0[4]
Molecular Formula C₁₃H₁₅N[4]
Molecular Weight 185.26 g/mol [4]

Further characterization is essential and should be the initial focus of any investigation.

Proposed Research Workflow for this compound

The following workflow outlines a systematic approach to evaluate the potential of this compound in organic electronic devices.

G cluster_0 Material Synthesis & Purification cluster_1 Material Characterization cluster_2 Device Fabrication & Testing synthesis Synthesis of this compound purification Purification (e.g., Sublimation, Chromatography) synthesis->purification photophysical Photophysical Properties (UV-Vis, PL, PLQY, Lifetime) purification->photophysical electrochemical Electrochemical Properties (Cyclic Voltammetry for HOMO/LUMO) purification->electrochemical thermal Thermal Properties (TGA, DSC) purification->thermal fabrication Device Fabrication (e.g., as Host, ETL, or HTL in OLEDs) photophysical->fabrication electrochemical->fabrication thermal->fabrication testing Device Performance Evaluation (J-V-L, EQE, Lifetime) fabrication->testing

Caption: Proposed research workflow for this compound.

Experimental Protocols

Synthesis and Purification

While the specific synthesis of this compound is not detailed in the provided search results, general synthetic routes to substituted quinolines, such as the Combes or Doebner-von Miller reactions, can be adapted. A crucial aspect for application in organic electronics is the purity of the material. Trace impurities can act as charge traps or quenching sites, severely degrading device performance.

Protocol: Gradient Sublimation for Purification

  • Apparatus Setup: Place the synthesized this compound powder in a quartz tube. Insert the tube into a tube furnace with multiple heating zones.

  • Vacuum: Evacuate the tube to a high vacuum (<10⁻⁶ Torr).

  • Temperature Gradient: Establish a temperature gradient along the furnace. The temperature at the source zone should be high enough to sublime the material, while the temperature should gradually decrease along the tube.

  • Sublimation: Heat the source zone to the sublimation temperature of this compound (to be determined experimentally, likely through initial TGA analysis).

  • Collection: Impurities with different sublimation temperatures will deposit at different zones along the tube. The purified material will form a crystalline deposit in a specific zone.

  • Characterization: Collect the purified material and verify its purity using techniques like NMR, mass spectrometry, and elemental analysis.

Photophysical and Electrochemical Characterization

Protocol: Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry (CV)

  • Sample Preparation: Prepare a solution of the purified this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):

      • HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

G cluster_0 Device Structure cluster_1 Energy Level Diagram Anode Anode (ITO) HTL Hole Transport Layer (HTL) EML Emissive Layer (Host:Guest) ETL Electron Transport Layer (ETL) Cathode Cathode (LiF/Al) Anode_E Anode Work Function HTL_HOMO HTL HOMO Anode_E->HTL_HOMO Hole Injection Host_HOMO Host HOMO HTL_HOMO->Host_HOMO HTL_LUMO HTL LUMO Guest_HOMO Guest HOMO Host_HOMO->Guest_HOMO Host_LUMO Host LUMO Guest_LUMO Guest LUMO Host_LUMO->Guest_LUMO Guest_LUMO->Guest_HOMO Recombination & Light Emission ETL_HOMO ETL HOMO ETL_LUMO ETL LUMO ETL_LUMO->Host_LUMO Cathode_E Cathode Work Function Cathode_E->ETL_LUMO Electron Injection

Caption: General OLED device structure and energy level diagram.

Device Fabrication and Testing

Based on its potential properties, this compound could be investigated in several roles within an OLED device:

  • As a Host Material: In the emissive layer, co-evaporated with a phosphorescent or TADF guest emitter.

  • As an Electron Transport Layer (ETL): A neat film between the emissive layer and the cathode.

  • As a Hole-Blocking Layer: Due to the electron-rich nature of the quinoline core, it might exhibit a deep HOMO level, enabling it to block holes at the EML/ETL interface.

Protocol: Fabrication of a Simple OLED Device

  • Substrate Cleaning: Sequentially clean an indium tin oxide (ITO) coated glass substrate in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrate with nitrogen gas and treat it with UV-ozone to improve the work function of the ITO.

  • Hole Injection/Transport Layers: Deposit a hole-injection layer (e.g., PEDOT:PSS by spin-coating) and/or a hole-transport layer (e.g., TAPC by thermal evaporation) onto the ITO.

  • Emissive Layer:

    • If testing as a host: Co-evaporate this compound with a guest emitter (e.g., a green phosphorescent emitter like Ir(ppy)₃) from two separate sources. The doping concentration of the guest is a critical parameter to optimize.

    • If testing as an ETL: Deposit the emissive layer (e.g., a standard host:guest system) first.

  • Electron Transport/Hole-Blocking Layer:

    • If testing as an ETL: Deposit a neat film of this compound onto the emissive layer.

  • Cathode Deposition: Deposit a thin layer of an electron-injection material (e.g., LiF) followed by a thicker layer of a low work function metal (e.g., Al) through a shadow mask to define the device area.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the fabricated device.

Concluding Remarks and Future Outlook

The exploration of new materials is the lifeblood of innovation in organic electronics. While this compound is currently an under-investigated molecule in this context, its chemical structure suggests that it may possess properties of interest. The protocols and workflow outlined in this document provide a comprehensive starting point for a systematic investigation into its potential. Key to this endeavor will be a high-purity synthesis, thorough characterization of its fundamental properties, and a rational approach to its incorporation into test device structures. The insights gained from such a study will not only determine the viability of this compound as a useful material but also contribute to the broader understanding of structure-property relationships in quinoline-based organic semiconductors.

References

Application Notes and Protocols for 2,4,5,8-Tetramethylquinoline in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Polymethylated Quinolines in Catalysis

The quinoline scaffold is a cornerstone in the design of ligands for transition metal catalysis, prized for its rigid bicyclic structure and the coordinating ability of its nitrogen atom.[1] While research has extensively focused on chiral quinoline-based ligands for asymmetric synthesis, the potential of non-chiral, sterically encumbered quinolines remains a compelling area for exploration.[2] 2,4,5,8-Tetramethylquinoline, a readily accessible, air-stable solid, presents an intriguing candidate for a robust ancillary ligand in various catalytic transformations. Its multiple methyl substituents are poised to confer unique steric and electronic properties to a metal center, potentially influencing catalyst stability, activity, and selectivity in novel ways.

The four methyl groups in this compound provide significant steric bulk around the coordinating nitrogen atom. This steric hindrance can be advantageous in several catalytic processes, such as cross-coupling reactions, by promoting reductive elimination and preventing catalyst deactivation pathways like β-hydride elimination.[3] Furthermore, the electron-donating nature of the methyl groups enhances the electron density on the quinoline ring system and, consequently, the coordinating nitrogen atom. This increased electron-donating ability can modulate the electronic properties of the metal center, potentially enhancing its catalytic activity.[4]

These application notes serve as a guide for researchers, scientists, and drug development professionals interested in exploring the catalytic applications of this compound. While direct catalytic applications of this specific ligand are not yet extensively documented in peer-reviewed literature, this guide provides a theoretical framework and practical protocols based on its structural and electronic properties, drawing parallels with other sterically hindered and electron-rich ligand systems.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for its effective application.

PropertyValueSource
CAS Number 39581-63-0[5]
Molecular Formula C₁₃H₁₅N[5]
Molecular Weight 185.26 g/mol [5]
Appearance SolidInferred
Solubility Soluble in common organic solvents such as toluene, THF, and dichloromethane.Inferred

Synthesis of this compound

The synthesis of polysubstituted quinolines can be achieved through various established methods. The Friedländer annulation, a classic and versatile method, offers a straightforward route to this compound. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Protocol: Synthesis via Friedländer Annulation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Amino-3,6-dimethylacetophenone

  • Acetone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3,6-dimethylacetophenone (1.0 eq) in ethanol.

  • Add acetone (3.0 eq) to the solution.

  • Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Application in Transition Metal Catalysis: A Prospective Outlook

The unique steric and electronic profile of this compound suggests its potential as a ligand in various transition metal-catalyzed reactions, particularly those that benefit from bulky, electron-rich ligands.

Potential Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. Sterically hindered ligands have been shown to be effective in promoting the coupling of challenging substrates.[6] The bulk of this compound could facilitate the reductive elimination step, which is often rate-limiting, especially in the coupling of sterically demanding partners.

Below is a proposed protocol for a Suzuki-Miyaura cross-coupling reaction utilizing this compound as a ligand.

Hypothetical Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

Materials:

  • Sterically hindered aryl bromide (e.g., 1-bromo-2,6-dimethylbenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), the sterically hindered aryl bromide (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (10:1 v/v) to the tube.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Experimental Choices:

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal for monoligated active species in Suzuki-Miyaura couplings.[7]

  • Base: Potassium phosphate is a common and effective base for Suzuki-Miyaura reactions, particularly with hindered substrates.

  • Solvent System: A mixture of toluene and water is frequently used to facilitate the dissolution of both organic and inorganic reagents.

Visualizing the Catalytic Role

The following diagrams illustrate the synthesis of the ligand and its proposed role in a catalytic cycle.

G cluster_synthesis Ligand Synthesis: Friedländer Annulation A 2-Amino-3,6-dimethylacetophenone C KOH, Ethanol, Reflux A->C B Acetone B->C D This compound C->D

Caption: Synthetic pathway for this compound.

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Ar-Pd(II)L(Br) Ar-Pd(II)L(Br) Oxidative\nAddition->Ar-Pd(II)L(Br) Transmetalation Transmetalation Ar-Pd(II)L(Br)->Transmetalation Ar'-B(OH)2 Ar-Pd(II)L(Ar') Ar-Pd(II)L(Ar') Transmetalation->Ar-Pd(II)L(Ar') Reductive\nElimination Reductive Elimination Ar-Pd(II)L(Ar')->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Proposed catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion and Future Directions

This compound represents an under-explored yet promising ligand for transition metal catalysis. Its inherent steric bulk and electron-rich nature position it as a valuable tool for challenging catalytic transformations. The protocols and conceptual framework provided herein are intended to inspire further investigation into the catalytic applications of this and other polymethylated quinoline ligands. Future research should focus on the systematic evaluation of this compound in a variety of cross-coupling and other transition metal-catalyzed reactions to fully elucidate its potential and define its scope of application.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades, primarily due to their potent activity against bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] The continued emergence of antibiotic resistance, however, necessitates the discovery of novel antimicrobial agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of novel quinoline compounds for antimicrobial activity. It outlines a strategic, multi-tiered approach, from initial high-throughput screening to in-depth mechanistic and safety profiling. The protocols herein are designed to be robust and self-validating, incorporating standards from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[4][5][6][7]

Introduction: The Rationale for a Tailored Quinolone Screening Cascade

Quinolones exert their bactericidal effect by stabilizing a covalent enzyme-DNA complex, which leads to the fragmentation of the bacterial chromosome and subsequent cell death.[2][8] This specific mechanism of action informs our screening strategy. An effective screening cascade for novel quinoline derivatives should not only identify compounds with potent antimicrobial activity but also provide early insights into their spectrum of activity, potential for resistance development, and preliminary safety profile.

The workflow presented here is designed as a funnel, starting with broad, rapid screening of a compound library and progressively narrowing down to a few promising candidates through more complex and resource-intensive assays. This approach maximizes efficiency and ensures that only the most promising compounds advance, saving valuable time and resources.

// Invisible edges for layout edge [style=invis]; HTS -> Agar; MIC -> MBC; TimeKill -> Biofilm; } Caption: A tiered screening workflow for novel quinoline compounds.

Phase 1: Primary Screening - Identifying the "Hits"

The initial phase aims to rapidly screen large libraries of novel quinoline compounds to identify "hits" with any level of antimicrobial activity. The choice between liquid-based or solid-based assays often depends on the available library size, automation capabilities, and compound characteristics (e.g., solubility).

Broth Microdilution Method (High-Throughput Screening)

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is highly adaptable for high-throughput screening (HTS).[9][10] It allows for the simultaneous testing of multiple compounds against various microbial strains in a 96- or 384-well plate format.

Causality: This method is preferred for primary screening of large libraries because it is quantitative (providing an MIC value), highly reproducible, and amenable to automation, which significantly increases throughput.[11][12] It directly measures the inhibition of growth in a liquid medium, which can be more sensitive for some compound-organism combinations than diffusion assays.

  • Preparation of Compound Plates:

    • Prepare a stock solution of each novel quinoline compound in a suitable solvent (e.g., DMSO).

    • Using an automated liquid handler, perform serial twofold dilutions of the stock solutions in a 96-well or 384-well "mother" plate to achieve the desired concentration range.[10]

    • Transfer a small volume (e.g., 1-2 µL) of the diluted compounds into the corresponding wells of the final assay plates.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate and adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

    • Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Execution:

    • Dispense the prepared bacterial inoculum into each well of the compound-containing assay plates.

    • Include necessary controls:

      • Sterility Control: Broth only.

      • Growth Control: Broth + Inoculum (no compound).

      • Positive Control: A known quinolone antibiotic (e.g., Ciprofloxacin).

      • Solvent Control: Broth + Inoculum + highest concentration of solvent.

    • Seal the plates and incubate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by using a microplate reader to measure optical density (OD).

Agar-Based Diffusion Assays

Agar diffusion methods, such as the disk diffusion or well diffusion assays, are simple, cost-effective techniques for preliminary screening.[14][15] They provide qualitative or semi-quantitative results based on the diffusion of the compound through an agar medium.[16]

Causality: These methods are particularly useful for initial screens of a smaller number of compounds or when evaluating natural product extracts.[17][18] They are visually intuitive and can help identify compounds with good diffusion properties. However, results can be influenced by the compound's molecular weight, solubility, and diffusion rate in agar.[16]

  • Plate Preparation:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Prepare the bacterial inoculum as described in the broth microdilution protocol (Section 2.1.2) and swab the entire surface of the agar plates to create a uniform lawn of bacteria.[15]

    • Allow the plates to dry for 3-5 minutes.

  • Well Creation and Compound Application:

    • Using a sterile cork borer or pipette tip, create wells (6-8 mm in diameter) in the agar.

    • Add a fixed volume (e.g., 50-100 µL) of the test quinoline compound at a known concentration into each well.

    • Include positive (e.g., Ciprofloxacin) and negative (solvent) controls on each plate.

  • Incubation and Analysis:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[19] A larger zone diameter generally indicates higher activity.

Parameter Broth Microdilution Agar Well Diffusion
Primary Output Minimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Throughput High (amenable to automation)Low to Medium
Nature of Result QuantitativeQualitative / Semi-quantitative
Compound Needs Low per data pointHigher per data point
Key Advantage Standardized, reproducible, quantitativeSimple, low cost, visual
Reference Standard CLSI M07, EUCAST[7][20][21]CLSI M02[21]

Phase 2: Secondary Screening and Potency Confirmation

Compounds identified as "hits" in the primary screen must undergo more rigorous testing to confirm their activity and determine their potency. This phase adheres strictly to CLSI or EUCAST guidelines to ensure data is standardized and comparable to established antibiotics.[5][6]

Confirmatory MIC Determination

The MICs of the hit compounds are re-determined using the standardized broth microdilution method as outlined by CLSI document M07 or EUCAST guidelines.[20][21] This confirmatory step is crucial to eliminate false positives from the primary screen and to establish a precise potency value.

Minimum Bactericidal Concentration (MBC) Determination

While MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the bacteria (bactericidal activity). For quinolones, which are known bactericidal agents, determining the MBC is a critical step.[22]

Causality: A compound is generally considered bactericidal if the MBC is no more than four times its MIC. This ratio provides an early indication of the compound's killing kinetics and is a key parameter in prioritizing compounds for further development.

  • Perform MIC Assay: First, perform a standard broth microdilution MIC assay as described in Section 2.1.

  • Subculturing: Following the MIC incubation period, take a small aliquot (e.g., 10 µL) from all wells that show no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Analysis: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[23]

Phase 3: Mechanistic and Advanced Profiling

Promising candidates with confirmed, potent bactericidal activity are advanced to this phase for a deeper characterization of their antimicrobial properties.

Time-Kill Kinetics Assay

This dynamic assay provides detailed information on the rate of bacterial killing over time.[13] It helps to differentiate between concentration-dependent and time-dependent killing, which is crucial for predicting in vivo efficacy and designing dosing regimens.

Causality: Quinolones typically exhibit concentration-dependent killing. A time-kill assay will verify this characteristic for novel analogues. The data generated (the rate and extent of killing) are more informative than a single MBC endpoint and are essential for understanding the pharmacodynamics of the compound.[23]

G cluster_0 Setup cluster_1 Sampling & Plating cluster_2 Analysis Inoculum Prepare Standardized Bacterial Inoculum (~10^6 CFU/mL) Incubate Incubate Cultures with Compound Inoculum->Incubate Compound Prepare Compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Compound->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Over 24h Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions onto Agar Dilute->Plate Count Incubate Plates & Count Colony Forming Units (CFU) Plate->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot

  • Preparation: Prepare tubes with CAMHB containing the test compound at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Also include a no-drug growth control.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of ~10⁶ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[24]

  • Quantification: Perform serial dilutions of the aliquot and plate onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

  • Data Plotting: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23]

Biofilm Disruption and Inhibition Assays

Bacterial biofilms are a major clinical challenge due to their high tolerance to conventional antibiotics.[25] Assessing a novel quinoline's activity against biofilms is a critical step in evaluating its potential utility.

Causality: While some quinolones can penetrate biofilms, their efficacy varies.[22] Testing for both the ability to prevent biofilm formation (inhibition) and to destroy pre-formed biofilms (disruption) provides a more complete picture of the compound's potential against these resilient bacterial communities.[26]

  • Biofilm Formation: Grow bacteria in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth) for 24-48 hours to allow for biofilm formation.

  • For Inhibition Assay: Add the test compound at various concentrations at the time of inoculation.

  • For Disruption Assay: After the biofilm has formed, remove the planktonic (free-floating) cells and add fresh medium containing the test compound at various concentrations.

  • Incubation: Incubate the plates for a further 24 hours.

  • Staining: Wash the wells to remove planktonic cells, and then stain the remaining adherent biofilm with a 0.1% crystal violet solution.

  • Quantification: After further washing, solubilize the bound dye with a solvent (e.g., 33% acetic acid) and measure the absorbance using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition or disruption.[27]

Phase 4: Safety and Selectivity Profiling

An ideal antimicrobial agent should be potent against bacterial pathogens while exhibiting minimal toxicity to host cells. Early assessment of cytotoxicity is essential.

Causality: The primary targets of quinolones (DNA gyrase and topoisomerase IV) are absent in eukaryotic cells, suggesting a potential for selective toxicity.[22] However, off-target effects can occur, making cytotoxicity testing non-negotiable. Assays that measure different aspects of cell health, such as metabolic activity and membrane integrity, provide a more comprehensive safety profile.[28]

Eukaryotic Cytotoxicity Assays
  • Cell Culture: Seed a mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate and allow cells to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of the novel quinoline compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[29]

  • Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance. A decrease in absorbance indicates reduced cell viability.

  • Cell Culture and Treatment: Perform steps 1 and 2 as in the MTT assay.

  • Supernatant Collection: After treatment, collect the cell culture supernatant.

  • LDH Reaction: Measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released from damaged cells, in the supernatant using a commercially available kit.[30]

  • Quantification: The amount of LDH activity is proportional to the number of lysed cells and can be measured colorimetrically.

Assay Principle Endpoint Measured Interpretation
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[31]Colorimetric signal (Formazan)Decrease in signal indicates reduced metabolic activity/viability.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells.Colorimetric signal (Formazan)Increase in signal indicates loss of cell membrane integrity/cytolysis.

Conclusion

The systematic screening cascade detailed in these application notes provides a robust framework for the identification and characterization of novel quinoline compounds. By progressing from high-throughput primary screens to detailed mechanistic and safety profiling, researchers can efficiently identify lead candidates with potent and selective antimicrobial activity. Adherence to standardized protocols from bodies like CLSI and EUCAST is paramount for generating high-quality, reproducible data that can confidently guide drug development efforts in the critical fight against antimicrobial resistance.

References

Application Notes & Protocols: A Guide to Developing Fluorescent Probes Based on the Quinoline Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Appeal of the Quinoline Scaffold

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents what we in the field call a "privileged structure."[1] Its inherent photophysical properties, combined with a rich history in medicinal chemistry, make it an exceptionally versatile and robust starting point for the development of novel fluorescent probes.[2] Unlike larger, more complex fluorophores, quinoline-based probes can be designed to be minimally invasive, highly sensitive, and exquisitely selective for a vast array of biological targets.[3][4]

This guide is structured not as a rigid manual, but as a narrative journey through the design, synthesis, and application of these powerful chemical tools. We will move from the fundamental principles of rational design to detailed, field-tested protocols, providing not just the "how" but the critical "why" behind each experimental choice. The goal is to empower you, the researcher, to move beyond simply using probes to confidently developing them.

Part 1: The Foundation - Rational Design of Quinoline Probes

The success of any fluorescent probe hinges on its design. For quinolines, we employ a modular approach, envisioning the probe as three interconnected domains. This modularity is the key to tunability, allowing for systematic optimization.[5][6]

  • The Quinoline Core (Fluorophore): This is the engine of the probe. Its fundamental electronic structure dictates the baseline absorption and emission properties.

  • The Recognition Moiety (Receptor): This is the "business end" of the probe. It is a chemically reactive or selective binding site designed to interact specifically with the target analyte (e.g., a metal ion, a specific pH environment, or a reactive oxygen species).

  • The Linker: This component connects the core and the receptor. Its geometry and electronic properties are critical for modulating the communication between the two, which is the basis of the sensing mechanism.

cluster_Probe Modular Probe Design cluster_Target Biological Environment Core Quinoline Core (Fluorophore) Linker Linker Core->Linker Receptor Recognition Moiety (Receptor) Analyte Target Analyte (e.g., Zn²⁺, H⁺, ROS) Receptor->Analyte Selective Interaction Linker->Receptor

Figure 1: The modular architecture of a quinoline-based fluorescent probe.
Causality in Action: Key Sensing Mechanisms

The choice of receptor and linker dictates the mechanism by which the probe signals the presence of the analyte. Understanding these photophysical principles is paramount for rational design.

  • Photo-Induced Electron Transfer (PET): In the "off" state, the receptor quenches the quinoline's fluorescence by transferring an electron to it upon excitation. Binding of an analyte (like a metal ion) to the receptor changes its redox potential, inhibiting PET and "turning on" fluorescence. This is a common and effective mechanism for detecting metal ions like Zn²⁺.[3][7]

  • Intramolecular Charge Transfer (ICT): These probes typically feature an electron-donating group and an electron-accepting group across the quinoline scaffold. The emission wavelength is highly sensitive to the polarity of the local environment. In viscous environments, the rotation of parts of the molecule can be restricted, leading to enhanced fluorescence, making ICT probes excellent sensors for viscosity.[1][4]

  • Excited-State Intramolecular Proton Transfer (ESIPT): The probe contains a labile proton. Upon excitation, this proton is transferred to another site within the molecule, leading to a species with a different, often red-shifted, emission. The presence of an analyte can facilitate or inhibit this process, causing a change in the fluorescence signal. This mechanism is particularly useful for developing probes for metal ions or pH.[8]

  • Chelation-Enhanced Fluorescence (CHEF): This is a more general term, often working in concert with PET inhibition. When the receptor moiety binds a metal ion, the resulting complex becomes more rigid and planar. This rigidity reduces non-radiative decay pathways (like vibrational relaxation), leading to a significant increase in fluorescence quantum yield.[3][9]

cluster_PET PET Mechanism cluster_ICT ICT Mechanism pet_off Probe Alone Excitation → PET Quenching → No Fluorescence pet_on Probe + Analyte Excitation → PET Blocked → Fluorescence ON pet_off->pet_on Analyte Binding ict_low Low Polarity/Viscosity Excitation → TICT State → Low Fluorescence ict_high High Polarity/Viscosity Excitation → Planar ICT State → High Fluorescence ict_low->ict_high Environmental Change

Figure 2: Simplified comparison of PET and ICT sensing mechanisms.
Table 1: Selected Quinoline-Based Probes and Their Applications

Probe TargetSensing MechanismTypical ApplicationReference
Zinc (Zn²⁺) PET / CHEFMonitoring neurotransmission, imaging in live cells[7][10]
Copper (Cu²⁺/Cu⁺) PET / CHEFStudying redox biology and metal-related diseases[11]
pH ESIPT / ICTMeasuring pH in acidic organelles like lysosomes[3][4]
Viscosity ICT (TICT)Imaging intracellular viscosity changes in live cells and zebrafish[3]
Reactive Oxygen Species (ROS) Irreversible ReactionDetecting oxidative stress (e.g., HOCl, H₂S)[3][9]
Amyloid-β Aggregates Binding-Induced EmissionImaging plaques in models of Alzheimer's disease[1]

Part 2: Synthesis and Characterization - From Powder to Probe

While numerous methods exist to synthesize the quinoline core (e.g., Skraup, Friedländer reactions), modern applications often benefit from late-stage functionalization using palladium-catalyzed cross-coupling reactions.[5][12][13] This approach allows for the rapid creation of a library of probes from a common intermediate, which is invaluable for optimization.

cluster_workflow General Synthesis & Purification Workflow Start Commercially Available Starting Materials Step1 Step 1: Synthesis of Quinoline Intermediate (e.g., Halo-quinoline) Start->Step1 Step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Step1->Step2 Product Crude Probe Step2->Product Purify Purification (Column Chromatography) Product->Purify Final Pure Probe Purify->Final Characterize Characterization (NMR, Mass Spec) Final->Characterize

Figure 3: A modern workflow for the synthesis of diverse quinoline probes.
Protocol 1: General Synthesis of a Quinoline Probe via Suzuki Coupling

This protocol is a representative example. Reaction conditions, catalysts, and bases must be optimized for specific substrates.

Objective: To couple a boronic acid (containing the recognition moiety) to a bromo-quinoline core.

Materials:

  • Bromo-quinoline intermediate (1.0 eq)

  • Boronic acid or ester derivative (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane/Water or Toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the bromo-quinoline, boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product using silica gel column chromatography to obtain the pure probe.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Characterization of Photophysical Properties

Objective: To determine the key performance indicators of the newly synthesized probe.

Materials:

  • Synthesized quinoline probe

  • Spectroscopic grade solvents (e.g., DMSO, PBS buffer, ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference dye for quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the probe in a suitable solvent like DMSO.

  • UV-Vis Absorption:

    • Prepare a dilute solution (e.g., 10 µM) of the probe in the solvent of interest.

    • Record the absorption spectrum to find the wavelength of maximum absorbance (λ_max).

    • Measure absorbance at several concentrations to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectra:

    • Using the same solution, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

    • Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

    • The difference between λ_em and λ_max is the Stokes Shift.

  • Quantum Yield (ΦF) Determination (Comparative Method):

    • Prepare a series of solutions of both the reference dye and your probe with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both your sample (x) and the reference (ref).

    • Calculate the quantum yield using the following equation: Φ_x = Φ_ref * (I_x / I_ref) * (A_ref / A_x) * (n_x² / n_ref²) (where n is the refractive index of the solvent)

Table 2: Key Performance Indicators for Quinoline Fluorophores
ParameterSymbolDefinitionDesirable Quality
Molar Absorptivity ε (M⁻¹cm⁻¹)How strongly the probe absorbs light.High (>10,000)
Quantum Yield ΦFEfficiency of converting absorbed photons to emitted photons.High (>0.1)
Stokes Shift Δλ (nm)Separation between absorption and emission maxima.Large (>30 nm)
Photostability -Resistance to degradation upon light exposure.High
Selectivity -Response to the target analyte versus other species.High
Detection Limit LODThe lowest concentration of analyte that can be reliably detected.Low (pM to µM range)

Part 3: Application - Deploying Probes in a Biological Context

The ultimate test of a probe is its performance in a complex biological system. Live-cell imaging is a primary application for quinoline-based probes.[14][15]

cluster_workflow Live-Cell Imaging Workflow A 1. Seed Cells on Glass-Bottom Dish B 2. Incubate (24-48h) A->B D 4. Load Cells with Probe (e.g., 30 min incubation) B->D C 3. Prepare Probe Working Solution C->D E 5. Wash Cells with PBS D->E F 6. Add Imaging Medium E->F G 7. Image with Fluorescence Microscope F->G H 8. Induce Stimulus (e.g., add analyte) G->H I 9. Acquire Post-Stimulus Images H->I

Figure 4: Standard experimental workflow for live-cell fluorescence imaging.
Protocol 3: Live-Cell Imaging of Intracellular Analytes (e.g., Zinc)

Objective: To visualize changes in intracellular free zinc concentration in HeLa cells using a quinoline-based probe.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Glass-bottom imaging dishes

  • Quinoline-based zinc probe (e.g., QZn)[10]

  • Phosphate-Buffered Saline (PBS)

  • Zinc solution (e.g., ZnSO₄ in water)

  • A zinc chelator (e.g., TPEN)

  • Fluorescence or confocal microscope with appropriate filter sets

Procedure:

  • Cell Culture: The day before the experiment, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Probe Loading:

    • Prepare a working solution of the zinc probe (e.g., 5 µM) in serum-free medium from a 1 mM DMSO stock.

    • Remove the growth medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells and incubate at 37 °C for 30 minutes.

  • Washing: Remove the probe solution and wash the cells twice with warm PBS to remove any excess, non-internalized probe.

  • Imaging (Basal Level): Add fresh imaging medium (e.g., Hanks' Balanced Salt Solution) to the cells. Mount the dish on the microscope stage and acquire baseline fluorescence images.

  • Stimulation: To visualize an increase in zinc, add a small volume of the zinc solution to the imaging medium (final concentration ~20-50 µM). Acquire images immediately and over time to monitor the change in fluorescence.

  • Chelation (Control): To demonstrate the probe's reversible response, add the chelator TPEN to the medium (final concentration ~50-100 µM). The fluorescence intensity should decrease as TPEN sequesters the zinc from the probe.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells in each condition using image analysis software (e.g., ImageJ/Fiji).

Self-Validation and Trustworthiness: This protocol has built-in controls. The ability to both increase the signal with zinc and subsequently decrease it with a chelator provides strong evidence that the observed fluorescence changes are due to specific interactions with the target analyte, ensuring the trustworthiness of your results.

References

Application Note & Protocol: A Guideline for Investigating the Photostability of Tetramethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Light in the Chemistry of Tetramethylquinolines

Tetramethylquinolines (TMQs) represent a class of heterocyclic aromatic compounds with significant potential across various scientific domains, including medicinal chemistry, materials science, and as fluorescent probes. Their utility is intrinsically linked to their interaction with light. While this interaction can be harnessed for applications like fluorescence, it also introduces the risk of photodegradation—a process where light absorption leads to irreversible chemical changes.

Understanding the photostability of a TMQ derivative is not an academic exercise; it is a critical step in its development. For a potential drug candidate, photodegradation can lead to a loss of efficacy and the formation of potentially toxic photoproducts. For a fluorescent dye, it means a shortened operational lifetime. This guide provides a comprehensive framework for designing and executing a robust experimental setup to study the photostability of TMQs, grounded in established regulatory principles and sound photochemical science.

The experimental philosophy outlined here is rooted in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q1B: Photostability Testing of New Drug Substances and Products .[1][2][3] This ensures that the data generated is not only scientifically valid but also aligns with the standards expected in regulated drug development.

Foundational Principles: What Happens When TMQs Meet Light?

The journey of a molecule from stability to degradation begins with the absorption of a photon. This is the first law of photochemistry: no reaction occurs without light absorption.[4] When a TMQ molecule absorbs a photon of appropriate energy (typically in the UV or visible range), it is promoted from its ground electronic state to an excited state. From this high-energy state, the molecule must dissipate the excess energy. It has several pathways to do so:

  • Photophysical Pathways (Non-destructive): The molecule can return to the ground state by emitting light (fluorescence or phosphorescence) or through non-radiative decay (heat). These pathways are generally desirable as they do not alter the chemical structure.

  • Photochemical Pathways (Destructive): The excited molecule can undergo chemical reactions, such as bond cleavage, rearrangement, or reaction with other molecules (like oxygen or the solvent).[5][6] These are the pathways that constitute photodegradation.

The specific degradation pathway is influenced by the molecule's structure, the solvent environment, and the presence of photosensitizers.[7][8] For quinoline-type structures, degradation can involve reactions on the pyridine or benzene rings, often initiated by reactive oxygen species (ROS).[9][10]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption: "Conceptual overview of molecular pathways after light absorption."

Experimental Design: A Validating System

A robust photostability study is a self-validating system. It includes controls and systematic steps to ensure that the observed degradation is a direct result of light exposure under controlled conditions. The overall workflow is designed to move from forced degradation (to understand pathways) to confirmatory testing (to assess stability under standardized conditions).[2][11]

dot graph LR { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", color="#5F6368", fontname="Roboto", fontsize=12]; edge [color="#4285F4", fontname="Roboto", fontsize=10];

} caption: "High-level workflow for photostability testing."

Core Components of the Experimental Setup
ComponentSpecification & Rationale
Light Source ICH Q1B Option II Configuration: A setup using separate cool white fluorescent and near-UV lamps is recommended.[12][13] This allows for independent control and measurement of visible and UV light doses, preventing the overexposure in one region that can occur with single-source Option I setups (e.g., Xenon arc).[13]
Photostability Chamber A dedicated chamber is essential to control temperature and ensure uniform light exposure. The interior should be reflective to maximize light distribution.[13] Temperature should be monitored to distinguish between photodegradation and simple thermal degradation.
Sample Containers Chemically inert and transparent quartz cuvettes or borosilicate glass vials should be used for solution-state studies.[11]
Analytical System High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD): This is the workhorse for analysis.[14][15] HPLC separates the parent compound from its photoproducts. The DAD (or PDA) is critical because it acquires the full UV-Vis spectrum for each peak.[16][17] This allows for the detection of new photoproducts (which may have different absorption maxima than the parent) and for peak purity analysis.[16]
Dark Control An identical sample, protected completely from light (e.g., wrapped in aluminum foil), must be placed in the chamber alongside the exposed sample.[8][12] This control is non-negotiable; it differentiates between photodegradation and degradation due to other factors like temperature or hydrolysis.

Detailed Protocols

Protocol 1: Sample Preparation and Handling

Objective: To prepare TMQ solutions suitable for irradiation, minimizing variables that could interfere with the analysis.

Materials:

  • Tetramethylquinoline (TMQ) derivative of interest

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water (Type I)

  • Volumetric flasks (Class A)

  • Quartz or borosilicate glass vials with caps

  • Aluminum foil

Procedure:

  • Solvent Selection: The choice of solvent is critical as it can influence degradation pathways.[7] Acetonitrile is often a good starting point as it is a relatively inert, aprotic solvent with a low UV cutoff. If the TMQ is intended for use in aqueous or protic environments, a co-solvent mixture (e.g., ACN/Water or MeOH/Water) should be used to reflect the application.

  • Stock Solution Preparation: Accurately weigh the TMQ derivative and prepare a stock solution (e.g., 1 mg/mL) in the chosen solvent. Ensure complete dissolution.

  • Working Solution Preparation: From the stock solution, prepare a working solution in a volumetric flask. A typical concentration for HPLC analysis is in the range of 10-50 µg/mL. The final concentration should yield an absorbance of < 0.5 at its λ_max to avoid inner filter effects.

  • Sample Aliquoting:

    • Test Samples: Dispense the working solution into several transparent vials (one for each time point).

    • Dark Control: Dispense an equal volume of the working solution into a separate vial and wrap it securely and completely in aluminum foil.[12]

  • Initial Analysis (t=0): Before any light exposure, take an aliquot from the working solution and analyze it immediately via HPLC-DAD as per Protocol 3. This establishes the baseline purity and concentration.

Protocol 2: Irradiation Procedure (ICH Q1B Confirmatory Study)

Objective: To expose the TMQ samples to a standardized and controlled dose of UV and visible light.

Procedure:

  • Chamber Setup: Power on the photostability chamber and allow the temperature and light sources to stabilize. Set the temperature to a controlled value (e.g., 25 °C).

  • Sample Placement: Place the uncapped test vials and the foil-wrapped dark control inside the chamber. Arrange them to ensure maximum and uniform exposure.[18]

  • Initiate Exposure: Begin the irradiation program. The ICH Q1B guideline specifies a total exposure of not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV energy.[11][18]

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one test vial from the chamber for analysis. The final time point should correspond to the full ICH Q1B exposure.

  • Dark Control Analysis: At the final time point, remove and analyze the dark control sample.

Protocol 3: HPLC-DAD Analysis

Objective: To separate and quantify the parent TMQ and detect the formation of any photoproducts.

Typical HPLC-DAD Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for aromatic, moderately polar compounds like quinolines.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)A gradient elution is crucial for separating potential photoproducts with different polarities from the parent compound. Formic acid improves peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to avoid column overloading.
DAD Wavelength Acquisition Range: 200-450 nm. Monitoring: λ_max of parent TMQ and at least one other wavelength (e.g., 254 nm).Acquiring the full spectrum is the key advantage of DAD.[16] Monitoring at the parent's λ_max is for quantification, while monitoring at a general wavelength like 254 nm helps to see new peaks that might not absorb at the parent's maximum.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the t=0 sample and record the chromatogram and spectra.

  • Inject each time-point sample and the final dark control sample.

  • After the sequence, perform a column wash.

Data Analysis and Interpretation

  • Qualitative Assessment: Compare the chromatograms from the irradiated samples to the t=0 and dark control samples. The appearance of new peaks in the irradiated samples indicates the formation of photoproducts. The dark control should show no significant change from the t=0 sample.[8]

  • Quantitative Assessment:

    • Calculate the percentage of the parent TMQ remaining at each time point using the peak area from the chromatogram.

    • Plot % TMQ Remaining vs. Time or Light Dose to determine the degradation kinetics.

    • The total peak area of all components in the chromatogram should be monitored. A significant decrease may suggest the formation of non-chromophoric or volatile products.

  • Advanced Analysis (Optional):

    • Quantum Yield (Φ): For a more fundamental measure of photoreactivity, the quantum yield can be determined.[19] This is defined as the number of molecules reacted divided by the number of photons absorbed.[4][20] It requires a calibrated light source (actinometry) and is a more involved process but provides a true measure of molecular photosensitivity.

    • LC-MS Analysis: To identify the structure of the major photoproducts, fractions can be collected from the HPLC and analyzed by mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5,8-Tetramethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4,5,8-tetramethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating the formation of byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and success of your experimental work.

Introduction: The Critical Role of Purity in Quinoline Synthesis

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The biological activity and material properties of these compounds are highly dependent on their substitution patterns and, critically, their purity. In drug development, even minor impurities can lead to unforeseen toxicological effects or diminished therapeutic efficacy. Therefore, a thorough understanding of potential side reactions and the ability to identify and remove byproducts are paramount. This guide will delve into the common challenges encountered during the synthesis of this compound and provide actionable troubleshooting strategies.

I. Troubleshooting Guide: A Proactive Approach to Byproduct Identification

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format. We will explore the root causes of these issues and provide step-by-step guidance for their resolution.

Issue 1: My reaction has produced a significant amount of dark, intractable tar, leading to low yields and difficult purification.

Q: What is causing this tar formation, and how can I prevent it?

A: Tar formation is a frequent challenge in acid-catalyzed quinoline syntheses like the Doebner-von Miller and Skraup reactions, which are often employed for such molecules.[2] This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants.

Causality and Prevention:

  • Slow Reagent Addition: The exothermic nature of the reaction can accelerate polymerization. A slow, controlled addition of the α,β-unsaturated carbonyl reagent to the heated acidic solution of the aniline can help manage the reaction temperature and minimize tar formation.[2]

  • In Situ Generation: A highly effective strategy is the in situ generation of the α,β-unsaturated carbonyl compound, for instance, through an aldol condensation. This approach, often referred to as the Beyer method, maintains a low concentration of the reactive carbonyl species, thereby suppressing polymerization.[3]

  • Catalyst Optimization: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids are common, experimenting with milder Lewis acids, such as tin tetrachloride or scandium(III) triflate, may reduce polymerization while still effectively catalyzing the desired cyclization.[3]

Issue 2: My analytical data (NMR, GC-MS) shows unexpected peaks, suggesting the presence of isomeric byproducts.

Q: What are the likely isomeric byproducts in the synthesis of this compound, and how can I differentiate them?

A: The formation of regioisomers is a known complication in quinoline synthesis, particularly when using substituted anilines and unsymmetrical β-diketones in methods like the Combes synthesis.[4] For this compound, the primary starting materials would likely be 2,5-dimethylaniline and a pentan-2,4-dione equivalent.

Potential Isomeric Byproducts and Their Identification:

While the desired product is this compound, a potential regioisomeric byproduct is 2,4,7,8-tetramethylquinoline . This would arise from the alternative cyclization pathway of the enamine intermediate.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Distinguishing Isomers *

ProtonThis compound (Predicted)2,4,7,8-Tetramethylquinoline (Predicted)Rationale for Differentiation
H-3~7.0-7.2~7.0-7.2Likely similar, singlet.
H-6~7.3-7.5~7.2-7.4H-6 in the desired product will be a singlet, whereas in the isomer, it would be a doublet coupled to H-5.
H-7~7.1-7.3-The absence of a proton at the 7-position in the isomer is a key differentiator.
Aromatic CHTwo singlets expectedOne doublet and one singlet expectedThe pattern of the aromatic protons is the most telling feature.

Note: These are predicted values based on general quinoline chemistry. Actual shifts may vary. It is crucial to acquire and analyze both 1D and 2D NMR data for unambiguous structure elucidation.

Experimental Protocol for Isomer Identification by NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified (or crude) product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the aromatic region (typically 7.0-9.0 ppm) and the integration of the methyl signals.

  • 2D COSY Acquisition: A COSY (Correlation Spectroscopy) experiment will reveal proton-proton couplings. In the case of the 2,4,7,8-isomer, a cross-peak between H-5 and H-6 would be expected.

  • 2D NOESY/ROESY Acquisition: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can show through-space correlations, which can be helpful in confirming the spatial arrangement of the methyl groups and aromatic protons.

Issue 3: I'm observing peaks in my mass spectrum that suggest over-alkylation or other side reactions.

Q: Beyond isomers, what other byproducts might be forming, and what are their likely mechanisms of formation?

A: Several other side reactions can occur, leading to a variety of byproducts.

Potential Byproducts and Formation Mechanisms:

  • Partially Reduced Quinolines (Tetrahydroquinolines): Incomplete oxidation during the final step of a Skraup or Doebner-von Miller synthesis can lead to the formation of 1,2,3,4-tetrahydro-2,4,5,8-tetramethylquinoline. These are often difficult to separate from the fully aromatized product.

  • Aniline Self-Condensation Products: Under harsh acidic and high-temperature conditions, the starting aniline can undergo self-condensation to form various polymeric materials.

  • Products from Side Reactions of Intermediates: The various intermediates in the quinoline synthesis are themselves reactive and can participate in side reactions. For example, imine intermediates can be reduced or undergo alternative cyclization pathways.[2]

Workflow for Byproduct Identification and Mitigation:

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most suitable synthetic route for preparing this compound with high purity?

A1: Both the Combes and Doebner-von Miller reactions are viable options. The Combes synthesis, involving the condensation of 2,5-dimethylaniline with pentan-2,4-dione followed by acid-catalyzed cyclization, is a strong candidate.[4][5] The Doebner-von Miller reaction, using 2,5-dimethylaniline and an α,β-unsaturated ketone, is also a classic and effective method.[2][3] The choice may depend on the availability of starting materials and the specific experimental setup. For both methods, careful control of reaction conditions is crucial to minimize byproduct formation.

Q2: How can I best purify my crude this compound?

A2: A multi-step purification strategy is often necessary.

  • Initial Workup: After neutralizing the reaction mixture, an initial extraction with an organic solvent will remove many inorganic impurities.

  • Column Chromatography: Silica gel chromatography is a standard method. However, the basic nature of the quinoline nitrogen can lead to tailing and potential decomposition on acidic silica. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent.[6]

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can significantly enhance purity.

  • Salt Formation: As quinolines are basic, they can be converted to crystalline salts (e.g., hydrochlorides or picrates) for purification. The free base can then be regenerated by treatment with a base.[7]

Q3: What are the key spectroscopic features I should look for to confirm the structure of this compound?

A3:

  • ¹H NMR: Expect to see four distinct singlets for the four methyl groups. The aromatic region should show two singlets corresponding to the protons at the 3, 6, and 7 positions. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: The spectrum should show 13 distinct carbon signals, corresponding to the 9 carbons of the quinoline core and the 4 methyl carbons.

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the exact mass of this compound (C₁₃H₁₅N, exact mass: 185.1204).

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Quinolines and their precursors can be toxic and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The acid-catalyzed reactions can be highly exothermic, so appropriate cooling and slow addition of reagents are necessary to control the reaction.

III. Concluding Remarks

The synthesis of highly substituted quinolines like this compound presents unique challenges that require a deep understanding of reaction mechanisms and potential side reactions. By anticipating the formation of byproducts such as regioisomers and partially reduced species, and by employing systematic troubleshooting and purification strategies, researchers can achieve the high levels of purity necessary for downstream applications in drug discovery and materials science. This guide provides a framework for addressing these challenges, but careful experimental observation and analytical rigor remain the cornerstones of successful synthetic chemistry.

References

Navigating the Combes Reaction: A Technical Support Guide for the Synthesis of Tetramethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of the Combes reaction for the synthesis of tetramethylquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the practical knowledge and scientific rationale needed to overcome common challenges and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the Combes synthesis of tetramethylquinolines, offering concise and actionable answers based on established chemical principles and field experience.

Q1: What is the fundamental mechanism of the Combes reaction for synthesizing a tetramethylquinoline, for instance, 2,4,6,7-tetramethylquinoline?

A1: The Combes reaction is an acid-catalyzed condensation and cyclization of an arylamine with a β-diketone.[1][2] In the synthesis of 2,4,6,7-tetramethylquinoline, 3,4-dimethylaniline reacts with acetylacetone. The reaction proceeds in two main stages:

  • Enamine Formation: The reaction begins with the acid-catalyzed condensation of 3,4-dimethylaniline with one of the carbonyl groups of acetylacetone to form a β-aminoenone (an enamine intermediate), with the elimination of a water molecule.[1][3]

  • Cyclization and Aromatization: The enamine intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring. This is followed by a dehydration step, also acid-catalyzed, which leads to the formation of the fully aromatic quinoline ring system.[2][3]

Q2: Which acid catalyst is most effective for the Combes synthesis of tetramethylquinolines?

A2: While concentrated sulfuric acid is traditionally used, it can lead to charring and the formation of sulfonated byproducts, especially at the high temperatures often required for the Combes reaction.[2] For the synthesis of tetramethylquinolines, polyphosphoric acid (PPA) is often a superior choice.[1][4] PPA serves as both a catalyst and a dehydrating agent, promoting the reaction with generally higher yields and cleaner product formation.[2] A mixture of PPA and an alcohol, which forms a polyphosphoric ester (PPE), has also been reported to be a highly effective catalyst system.[2]

Q3: My Combes reaction is resulting in a low yield of the desired tetramethylquinoline. What are the likely causes?

A3: Low yields in the Combes synthesis of tetramethylquinolines can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have been heated for a sufficient duration or at a high enough temperature to drive the cyclization and dehydration steps to completion.

  • Catalyst Inefficiency: The chosen acid catalyst may not be effectively promoting the reaction. Consider switching from sulfuric acid to polyphosphoric acid (PPA).

  • Substrate Decomposition: Excessive heat or overly harsh acidic conditions can lead to the degradation of the starting materials or the product, often resulting in the formation of intractable tars.

  • Steric Hindrance: The methyl groups on both the 3,4-dimethylaniline and the resulting quinoline can introduce some steric strain, potentially slowing down the cyclization step.

Q4: I am observing significant tar formation in my reaction mixture. How can this be minimized?

A4: Tar formation is a common issue in acid-catalyzed reactions conducted at high temperatures. To mitigate this:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can promote polymerization and decomposition.

  • Gradual Addition: Consider a stepwise approach where the enamine is pre-formed at a lower temperature before being added to the hot acid catalyst for the cyclization step.

  • Choice of Catalyst: As mentioned, PPA often leads to cleaner reactions compared to sulfuric acid.

Q5: How can I effectively purify the synthesized tetramethylquinoline?

A5: Purification can be challenging due to the presence of unreacted starting materials, the acid catalyst, and any side products. A multi-step approach is generally most effective:

  • Neutralization and Extraction: After completion, the reaction mixture should be carefully quenched with ice and then neutralized with a base (e.g., concentrated sodium hydroxide or ammonia) to a basic pH. The basic quinoline product can then be extracted into an organic solvent.

  • Acid-Base Extraction: For further purification, the crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The tetramethylquinoline will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified, and the pure product re-extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for final purification.[4] Due to the basic nature of quinolines, it is often beneficial to deactivate the silica gel by adding a small amount of a tertiary amine (e.g., 0.5-2% triethylamine) to the eluent to prevent streaking and improve separation.[5]

  • Recrystallization: If the purified tetramethylquinoline is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during the Combes synthesis of tetramethylquinolines.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient heating (time or temperature). 2. Ineffective acid catalyst. 3. Poor quality of starting materials.1. Monitor the reaction by TLC. Gradually increase the reaction temperature and/or extend the reaction time. 2. Switch from concentrated sulfuric acid to polyphosphoric acid (PPA). 3. Ensure the purity of 3,4-dimethylaniline and acetylacetone.
Significant Tar/Polymer Formation 1. Excessively high reaction temperature. 2. Highly concentrated reactants. 3. Harsh acidic conditions.1. Maintain the lowest effective temperature for the reaction to proceed. 2. Consider a two-step procedure: pre-form the enamine, then add it to the hot acid. 3. Use PPA instead of sulfuric acid for a cleaner reaction.
Difficult Product Isolation/Purification 1. Incomplete neutralization of the acid catalyst. 2. Formation of stable emulsions during workup. 3. Co-elution of impurities during chromatography.1. Ensure the aqueous phase is strongly basic (pH > 10) before extraction. 2. Add brine (saturated NaCl solution) to help break up emulsions. 3. For chromatography, use a deactivated silica gel (with triethylamine in the eluent) and optimize the solvent system (e.g., hexane/ethyl acetate gradient).
Product Identity Confirmation Issues 1. Incomplete reaction or presence of side products. 2. Isomeric impurities.1. Purify the product thoroughly using the methods described above. 2. Obtain and compare spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with known data for the target tetramethylquinoline.

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of 2,4,6,7-tetramethylquinoline via the Combes reaction.

Materials:

  • 3,4-Dimethylaniline

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA)

  • Ice

  • Concentrated sodium hydroxide (NaOH) solution

  • Dichloromethane (or another suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

  • Triethylamine

Procedure:

  • Enamine Formation: In a round-bottom flask, combine 3,4-dimethylaniline (1.0 equivalent) and acetylacetone (1.1 equivalents). Heat the mixture with stirring at approximately 100°C for 1-2 hours. Water will be formed as a byproduct and can be seen distilling off. The reaction can be monitored by TLC until the starting aniline is consumed.

  • Cyclization: In a separate, larger flask equipped with a mechanical stirrer, carefully heat polyphosphoric acid (PPA) to about 80-100°C to reduce its viscosity. Slowly and carefully add the crude enamine mixture from the first step to the hot PPA with vigorous stirring. An exothermic reaction may occur, and the temperature should be carefully controlled.

  • Reaction Completion: Heat the reaction mixture to 130-150°C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the enamine intermediate.

  • Workup: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10). This should be done in an ice bath to dissipate the heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6,7-tetramethylquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel. It is recommended to use a solvent system containing 0.5-1% triethylamine in a hexane/ethyl acetate gradient to prevent tailing.

Visualizing the Process

Combes Reaction Mechanism for 2,4,6,7-Tetramethylquinoline

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline 3,4-Dimethylaniline enamine β-Aminoenone (Enamine) aniline->enamine + Acetylacetone (H⁺, -H₂O) diketone Acetylacetone diketone->enamine cyclized Cyclized Intermediate enamine->cyclized Intramolecular Electrophilic Attack (H⁺) product 2,4,6,7-Tetramethylquinoline cyclized->product Dehydration (-H₂O)

Caption: Mechanism of the Combes reaction for tetramethylquinoline synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Tetramethylquinoline cause1 Incomplete Reaction start->cause1 cause2 Ineffective Catalyst start->cause2 cause3 Decomposition/Tarring start->cause3 sol1 Increase Temp/Time Monitor by TLC cause1->sol1 sol2 Switch to PPA or PPE cause2->sol2 sol3 Optimize Temperature Use Milder Catalyst cause3->sol3

Caption: Troubleshooting workflow for addressing low reaction yields.

References

strategies to improve yield in Friedländer synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to construct quinoline scaffolds. Quinolines are a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is one of the most direct methods for their preparation.[3][4]

However, like any chemical transformation, achieving high yields and purity can be challenging. This document provides in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you overcome common hurdles and maximize the efficiency of your syntheses.

Troubleshooting Guide: Common Issues and Solutions

Low yields, unexpected side products, and incomplete reactions are common frustrations. This section addresses these issues systematically, providing potential causes and evidence-based solutions.

Problem EncounteredPotential Cause(s)Recommended Solution & Rationale
1. Low or No Product Yield Poor Substrate Reactivity: Steric hindrance or strong electron-withdrawing groups on either reactant can decrease nucleophilicity or electrophilicity, slowing the reaction.[5][6]Increase Reaction Temperature: Gradually increase the temperature in 10-20°C increments while monitoring with TLC. This provides the necessary activation energy. However, be cautious of decomposition at excessively high temperatures.[6] Use a More Potent Catalyst: Switch from a mild Brønsted acid (like acetic acid) to a stronger one (like p-TsOH) or a Lewis acid (e.g., ZnCl₂, ZrCl₄).[1][5] Lewis acids can effectively chelate to the carbonyl oxygen, increasing its electrophilicity.
Inappropriate Catalyst Choice/Loading: The catalyst (acid or base) may be unsuitable for the specific electronic properties of your substrates.[5]Screen Different Catalysts: If a standard acid (e.g., p-TsOH) or base (e.g., KOH) is ineffective, consider modern alternatives. Iodine, ionic liquids, and various solid-supported catalysts have been shown to be highly efficient.[5][7] For base-catalyzed reactions, ensure the base is strong enough to deprotonate the α-methylene ketone.
Suboptimal Reaction Temperature: The reaction is too slow at low temperatures, while excessively high temperatures can cause decomposition of starting materials or products, often leading to tar formation.[6]Optimize Temperature: The ideal temperature is a balance between reaction rate and stability. For thermally sensitive substrates, consider catalysts that work under milder conditions.[6] Microwave-assisted synthesis can often dramatically reduce reaction times (from hours to minutes) and improve yields by providing rapid, uniform heating.[8][9]
2. Significant Side Product Formation Self-Condensation of Ketone: The most common side reaction, especially under basic conditions, is the aldol condensation of the α-methylene ketone with itself.[5]Use Milder Conditions: Employing milder catalysts (e.g., gold catalysts) or lower temperatures can minimize the rate of self-condensation relative to the desired reaction.[10] Slow Addition of Ketone: Adding the ketone slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular self-condensation.[10] Switch to Acid Catalysis: Aldol side reactions are generally less problematic under acidic conditions.
Formation of Unidentified Byproducts/Tar: Can result from substrate decomposition at high temperatures or strongly acidic/basic conditions.Lower the Temperature: If charring is observed, reduce the reaction temperature and compensate with a longer reaction time or a more active catalyst.[6] Use a Heterogeneous Catalyst: Solid-supported catalysts (e.g., Amberlyst-15 resin, silica-supported p-TSA) can provide high yields with simpler workups and may prevent the formation of degradation products associated with strong homogeneous acids.[11]
3. Poor Regioselectivity Use of an Asymmetrical Ketone: Condensation can occur at either α-position of an unsymmetrical ketone, leading to a mixture of regioisomers.[12]Introduce a Directing Group: A phosphoryl group or other activating group on one α-carbon of the ketone can direct the condensation. Use a Regioselective Catalyst: Certain amine catalysts or ionic liquids have been shown to improve regioselectivity in specific cases. Modify the Substrate: If possible, choose a symmetrical ketone or a starting material where one α-position is blocked or significantly less reactive.

Frequently Asked Questions (FAQs)

Q1: How do I choose between an acid or a base catalyst for my reaction?

The choice is highly substrate-dependent.[5]

  • Acid Catalysis: Generally more effective and widely applicable, especially for less reactive substrates like 2-aminobenzophenones which often fail to react under basic conditions.[13] Common choices range from Brønsted acids (p-TsOH, H₂SO₄) to Lewis acids (ZnCl₂, Nd(NO₃)₃·6H₂O).[7] Acid catalysis promotes both the initial condensation and the final cyclodehydration step.[14]

  • Base Catalysis: Typically used for more reactive starting materials, such as 2-aminobenzaldehydes. Common bases include KOH, NaOH, and KOtBu.[5] The primary role of the base is to generate the enolate from the α-methylene ketone for the initial aldol-type reaction. However, it can also promote undesirable self-condensation of the ketone.[5][10]

Q2: My starting materials are expensive. How can I optimize for yield without consuming a lot of material?

Microwave-assisted synthesis is an excellent technique for rapid optimization on a small scale. Reactions that take hours with conventional heating can often be completed in minutes in a microwave reactor, allowing for the rapid screening of catalysts, solvents, and temperatures.[9][15] Studies have shown that microwave irradiation can dramatically improve yields; in one case, the average yield for a library of quinolines increased from 34% with oil-bath heating to 72% with microwave heating.[8][16]

Q3: Can I run the Friedländer synthesis without a solvent?

Yes, solvent-free conditions have been successfully implemented and are a key aspect of green chemistry approaches to this synthesis.[3] These reactions are often performed by heating the neat mixture of reactants with a catalyst, sometimes with microwave irradiation.[7] Catalysts like iodine or p-toluenesulfonic acid have proven effective under these conditions, often leading to high yields and simplified product isolation.[7]

Q4: Water is formed during the reaction. Should I be concerned about it?

In acid-catalyzed reactions, the water produced during the cyclodehydration step can inhibit the reaction equilibrium.[6] Using anhydrous reagents and solvents, or employing a method to remove water (e.g., a Dean-Stark trap in conventional heating setups), can be beneficial. However, some modern protocols have been developed that work well in water as a solvent, offering a greener alternative.[2]

Q5: What is the reaction mechanism? Does it affect my strategy?

Two primary mechanisms are proposed, and the predominant pathway can depend on the reaction conditions.[14][17]

  • Aldol-First Pathway: Involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. This pathway is thought to be more likely under many standard acidic or basic conditions.[14]

  • Schiff Base-First Pathway: Begins with the formation of a Schiff base (imine) between the 2-amino group and the partner carbonyl, followed by an intramolecular aldol-type reaction to form the ring.[14][17]

Understanding the potential pathways is crucial for troubleshooting. For example, if you suspect the initial condensation is the slow step, choosing a catalyst that more effectively activates the relevant carbonyl group (e.g., a Lewis acid for the 2-aminoaryl ketone) would be a logical strategy.

Diagram of Potential Mechanistic Pathways

Friedlander_Mechanism cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway reactants 2-Aminoaryl Carbonyl + α-Methylene Ketone aldol_adduct Aldol Adduct reactants->aldol_adduct Aldol Condensation schiff_base Schiff Base (Imine) reactants->schiff_base Imine Formation enone α,β-Unsaturated Intermediate aldol_adduct->enone -H₂O common_intermediate Cyclized Intermediate enone->common_intermediate Intramolecular Imine Formation schiff_base->common_intermediate Intramolecular Aldol Reaction product Substituted Quinoline common_intermediate->product -H₂O (Dehydration)

Caption: The two proposed mechanisms for the Friedländer synthesis.

Optimized Protocol: Microwave-Assisted Synthesis

This protocol describes a rapid, high-yield synthesis using microwave irradiation with acetic acid serving as both the catalyst and solvent. This method is advantageous due to its speed, simplicity, and the use of an environmentally benign acid.[9][13]

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

  • α-methylene ketone (e.g., cyclohexanone) (2.0 mmol)

  • Glacial Acetic Acid (2 mL)

  • Microwave reactor vial with a stir bar

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry microwave reactor vial containing a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (2.0 mmol).

  • Add Solvent/Catalyst: Add glacial acetic acid (2.0 mL).[6][13]

  • Seal and Irradiate: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 160°C for 5-10 minutes.[9] Monitor the instrument's pressure reading to ensure it remains within safe operational limits.

  • Reaction Monitoring: After the initial time, the reaction can be checked by TLC to confirm the consumption of the limiting starting material. If the reaction is incomplete, it can be irradiated for an additional 5 minutes.

  • Workup: After cooling the vial to room temperature, carefully uncap it in a fume hood. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Neutralization: Transfer the mixture to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) until gas evolution ceases. Then, wash with water (15 mL) and finally with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford the pure substituted quinoline.

Systematic Troubleshooting Workflow

When faced with a challenging reaction, a logical workflow can help pinpoint the issue efficiently.

Troubleshooting_Workflow start Low Yield or Side Products Observed reagents Verify Reagent Purity & Stoichiometry start->reagents reagents_ok Reagents OK? reagents->reagents_ok purify_reagents Purify/Replace Reagents & Re-run reagents_ok->purify_reagents No conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->conditions Yes purify_reagents->start conditions_ok Conditions Optimized? conditions->conditions_ok optimize_temp Adjust Temperature (Increase/Decrease) conditions_ok->optimize_temp No catalyst Evaluate Catalyst Choice & Loading conditions_ok->catalyst Yes change_solvent Screen Different Solvents optimize_temp->change_solvent change_solvent->start catalyst_ok Catalyst Effective? catalyst->catalyst_ok screen_catalysts Screen Alternative Catalysts (Acid, Base, Lewis Acid, etc.) catalyst_ok->screen_catalysts No analysis Analyze for Side Products (TLC, LCMS, NMR) catalyst_ok->analysis Yes screen_catalysts->start end_node Yield Improved analysis->end_node

Caption: A logical workflow for troubleshooting poor outcomes.

References

Technical Support Center: Mastering the Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet challenging reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the persistent issue of tar formation, helping you optimize your synthesis for higher yields and purity.

Introduction: The Challenge of Tar in the Skraup Synthesis

The Skraup synthesis, a cornerstone in heterocyclic chemistry for over a century, provides a direct route to the quinoline core, a privileged scaffold in medicinal chemistry and materials science.[1][2] The reaction typically involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][3] However, the very conditions that drive this transformation—strong acid and high temperatures—are also responsible for its most significant drawback: the formation of copious amounts of tar.[4][5][6][7][8]

This tar is primarily a result of the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[4][9] The highly exothermic nature of the reaction can exacerbate this issue, leading to runaway reactions and diminished yields of the desired quinoline product.[4][10][11] This guide provides field-proven insights and scientifically-grounded solutions to minimize tar formation and streamline your Skraup synthesis.

Troubleshooting Guide: Minimizing Tar Formation

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing direct and actionable solutions.

Issue 1: My reaction is extremely exothermic and producing excessive tar, leading to a dark, viscous reaction mixture.

Question: What are the primary causes of this uncontrolled reaction and excessive tarring, and how can I mitigate them?

Answer: An overly vigorous reaction is a classic sign of poor moderation and is a direct contributor to increased tar formation. The primary culprits are the rate of the initial exothermic reaction and localized overheating.

Causality Explained: The initial phase of the Skraup synthesis, particularly the dehydration of glycerol to acrolein and the subsequent Michael addition of the aniline, is highly exothermic.[7][12] Without proper control, the temperature can spike, accelerating the polymerization of acrolein into insoluble tars.[4][13]

Solutions:

  • Controlled Reagent Addition & Gradual Heating:

    • Protocol: Always add the concentrated sulfuric acid slowly to the cooled mixture of aniline and glycerol.[10][12] Maintain external cooling with an ice bath during this addition.

    • Rationale: This ensures that the initial heat generated from the acid-base reaction and the dehydration of glycerol is effectively dissipated, preventing a sudden temperature increase.

    • Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by a darkening of the mixture and self-sustaining boiling), remove the external heat source.[4][12] The exotherm should sustain the reaction for a period. Re-apply heat only after this initial vigorous phase has subsided to maintain a gentle reflux.[4]

  • Use of a Reaction Moderator:

    • Protocol: The addition of ferrous sulfate (FeSO₄) is a well-established method for taming the reaction's vigor.[3][4][11][14] Add a catalytic amount of FeSO₄ to the reaction mixture before the addition of sulfuric acid.

    • Rationale: Ferrous sulfate is believed to act as an oxygen carrier, creating a more controlled and steady oxidation process, thereby preventing the rapid, uncontrolled oxidation that can lead to a runaway reaction.[14] Boric acid has also been reported as a moderator.[7][11]

Issue 2: My quinoline yield is consistently low, and the purification process is hampered by a significant amount of tar.

Question: How can I improve my yield and what are the most effective methods for separating my product from the tarry byproducts?

Answer: Low yields are often a direct consequence of excessive tar formation, which consumes starting materials and complicates product isolation. Optimizing reaction conditions and employing effective purification techniques are key.

Causality Explained: Tar formation is a competing reaction pathway. Every molecule of acrolein that polymerizes is one that is not available to form your desired quinoline product. Furthermore, the viscous tar can trap the product, making extraction and purification inefficient.[4][5][6]

Solutions:

  • Choice of Oxidizing Agent:

    • Protocol: While nitrobenzene is the traditional oxidant and can also serve as a solvent, it often contributes to a violent reaction.[1][12] Consider using arsenic acid, which is known to result in a less violent reaction, though it is more toxic.[1][4][12] Milder and more environmentally friendly oxidants like iodine have also been successfully used.[4][12][15]

    • Rationale: The choice of oxidant can significantly impact the reaction's kinetics and exothermicity. A milder oxidant can lead to a more controlled reaction and consequently, less tar.

  • Effective Purification Strategy: Steam Distillation:

    • Protocol: Steam distillation is the most effective method for separating the volatile quinoline from the non-volatile tar.[4] After the reaction is complete, cool the mixture and make it strongly alkaline with a concentrated sodium hydroxide solution. Then, pass steam through the mixture to carry over the quinoline.

    • Rationale: Quinoline is steam-volatile, while the polymeric tar is not. This difference in physical properties allows for a clean separation. The initial basification is crucial to deprotonate the quinoline salt, rendering it volatile.

  • Post-Distillation Cleanup:

    • Protocol: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[4] To remove any co-distilled unreacted aniline, the distillate can be acidified and treated with sodium nitrite to form a non-volatile diazonium salt, which can then be removed.[4][14] The quinoline is then recovered by basifying the solution and performing a final steam distillation or extraction.

    • Rationale: This multi-step purification ensures the removal of both tarry residues and unreacted starting materials, leading to a purer final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of tar formation in the Skraup synthesis?

A1: The primary mechanism of tar formation is the acid-catalyzed polymerization of acrolein.[4] Under the highly acidic and high-temperature conditions of the Skraup reaction, glycerol is dehydrated to form acrolein, a reactive α,β-unsaturated aldehyde.[9][11][16] This acrolein can then undergo self-polymerization, forming long-chain, insoluble polymeric materials, which constitute the bulk of the tar.

Q2: Can modifications to the reaction medium reduce tar formation?

A2: Yes, modern modifications to the Skraup synthesis have focused on greener and more efficient reaction media. The use of ionic liquids as both solvent and catalyst can lead to cleaner reactions and easier product isolation.[4] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields, likely by providing more uniform and controlled heating, which can minimize tar formation.[4][8]

Q3: Are there any safety considerations specifically related to tar formation?

A3: Yes, excessive tar formation can pose a safety risk. The viscous nature of the tar can impede efficient stirring, leading to localized overheating and an increased risk of a runaway reaction.[17] It is crucial to use a robust mechanical stirrer, especially for larger-scale reactions, to ensure proper mixing and heat distribution. Always conduct the Skraup synthesis in a well-ventilated fume hood with a blast shield in place.[4][10]

Q4: How does the structure of the starting aniline affect tar formation?

A4: While the primary source of tar is acrolein polymerization, the reactivity of the aniline derivative can influence the overall reaction efficiency and potentially the extent of side reactions. Highly electron-withdrawing groups on the aniline ring can deactivate it towards the desired Michael addition, potentially requiring harsher conditions that could promote more tar formation.[18] Conversely, highly reactive anilines might also be more susceptible to oxidative side reactions under the harsh conditions.

Experimental Protocol: Modified Skraup Synthesis with Minimized Tar Formation

This protocol incorporates the use of ferrous sulfate as a moderator and provides a detailed purification procedure.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Sodium Nitrite

  • Hydrochloric Acid

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add aniline and ferrous sulfate heptahydrate.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add anhydrous glycerol to the stirred mixture.

  • Acidification: While maintaining cooling and vigorous stirring, add concentrated sulfuric acid dropwise from the dropping funnel.

  • Oxidant Addition: After the acid addition is complete, add nitrobenzene to the mixture.

  • Reaction: Gently heat the mixture. Once the reaction begins to boil, remove the heat source and allow the exothermic reaction to proceed. If the reaction becomes too vigorous, cool the flask with a wet towel.[12] After the initial exotherm subsides, heat the mixture to a gentle reflux for an additional 2-3 hours.[4]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution with external cooling. Set up for steam distillation and distill the quinoline from the tarry residue. Collect the distillate until it is no longer cloudy.

  • Purification of Unreacted Aniline: Acidify the distillate with dilute sulfuric acid. Cool the solution in an ice bath and add a solution of sodium nitrite to diazotize any remaining aniline.[4][14] Gently warm the solution to decompose the diazonium salt.

  • Final Product Isolation: Make the solution alkaline again with sodium hydroxide and perform a final steam distillation to collect the pure quinoline. The quinoline can be extracted from the distillate with dichloromethane and dried over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure to yield the purified product.

Data Summary and Visualization

Table 1: Key Parameters for Minimizing Tar Formation in Skraup Synthesis

ParameterStandard ConditionOptimized Condition for Tar MinimizationRationale
Reaction Moderator NoneAddition of catalytic Ferrous Sulfate (FeSO₄)Moderates the exotherm by acting as an oxygen carrier, preventing a runaway reaction.[4][14]
Heating Direct, continuous heatingGradual initial heating, removal of heat during exotherm, then gentle refluxPrevents localized overheating and controls the initial vigorous phase of the reaction.[4][12]
Oxidizing Agent NitrobenzeneArsenic acid (less violent) or Iodine (milder)A less aggressive oxidant can lead to a more controlled reaction with fewer side products.[1][4][12]
Purification Direct extraction/distillationAlkaline steam distillationEfficiently separates the volatile quinoline product from the non-volatile tarry byproducts.[4]

Diagrams:

Skraup_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Acrolein->Michael_Adduct Michael Addition Tar Tar (Polymerized Acrolein) Acrolein->Tar Polymerization (Side Reaction) Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Mechanism of Skraup synthesis and tar formation.

Troubleshooting_Workflow Start Start: Skraup Synthesis Problem Problem: Excessive Tar / Low Yield Start->Problem Check_Moderator Is a moderator (FeSO₄) being used? Problem->Check_Moderator Add_Moderator Action: Add Ferrous Sulfate Check_Moderator->Add_Moderator No Check_Heating Is heating controlled? Check_Moderator->Check_Heating Yes Add_Moderator->Check_Heating Control_Heating Action: Gradual heating, remove heat during exotherm Check_Heating->Control_Heating No Check_Purification Is purification effective? Check_Heating->Check_Purification Yes Control_Heating->Check_Purification Steam_Distill Action: Use alkaline steam distillation Check_Purification->Steam_Distill No Success Result: Minimized Tar, Improved Yield Check_Purification->Success Yes Steam_Distill->Success

Caption: Troubleshooting workflow for minimizing tar.

References

Technical Support Center: Navigating the Purification of Polysubstituted Quinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the intricate challenges associated with the purification of polysubstituted quinoline isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common, yet often frustrating, hurdles of separating structurally similar quinoline derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

The inherent basicity of the quinoline nitrogen, coupled with subtle differences in polarity and stereochemistry among isomers, frequently leads to purification bottlenecks such as co-elution, peak tailing, on-column degradation, and crystallization failures. This resource offers a structured, question-and-answer-based approach to troubleshoot these issues effectively, grounded in established scientific principles and field-proven experience.

Section 1: Troubleshooting Flash & Column Chromatography

Flash chromatography is often the first line of defense for purification. However, the acidic nature of standard silica gel can wreak havoc on quinoline derivatives.

Q1: My quinoline derivative is decomposing or streaking severely on the silica gel column. What's happening and how can I prevent it?

A1: This is a classic problem arising from the interaction between the basic quinoline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to several undesirable outcomes:

  • Acid-Catalyzed Decomposition: The acidic environment of the silica can degrade sensitive functional groups on your quinoline core.

  • Irreversible Adsorption: The strong ionic interaction can cause your compound to bind permanently to the column, leading to low recovery.

  • Peak Tailing/Streaking: A non-uniform interaction strength across the silica surface results in a portion of the molecules being retained longer, causing asymmetrical peaks and poor separation.[1][2]

Troubleshooting Protocol:

  • Deactivate the Silica Gel: The most effective strategy is to neutralize the acidic sites. This can be achieved by incorporating a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃), into your eluent system.[2] Pre-treating the silica gel by making a slurry with the amine-containing eluent before packing the column is also highly effective.

  • Switch to an Alternative Stationary Phase: If deactivation proves insufficient, consider a less acidic or basic stationary phase.

    • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for purifying basic compounds like quinolines.[1]

    • Reversed-Phase Silica (C18): For less polar quinoline derivatives, reversed-phase chromatography can be a powerful tool to circumvent the issues associated with silica gel.[2]

  • Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation.

    • Utilize flash chromatography with positive pressure to accelerate the separation.

    • If your compound is thermally labile, consider performing the chromatography in a cold room to slow down potential degradation reactions.[1]

Section 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the workhorse for high-resolution separation of closely related isomers. However, success hinges on meticulous method development.

Subsection 2.1: Peak Shape Problems - Tailing and Fronting

Q2: I'm observing significant peak tailing for my quinoline isomers in reversed-phase HPLC. What is the primary cause and how do I fix it?

A2: Peak tailing for basic compounds like quinolines in RP-HPLC is predominantly caused by secondary ionic interactions between the protonated quinoline molecules and negatively charged residual silanol groups on the silica-based stationary phase.[3][4] This creates a mixed-mode retention mechanism that results in asymmetrical peaks.

Optimization Strategies:

  • Mobile Phase pH Adjustment: This is the most critical parameter. By lowering the mobile phase pH to between 2.5 and 3.5, you suppress the ionization of the silanol groups, thereby minimizing the unwanted ionic interactions.[3][5]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) at a concentration of 0.1-0.5%, can effectively mask the active silanol sites from your analyte.[3]

  • Column Selection:

    • End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing.[3]

    • Specialty Columns: For particularly challenging separations, consider columns with a stationary phase designed to minimize secondary interactions, such as those with a charged surface hybrid (CSH) technology.[6]

  • Reduce Analyte Concentration: Injecting too much sample can lead to column overload, which manifests as peak tailing or fronting. Try diluting your sample to see if the peak shape improves.[3]

Q3: My quinoline isomer peaks are fronting. What are the likely causes?

A3: Peak fronting is less common than tailing for basic compounds but can occur due to:

  • Sample Overload: As with tailing, injecting too high a concentration can lead to this peak distortion.[3]

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., pure acetonitrile in a 50:50 water/acetonitrile mobile phase), it can cause the peak to front. It is always best practice to dissolve your sample in the mobile phase itself.[3]

Subsection 2.2: Separating Regioisomers and Enantiomers

Q4: I am struggling to separate constitutional (positional) isomers of a polysubstituted quinoline. What should I try?

A4: The separation of regioisomers relies on exploiting subtle differences in their polarity and interactions with the stationary phase.

  • Column Chemistry: While a C18 column is a good starting point, consider a phenyl-based stationary phase. The π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoline system can offer unique selectivity for positional isomers.

  • Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are not achieving separation with one, try switching to the other. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, which can be advantageous.[3]

  • Normal-Phase HPLC: Don't overlook normal-phase chromatography. For some positional isomers that co-elute in reversed-phase, the interactions with a polar stationary phase like silica or diol can provide the necessary resolution.[7]

Q5: How do I approach the separation of quinoline enantiomers?

A5: Enantiomer separation requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).

  • CSP Selection: The choice of CSP is crucial and often empirical.

    • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are the most versatile and widely successful for a broad range of chiral compounds, including quinolines.[8]

    • Pirkle-type CSPs: These phases operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions and can be effective for aromatic compounds.

    • Anion-Exchanger CSPs: Quinine and quinidine-derived anion-exchanger CSPs are specifically designed for the separation of acidic enantiomers but can also show utility for other compound classes.[9]

  • Mobile Phase: The mobile phase composition is highly dependent on the CSP.

    • Normal Phase: Often provides better selectivity for chiral separations. Typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[7]

    • Reversed Phase: Can also be effective, particularly with modern immobilized polysaccharide CSPs.

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution.

Parameter Recommendation for Regioisomer Separation (RP-HPLC) Recommendation for Enantiomer Separation (NP-HPLC)
Column C18, Phenyl-HexylPolysaccharide-based (e.g., Cellulose, Amylose)
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (pH 2.5-3.5)Hexane/Isopropanol or Heptane/Ethanol
Additive 0.1% Formic Acid or Phosphoric Acid0.1% Diethylamine (for basic analytes)
Key Interaction Hydrophobic, π-π interactionsChiral recognition (inclusion, H-bonding, dipole)

Table 1: Starting Recommendations for HPLC Isomer Separation

Section 3: Supercritical Fluid Chromatography (SFC) - A Powerful Alternative

Q6: I've heard SFC can be advantageous for isomer purification. Why is that, and when should I consider it?

A6: Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both chiral and achiral separations, offering several key advantages over traditional HPLC.[10]

  • Speed: The low viscosity of supercritical CO₂, the primary mobile phase component, allows for much higher flow rates without generating excessive backpressure, leading to significantly faster separations.[10][11]

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly option.[12]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to both reversed-phase and normal-phase HPLC, making it an excellent complementary technique when other methods fail.

  • Efficient Sample Recovery: The CO₂ vaporizes upon depressurization, simplifying the isolation of the purified compound from the co-solvent.

SFC is particularly well-suited for the purification of polysubstituted quinoline isomers due to its similarity to normal-phase chromatography, which often excels at resolving these types of compounds. It is an excellent choice for high-throughput purification environments.[10]

Section 4: Crystallization Challenges - From Oils to Solids

Q7: My purified quinoline derivative is a persistent oil and refuses to crystallize. What steps can I take to induce solidification?

A7: Obtaining a crystalline solid is often the final and most crucial step for characterization and handling. If your high-purity quinoline is an oil, a systematic approach is required.

Troubleshooting Workflow for Oily Compounds:

G start Start: Purified Oily Quinoline Derivative solvent_screening Systematic Solvent Screening (Single & Mixed Solvents) start->solvent_screening salt_formation Attempt Salt Formation (HCl, Picric Acid, etc.) solvent_screening->salt_formation Fails success Crystalline Solid Obtained solvent_screening->success Success chromatography Re-purify via Chromatography (High Purity Fractions) salt_formation->chromatography Fails salt_formation->success Success advanced Advanced Techniques (Seed Crystals, Scratching, Sonication) chromatography->advanced advanced->success Success fail Remains an Oil advanced->fail Fails

Figure 1: Decision workflow for crystallizing oily quinoline derivatives.

Detailed Protocols:

  • Systematic Solvent Screening: The goal is to find a solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

    • Single Solvents: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water).

    • Mixed Solvent Systems: This is often the key to success. Dissolve your oil in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "bad" (or anti-solvent) in which it is poorly soluble, dropwise, until the solution becomes persistently turbid. Gently warm the solution to clarify it, and then allow it to cool slowly and undisturbed.[2]

  • Salt Formation: Since quinolines are basic, they can often be converted into crystalline salts. This is a highly effective method for both purification and solidification.[13]

    • Hydrochloride Salts: Dissolve the oily free base in a solvent like diethyl ether, isopropanol, or ethyl acetate. Add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete.

    • Picrate Salts: Picric acid forms highly crystalline, stable salts with many basic compounds. These can be easily isolated, and the free base can be regenerated by treatment with a mild base.[13]

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of functionalized quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of quinoline synthesis and gain control over product isomerism.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][3]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1][4] In the Combes synthesis, for example, increasing the bulk of substituents on the β-diketone can strongly influence the formation of one regioisomer over another.[5]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][4]

Q3: Beyond classical methods, how can modern synthetic strategies like C-H functionalization control regioselectivity?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of a pre-formed quinoline ring.[1][6] These methods often utilize a directing group to achieve high selectivity for a specific C-H bond. For example, the N-oxide moiety of quinoline N-oxides can act as an internal directing group, guiding functionalization selectively to the C2 or C8 position.[7][8] Palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of quinoline N-oxides with high regioselectivity.[1] These modern techniques provide access to a wide range of functionalized quinolines that are often difficult to obtain through traditional synthetic routes.[1]

Troubleshooting Guides

This section addresses common issues encountered during specific quinoline syntheses in a question-and-answer format.

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
  • Symptom: You are observing the formation of a mixture of quinoline regioisomers, leading to difficult purification and a reduced yield of the desired product.[1]

  • Underlying Cause: The primary issue is a lack of control over the initial condensation step between the 2-aminoaryl ketone and the two non-equivalent α-positions of the unsymmetrical ketone.[1][2]

  • Solutions:

    • Catalyst Selection: The choice of catalyst is crucial for directing the regioselectivity. While traditional acid or base catalysis can be unselective, specific catalysts can favor one isomer. For instance, proline-catalyzed reactions have shown good regioselectivity.[2] Similarly, certain iridium or copper catalysts under specific conditions can also provide high selectivity.[2]

    • Substrate Modification: Introducing a directing group, such as a phosphoryl group on one of the α-carbons of the ketone, can effectively steer the cyclization towards the desired product.[4]

    • Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[1] A thorough optimization screening is often necessary.

Issue 2: Undesired Regioisomer is the Major Product in Combes Synthesis
  • Symptom: The primary product of your reaction is the undesired regioisomer of the substituted quinoline.

  • Underlying Cause: The interplay of steric and electronic effects of the substituents on the aniline and the β-diketone is directing the cyclization to the undesired position.[1] The annulation step, which is the rate-determining step, is highly sensitive to these factors.[5]

  • Solutions:

    • Modify Substituents: If synthetically feasible, modify the substituents to alter the steric and electronic balance. Using a bulkier substituent on the aniline may favor cyclization at the less hindered position.[1] For trifluoromethyl-β-diketones, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoro-substituted anilines favor the 4-CF₃ regioisomer.[5]

    • Change Acid Catalyst/Solvent System: The traditional use of concentrated sulfuric acid can be unselective. A mixture of polyphosphoric acid (PPA) and an alcohol (e.g., ethanol) has been shown to influence the regiochemical outcome and can be optimized to favor the desired product.[5]

Issue 3: Obtaining 2-Substituted Quinolines in Doebner-von Miller Synthesis When the 4-Substituted Isomer is Desired
  • Symptom: Your Doebner-von Miller or Skraup-type reaction is yielding the thermodynamically favored 2-substituted quinoline, but your target is the 4-substituted isomer.

  • Underlying Cause: The standard mechanism for the Doebner-von Miller reaction proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, which leads almost exclusively to 2-substituted quinolines.[9][10] To obtain the 4-substituted product, the reaction mechanism must be altered to favor a 1,2-addition pathway.[10]

  • Solutions:

    • Substrate Engineering: A reversal of the standard regiochemistry can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner instead of simple α,β-unsaturated aldehydes or ketones.[9][10][11] The electron-withdrawing α-ketoester group facilitates an alternative cyclization pathway.[10]

    • Solvent and Catalyst Choice: This regiochemical reversal is highly dependent on the reaction conditions. The use of trifluoroacetic acid (TFA) as both the solvent and catalyst is critical. Refluxing in TFA promotes the desired 1,2-addition mechanism, leading to the formation of 4-substituted quinolines.[9][10][11] Other strong protic acids like formic acid may also be effective, but TFA often gives the best yields.[10]

Visualizing the Problem: Workflows and Mechanisms

A systematic approach is key to troubleshooting regioselectivity. The following diagrams illustrate decision-making processes and key mechanistic considerations.

G start Poor Regioselectivity Observed synthesis_type Identify Synthesis Type start->synthesis_type friedlander Friedländer synthesis_type->friedlander Unsymmetrical Ketone combes Combes synthesis_type->combes Unsymmetrical β-Diketone dvm Doebner-von Miller synthesis_type->dvm Target Reversal other Other/C-H Functionalization synthesis_type->other Derivatization fried_sol Troubleshoot Friedländer: 1. Change Catalyst (e.g., Proline, Iridium) 2. Modify Ketone Substrate 3. Screen Temp/Solvent friedlander->fried_sol combes_sol Troubleshoot Combes: 1. Modify Substituent Sterics 2. Change Acid System (e.g., PPA/EtOH) 3. Alter Aniline Electronics combes->combes_sol dvm_sol Troubleshoot DvM: 1. Use γ-aryl-β,γ-unsaturated α-ketoester 2. Use TFA as solvent/catalyst 3. Force 1,2-addition pathway dvm->dvm_sol other_sol Troubleshoot Modern Methods: 1. Select appropriate Directing Group 2. Optimize Metal Catalyst/Ligand 3. Screen Oxidants/Additives other->other_sol

Caption: Troubleshooting workflow for regioselectivity issues.

G cluster_0 Friedländer Reaction with Unsymmetrical Ketone cluster_1 Competing Condensation reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone enamine_A Enamine A (Less hindered α-carbon) reactants->enamine_A Pathway A enamine_B Enamine B (More hindered α-carbon) reactants->enamine_B Pathway B product_A Regioisomer A enamine_A->product_A Cyclization product_B Regioisomer B enamine_B->product_B Cyclization

Caption: Competing pathways in the Friedländer synthesis.

G start Aniline + Carbonyl path1 Standard α,β-Unsaturated Ketone start->path1 Standard DvM path2 γ-aryl-β,γ-unsaturated α-ketoester + TFA start->path2 Modified DvM mech1 1,4-Conjugate Addition (Michael Addition) path1->mech1 mech2 1,2-Addition (Schiff Base Formation) path2->mech2 inter1 Cyclization & Oxidation mech1->inter1 inter2 Electrophilic Ring Closure & Oxidation mech2->inter2 prod1 2-Substituted Quinoline (Standard Product) inter1->prod1 prod2 4-Substituted Quinoline (Reversed Regiochemistry) inter2->prod2

Caption: Mechanistic control in Doebner-von Miller synthesis.

Data Summary Tables

Table 1: Comparison of Classical Syntheses & Regioselectivity Challenges
SynthesisReactantsTypical ProductRegioselectivity Challenge
Friedländer 2-Aminoaryl ketone + Unsymmetrical ketone2,3,4-Trisubstituted quinolineCondensation at two different α-positions of the ketone leads to isomeric mixtures.[1][2]
Combes Aniline + Unsymmetrical β-diketone2,4-Disubstituted quinolineCyclization can occur on either side of the enamine intermediate, influenced by sterics and electronics.[1][5]
Doebner-von Miller Aniline + α,β-Unsaturated carbonyl2-Substituted quinolineStandard conditions strongly favor 1,4-addition, making the 4-substituted isomer inaccessible.[9][10]
Skraup Aniline + Glycerol + OxidantUnsubstituted/Substituted quinolineWith meta-substituted anilines, the cyclization can be unpredictable, leading to mixtures of 5- and 7-substituted quinolines.[12]
Table 2: Conditions for Regiochemical Reversal in Doebner-von Miller Synthesis
Carbonyl SubstrateCatalyst/SolventMechanismMajor ProductReference
α,β-Unsaturated Aldehyde/KetoneHCl, H₂SO₄, or Lewis Acids1,4-Conjugate Addition2-Substituted Quinoline[9][10]
γ-aryl-β,γ-unsaturated α-ketoesterTrifluoroacetic Acid (TFA)1,2-Addition4-Aryl-2-carboxyquinoline[9][10][11]

Key Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselectivity in the Friedländer Synthesis

This protocol outlines a screening approach to identify conditions that favor a single regioisomer.

  • Reaction Setup: In parallel reaction vials, add the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol).

  • Solvent and Catalyst Addition: To each vial, add a different solvent (e.g., Toluene, Dioxane, DMF, EtOH; 5 mL) and a selected catalyst (e.g., p-TsOH, KOH, Proline, I₂; 10-20 mol%).

  • Heating and Monitoring: Seal the vials and heat the reactions to a set temperature (e.g., 80 °C, 100 °C, 120 °C). Monitor the progress by taking aliquots for TLC or GC-MS analysis at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Workup: Upon completion (or at a set time point), cool the reactions to room temperature. Quench with a saturated aqueous solution of NaHCO₃.[1]

  • Extraction and Analysis: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).[1] Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Determine Isomer Ratio: Analyze the crude product by ¹H NMR spectroscopy or GC to determine the ratio of the two regioisomers.[1] Identify the optimal conditions (catalyst, solvent, temperature) that provide the highest selectivity for the desired isomer.

Protocol 2: Modified Doebner-von Miller Synthesis for 4-Substituted Quinolines

This protocol is adapted from methodologies designed to reverse the standard regioselectivity.[9][10][11]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.2-2.0 equiv).[10]

  • Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) to the flask to act as both solvent and catalyst (approx. 2 mL per 0.2 mmol of aniline).[9][10]

  • Reaction: Stir the mixture at reflux for 8–18 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the bulk of the TFA by distillation under reduced pressure.[9]

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL) to neutralize any remaining acid.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9] Purify by column chromatography or recrystallization as necessary.

Protocol 3: Regioselective C2-Functionalization via C-H Activation of Quinoline N-Oxide

This protocol provides a general method for palladium-catalyzed C2-arylation.

  • Reaction Setup: In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%).[1]

  • Reagent Addition: Add a base (e.g., K₂CO₃, 2.0 mmol) and a solvent (e.g., DMF, 5 mL).[1]

  • Inert Atmosphere: Degas the mixture (e.g., by bubbling argon through the solution for 15 minutes) and then heat under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction to the required temperature (typically 100-140 °C) for the necessary time (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1] Purify the crude product by silica gel column chromatography to isolate the C2-arylated quinoline.

References

side reactions in the synthesis of 2,4,5,8-Tetramethylquinoline and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-QN-2458-001 Version: 1.0 Last Updated: January 2, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,4,5,8-tetramethylquinoline. This molecule is a key building block in various research and development applications. Its synthesis, typically achieved through variations of classical quinoline syntheses like the Doebner-von Miller or Combes reaction, can present challenges.[1][2][3] This document provides in-depth troubleshooting advice and optimized protocols to help you navigate common side reactions and improve yield and purity. Our goal is to explain the causality behind experimental choices, empowering you to adapt and succeed.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues frequently encountered during the synthesis of this compound.

Issue 1: Low Yield & Significant Tar/Polymer Formation

Question: My reaction mixture is turning into a thick, dark, intractable tar, resulting in a very low yield of the desired this compound. What is causing this and how can I prevent it?

Answer:

This is the most common problem encountered in acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction.[4][5]

  • Root Cause: The primary cause of tar formation is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl intermediates.[4][5] In the synthesis of this compound, intermediates derived from the self-condensation of acetaldehyde or crotonaldehyde are highly susceptible to polymerization under the harsh acidic and high-temperature conditions required for cyclization.[4] Excessive heat accelerates these unwanted pathways, leading to complex polymeric byproducts that are difficult to remove.[5][6]

  • Preventative Strategies:

    • Temperature Control: This is the most critical parameter. Avoid excessive heating. The reaction often requires an initial temperature to overcome the activation energy, but this should be carefully controlled. A step-wise heating profile can be beneficial.

    • Slow Reagent Addition: Instead of adding all reagents at once, add the aldehyde (e.g., acetaldehyde or its precursor) slowly to the heated acidic solution of the aniline (2,5-dimethylaniline).[4] This maintains a low instantaneous concentration of the reactive intermediate, favoring the desired reaction with the aniline over self-polymerization.

    • In-Situ Generation of Intermediates: Generating the reactive α,β-unsaturated carbonyl compound in situ from more stable precursors can minimize its concentration and subsequent polymerization. For example, using paraldehyde as a source for acetaldehyde allows for its slow, controlled depolymerization under acidic conditions.

    • Catalyst Optimization: While strong acids are necessary, their concentration can be optimized. Using a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂), in conjunction with a Brønsted acid can sometimes provide a more controlled reaction.[2][7]

Issue 2: Formation of Unexpected Isomers

Question: My characterization data (NMR/MS) suggests the presence of an isomeric quinoline byproduct. How is this possible and what can I do to improve regioselectivity?

Answer:

Isomer formation is a known challenge in quinoline synthesis, particularly when using substituted anilines or unsymmetrical ketones.[8][9][10]

  • Root Cause: In the context of this compound synthesis starting from 2,5-dimethylaniline, the cyclization step involves an electrophilic attack on the aniline ring. While cyclization is sterically and electronically directed to the C6 position of the aniline (para to the amino group and ortho to a methyl group), a competing cyclization can occur at the C4 position (ortho to the amino group and ortho to the other methyl group). Steric hindrance from the methyl group at the 2-position typically disfavors this pathway, but it can still occur, leading to the formation of 2,4,7,8-tetramethylquinoline as a regioisomeric impurity.

  • Preventative Strategies:

    • Choice of Cyclization Catalyst: The regioselectivity of the electrophilic aromatic annulation is the rate-determining step and can be influenced by the acid catalyst.[8] Strong Brønsted acids like sulfuric acid are often used, but polyphosphoric acid (PPA) can sometimes offer better regioselectivity by acting as both a catalyst and a dehydrating agent.

    • Steric Control: While the substitution pattern is fixed for this target molecule, this principle is important to remember. Increasing the steric bulk on the reactants can dramatically influence which isomer is formed.[8]

    • Purification: If minor amounts of the regioisomer are formed, careful purification is key. Column chromatography on silica gel using a gradient elution of hexane and ethyl acetate is typically effective for separating such isomers.

Issue 3: Incomplete Reaction or Stalling

Question: The reaction seems to stop prematurely, with a significant amount of the starting aniline remaining even after prolonged reaction times. What factors could be responsible?

Answer:

An incomplete or stalled reaction can be due to several factors related to reagent purity and reaction conditions.

  • Root Cause & Solutions:

    • Reagent Quality: The starting aniline (2,5-dimethylaniline) can oxidize over time, turning dark. Using freshly distilled aniline is crucial for high yields.[4] Similarly, anhydrous conditions are often necessary, as water can interfere with the acid catalyst and hydrolyze intermediates.

    • Insufficient Catalyst Activity: The acid catalyst can be deactivated by impurities or insufficient quantity. Ensure the catalyst is of high quality and used in the correct stoichiometric or catalytic amount. For Lewis acids like ZnCl₂, ensure they are anhydrous.[4]

    • Suboptimal Temperature: While excessive heat causes tarring, a temperature that is too low will prevent the reaction from proceeding.[7] The cyclization step, in particular, has a significant energy barrier. Monitor the reaction by TLC; if it stalls, a gradual increase in temperature may be necessary. Microwave irradiation has also been shown to be effective in driving difficult Friedländer-type syntheses to completion.[6][11]

Optimized Protocols & Methodologies

Protocol 1: Tar-Minimization Synthesis of this compound

This protocol incorporates best practices to mitigate the side reactions discussed above.

Materials:

  • 2,5-Dimethylaniline (freshly distilled)

  • Paraldehyde

  • Hydrochloric Acid (concentrated)

  • Zinc Chloride (anhydrous)[4]

  • Chloroform

  • Sodium Hydroxide solution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2,5-dimethylaniline and concentrated hydrochloric acid in a 1:1 molar ratio. Stir until the aniline salt fully dissolves.

  • Catalyst Addition: Add anhydrous zinc chloride (0.5 equivalents) to the mixture. The ZnCl₂ acts as a Lewis acid catalyst to facilitate the cyclization.[4]

  • Controlled Reagent Addition: Gently heat the mixture to 80-90°C. Using the dropping funnel, add paraldehyde (a stable source of acetaldehyde) dropwise over 1-2 hours. The slow addition is critical to prevent the polymerization of the in situ generated crotonaldehyde.[4]

  • Reaction & Monitoring: After the addition is complete, increase the temperature to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).

  • Extraction & Purification: Extract the aqueous layer multiple times with chloroform. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Data Summary: Reaction Parameter Optimization
ParameterStandard ConditionOptimized Condition (for Tar Reduction)Rationale
Temperature Reflux (120-140°C)Staged: 80-90°C during addition, then 100-110°CLower initial temp minimizes polymerization of intermediates.[4][5]
Aldehyde Source Acetaldehyde / CrotonaldehydeParaldehydeProvides slow, controlled release of acetaldehyde, preventing high concentrations.
Reagent Addition All at onceSlow, dropwise addition of paraldehydeMinimizes self-condensation side reactions.[4]
Catalyst Strong Brønsted Acid (H₂SO₄)Mixed: HCl + ZnCl₂Lewis acid can offer a more controlled cyclization pathway.[4][7]

Visual Workflow & Logic Diagrams

Troubleshooting Logic for Low Yield

The following diagram outlines the decision-making process when troubleshooting a low-yield synthesis.

G start Low Yield of Product check_tar Significant Tar Formation? start->check_tar check_sm Starting Material Remaining? check_tar->check_sm No sol_tar_yes Reduce Temperature Add Aldehyde Slowly Use Paraldehyde check_tar->sol_tar_yes Yes sol_sm_yes Increase Temperature Gradually Check Reagent Purity Verify Catalyst Activity check_sm->sol_sm_yes Yes sol_purification Investigate Purification Step Check for Isomer Formation Optimize Chromatography check_sm->sol_purification No

Caption: Troubleshooting workflow for low product yield.

Simplified Reaction Pathway: Main vs. Side Reaction

This diagram illustrates the competition between the desired quinoline formation and the primary side reaction of polymerization.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Aniline 2,5-Dimethylaniline Intermediate α,β-Unsaturated Carbonyl (Intermediate) Aniline->Intermediate + Aldehyde Product This compound Intermediate->Product Cyclization (Desired) Polymer Tar / Polymer Intermediate_ref α,β-Unsaturated Carbonyl (Intermediate) Intermediate_ref->Polymer Self-Condensation (Undesired)

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Polymethylated Quinolines: A Case Study Perspective on 2,4,5,8-Tetramethyl Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the quinoline scaffold is a familiar and highly valued heterocyclic aromatic compound. Comprising a benzene ring fused to a pyridine ring, this structure is a cornerstone in the development of a vast array of therapeutic agents.[1] The versatility of the quinoline ring system allows for extensive functionalization, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitution pattern on the quinoline core dictates the compound's biological profile, making the exploration of novel derivatives a continuous and fruitful endeavor in medicinal chemistry.[4]

This guide provides a comparative analysis of the biological activities of polymethylated quinoline derivatives. While our central point of interest is the hypothetical potential of 2,4,5,8-tetramethyl quinoline, a notable scarcity of published biological data for this specific compound necessitates a comparative approach. We will, therefore, draw upon existing experimental data from structurally analogous methylated quinolines to infer and discuss the potential bioactivities of 2,4,5,8-tetramethyl quinoline. This comparative framework will offer valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Comparative Analysis of Biological Activities

The introduction of methyl groups to the quinoline scaffold can significantly influence its lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets. We will explore these effects in the context of three major therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Activity: A Battle Against Uncontrolled Cell Proliferation

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[5][6] The substitution pattern on the quinoline ring is a critical determinant of cytotoxic efficacy.

While specific data for 2,4,5,8-tetramethyl quinoline is unavailable, studies on other polysubstituted quinolines provide valuable insights. For instance, 2,4,6-trisubstituted quinoline derivatives have been reported to be active against various cancer cell lines, with IC50 values in the micromolar range.[7] The presence of methyl groups at positions 2 and 4 is a common feature in many biologically active quinolines. For example, a derivative of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has shown potent cytotoxic activity against colorectal cancer cells with an IC50 of 0.33 µM.[8] This suggests that methyl substitutions on the quinoline core can contribute to potent anticancer effects.

Below is a comparative table of the anticancer activities of various methylated quinoline derivatives against different cancer cell lines.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Hypothetical 2,4,5,8-tetramethyl ---
MMNC8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colon)0.33[8]
Compound 3g 4-Hydroxyquinolone analogueHCT116 (Colon)Promising[9]
AQQ6Aminated quinolinequinoneDU-145 (Prostate)Good cytotoxicity[10]
Furoquinoline AlkaloidsVariousHeLa (Cervical)12.8 µg/mL (Skimmianine)[11]

Note: The table includes data from various substituted quinolines to provide a comparative context. The activity of 2,4,5,8-tetramethyl quinoline remains to be experimentally determined.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline scaffold is the backbone of several successful antimicrobial drugs.[7] The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for DNA replication. The substitution pattern plays a key role in determining the spectrum and potency of antimicrobial activity.

Although no specific antimicrobial data for 2,4,5,8-tetramethyl quinoline has been reported, related compounds show significant promise. For instance, 8-hydroxyquinoline and its derivatives are known for their potent antimicrobial effects.[12] A study on 8-hydroxyquinoline derivative PH176 demonstrated MIC50 and MIC90 values of 16 and 32 µg/ml, respectively, against methicillin-resistant Staphylococcus aureus (MRSA).[13] Furthermore, hybrids of quinoline have shown remarkable activity against various bacterial and fungal strains, with some exhibiting MIC values as low as 2 µg/mL against S. aureus.[14]

The following table summarizes the antimicrobial activity of selected quinoline derivatives.

Compound/DerivativeSubstitution PatternMicroorganismMIC (µg/mL)Reference
Hypothetical 2,4,5,8-tetramethyl ---
PH1768-hydroxyquinoline derivativeMRSA16 (MIC50), 32 (MIC90)[13]
Hybrid 7b Quinoline-based hydroxyimidazoliumS. aureus2[14]
8-Hydroxyquinoline (8HQ)8-hydroxyS. aureus, E. faecalis, C. albicans27.58 µM[12]

Note: This table provides a comparative overview of the antimicrobial potential of substituted quinolines. The specific activity of 2,4,5,8-tetramethyl quinoline needs to be investigated.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[4][15]

While direct anti-inflammatory data for 2,4,5,8-tetramethyl quinoline is not available, the broader class of quinoline derivatives has been extensively studied. For example, certain quinoline alkaloids have been shown to significantly suppress the gene expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages.[16] The anti-inflammatory activity is often dependent on the specific substitution pattern on the quinoline ring.[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the standard methodologies for the biological assays discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[18][19]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2,4,5,8-tetramethyl quinoline) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[19]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells Plate Cells in 96-well Plate incubate_24h Incubate 24h plate_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h add_solubilizer Add Solubilizer incubate_2_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay serial_dilution Serial Dilution of Compound inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate inoculum_prep Prepare Standardized Inoculum inoculum_prep->inoculate_plate incubate_24h Incubate 24h inoculate_plate->incubate_24h read_mic Visually Determine MIC incubate_24h->read_mic Paw_Edema_Assay_Workflow acclimatize Acclimatize Rats administer_compound Administer Test Compound/Vehicle acclimatize->administer_compound induce_edema Induce Paw Edema with Carrageenan administer_compound->induce_edema measure_volume Measure Paw Volume at Time Intervals induce_edema->measure_volume analyze_data Calculate % Inhibition of Edema measure_volume->analyze_data

References

A Researcher's Guide to Spectroscopic Comparison of Quinoline Derivatization Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Modern Science

Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science.[1] Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold" in drug design. From the historical antimalarial quinine to modern anticancer agents and fluorescent probes, quinoline derivatives have demonstrated a vast range of biological activities and photophysical properties.[2][3][4]

The functionalization of the quinoline core through various derivatization reactions allows for the fine-tuning of these properties. Adding different substituents at specific positions alters the molecule's electron density, steric profile, and overall polarity. Consequently, this ability to modify the quinoline structure is fundamental to developing new drugs and materials with desired characteristics. Spectroscopic analysis is the primary toolset for chemists to confirm the success of these derivatizations and to understand the resulting changes in molecular properties.

This guide provides a comparative analysis of the spectroscopic characteristics of several common quinoline derivatization products. We will explore how different functional groups impact the Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, data-driven insights.

The Impact of Derivatization on the Quinoline Core

The electronic properties of the quinoline ring are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) like hydroxyl (-OH) and amino (-NH2) increase the electron density of the ring system, while electron-withdrawing groups (EWGs) like nitro (-NO2) and halogens (-Cl) decrease it. These electronic perturbations are the primary cause of the significant shifts observed in spectroscopic data.

The following diagram illustrates common derivatization positions on the quinoline scaffold and the types of functional groups that can be introduced.

G cluster_quinoline Quinoline Core cluster_substituents Substituents Quinoline Quinoline EDG Electron-Donating Groups (-OH, -NH2, -OCH3) EDG->Quinoline Increase π-electron density EWG Electron-Withdrawing Groups (-NO2, -Cl, -CHO) EWG->Quinoline Decrease π-electron density

Caption: Conceptual overview of how different classes of substituents modulate the electronic properties of the core quinoline structure.

Comparative Spectroscopic Analysis

To illustrate the effects of derivatization, we will compare the spectroscopic data of the parent quinoline molecule with three common derivatives: 2-Chloroquinoline, 5-Nitroquinoline, and 8-Hydroxyquinoline. Each represents a different type of substitution that imparts distinct and measurable spectroscopic signatures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions in aromatic systems like quinoline.[5] The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are highly sensitive to substituent effects.

  • Causality: EDGs typically cause a bathochromic (red) shift to longer wavelengths, as they raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap. EWGs can cause either a bathochromic or hypsochromic (blue) shift depending on their position and interaction with the ring's π-system. Solvent polarity can also induce shifts (solvatochromism), with more polar solvents often stabilizing charge-separated excited states, leading to red shifts.[6][7][8][9][10]

CompoundSubstituentλmax (nm) in EthanolMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Effect
Quinoline None~313~3,500Baseline
2-Chloroquinoline -Cl (EWG)~318~4,000Slight Bathochromic Shift
5-Nitroquinoline -NO₂ (Strong EWG)~345~3,900Significant Bathochromic Shift
8-Hydroxyquinoline -OH (EDG)~315 (neutral), ~355 (phenolate)~2,500pH-dependent Bathochromic Shift

Interpretation:

  • The chloro group, being weakly deactivating, causes only a minor red shift.

  • The powerful electron-withdrawing nitro group significantly extends the π-conjugation, leading to a substantial red shift.[5]

  • The hydroxyl group in 8-hydroxyquinoline acts as an EDG. In its neutral form, the effect is modest. However, upon deprotonation in a basic medium to form the phenolate, the much stronger electron-donating -O⁻ group causes a large bathochromic shift. This pH sensitivity is a key feature of hydroxyquinolines.[11]

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. The efficiency of this process is measured by the fluorescence quantum yield (ΦF).[12] Structural rigidity and the nature of the lowest energy excited state (n-π* vs. π-π*) are critical determinants of fluorescence.

  • Causality: Substituents that promote structural rigidity and ensure the lowest excited state is of π-π* character tend to enhance fluorescence. EDGs often increase fluorescence. Conversely, groups that promote non-radiative decay pathways, such as nitro groups which facilitate intersystem crossing to the triplet state, are known to quench fluorescence.[13] Heavy atoms like chlorine can also reduce fluorescence through the heavy-atom effect.

CompoundSubstituentEmission λmax (nm)Quantum Yield (ΦF)Fluorescence Behavior
Quinoline None~350Low (<0.01)Weakly fluorescent
2-Chloroquinoline -Cl (EWG)~360Very LowQuenched (Heavy-atom effect)
5-Nitroquinoline -NO₂ (Strong EWG)N/A~0Strongly Quenched
8-Hydroxyquinoline -OH (EDG)~510 (in Methanol)Moderate (~0.1-0.3)Strong, Environment-sensitive

Interpretation:

  • Quinoline itself is a poor fluorophore.

  • 2-Chloroquinoline shows even weaker fluorescence, partly due to the heavy-atom effect of chlorine which promotes intersystem crossing.

  • 5-Nitroquinoline is essentially non-fluorescent. The nitro group introduces low-energy n-π* states that provide efficient pathways for non-radiative decay.[13]

  • 8-Hydroxyquinoline is a well-known fluorophore. The hydroxyl group increases the π-electron density and, crucially, its ability to form a chelate with the quinoline nitrogen makes it a rigid, planar structure, especially when complexed with metal ions. This rigidity reduces vibrational energy loss and enhances fluorescence.[11][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. Chemical shifts (δ) are directly influenced by the electron density around a nucleus.[16]

  • Causality: EDGs shield nearby protons and carbons (increase electron density), causing their signals to shift upfield (to lower ppm values). EWGs deshield nuclei (decrease electron density), causing a downfield shift (to higher ppm values).[17] These effects are most pronounced at the ortho and para positions relative to the substituent.

Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Proton PositionQuinoline2-Chloroquinoline5-Nitroquinoline[18][19]8-Hydroxyquinoline
H2 ~8.9N/A~9.0~8.8
H4 ~8.1~8.0~9.0~8.2
H6 ~7.7~7.8~8.4~7.1
H7 ~7.5~7.6~7.8~7.4

Interpretation:

  • In 2-Chloroquinoline , the protons on the substituted ring (H3, H4) are shifted relative to quinoline, and the effect extends to the other ring.

  • In 5-Nitroquinoline , the powerful deshielding effect of the nitro group is evident. Protons ortho (H4, H6) and para (H8, not shown) to the nitro group are shifted significantly downfield. For example, H4 and H6 are shifted to ~9.0 ppm and ~8.4 ppm, respectively.[18]

  • In 8-Hydroxyquinoline , the electron-donating hydroxyl group shields the protons on its ring. H7 (ortho) and H5 (para) experience an upfield shift. The signal for H6 is also shifted upfield to ~7.1 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and structural information based on its fragmentation patterns. The derivatization is confirmed by the change in the molecular ion peak (M⁺ or [M+H]⁺).

  • Causality: The fragmentation of the quinoline ring is characteristic. A primary fragmentation pathway for the quinoline radical cation is the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 102 (C₈H₆⁺).[20][21] The nature of the substituent dictates additional, often dominant, fragmentation pathways.[22]

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)Interpretation of Fragmentation
Quinoline C₉H₇N129.16129, 102Loss of HCN from the molecular ion.[20][21]
2-Chloroquinoline C₉H₆ClN163.60163, 128, 101Loss of Cl radical, followed by loss of HCN.
5-Nitroquinoline C₉H₆N₂O₂174.16174, 144, 128, 116Loss of NO, loss of O, and loss of NO₂.
8-Hydroxyquinoline C₉H₇NO145.16145, 117, 89Loss of CO, followed by loss of HCN.[23]

Interpretation:

  • 2-Chloroquinoline: The primary fragmentation is the loss of the chlorine atom to give a fragment at m/z 128, which then can lose HCN.

  • 5-Nitroquinoline: Shows characteristic losses for nitroaromatics, including loss of NO (m/z 144) and NO₂ (m/z 128).

  • 8-Hydroxyquinoline: A characteristic fragmentation is the loss of carbon monoxide (CO) to yield a fragment at m/z 117, which is a common pathway for phenolic compounds.[23]

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized protocols are essential.

Protocol 1: UV-Vis and Fluorescence Spectroscopy

This protocol outlines the comparative method for determining fluorescence quantum yield, which is suitable for most research labs.[12][24]

Caption: Workflow for relative fluorescence quantum yield measurement.

Step-by-Step Methodology:

  • Sample Preparation:

    • Use spectroscopic grade solvents to prepare dilute solutions of your quinoline derivative (the "sample") and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Prepare a series of concentrations for both the sample and the standard.

  • UV-Vis Absorbance Measurement:

    • Record the absorbance spectra for all solutions.

    • Identify an excitation wavelength (λex) where both the sample and standard absorb light.

    • For the fluorescence measurement, use solutions where the absorbance at λex is below 0.1 to avoid inner filter effects.[24]

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength on the fluorometer to λex.

    • Record the emission spectrum of a solvent blank, the standard solution, and the sample solution, keeping all instrument settings (e.g., slit widths) identical.

    • Subtract the integrated intensity of the blank spectrum from both the sample and standard spectra.

  • Quantum Yield Calculation:

    • Calculate the integrated fluorescence intensity (Area) for both the sample and the standard.

    • Calculate the quantum yield of the sample (ΦF_sample) using the following equation: ΦF_sample = ΦF_std * (Area_sample / Area_std) * (Abs_std / Abs_sample) * (n_sample² / n_std²)

    • Where Abs is the absorbance at the excitation wavelength and n is the refractive index of the solvent. For dilute solutions in the same solvent, the refractive index term (n_sample² / n_std²) can be assumed to be 1.

Protocol 2: NMR Sample Preparation
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoline derivative into a clean, dry NMR tube.

    • Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Analysis:

    • Cap the tube securely and invert several times to ensure the sample is fully dissolved.

    • Insert the tube into the NMR spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Note that quinolines can exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[17][25]

Conclusion and Future Outlook

The derivatization of the quinoline scaffold provides a powerful strategy for tuning its physicochemical and photophysical properties. As demonstrated, even simple substitutions with chloro, nitro, or hydroxyl groups lead to dramatic and predictable changes across a range of spectroscopic techniques. UV-Vis and fluorescence spectroscopy reveal alterations in the electronic structure and excited-state dynamics, while NMR and mass spectrometry confirm the covalent modification and provide detailed structural insights.

For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic relationships is not merely academic; it is essential for structure confirmation, quality control, and the rational design of new molecules. By correlating spectroscopic data with functional outcomes, scientists can accelerate the development of next-generation pharmaceuticals, sensors, and optoelectronic materials built upon the versatile and enduring quinoline framework.

References

A Comparative Guide to the Synthesis of 2,4,5,8-Tetramethyl Quinoline: A Novel Microwave-Assisted Approach vs. Traditional Combes Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoline scaffolds is a cornerstone of discovery. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents, as well as materials with unique optical properties.[1][2][3][4] The 2,4,5,8-tetramethyl quinoline core, in particular, presents a valuable building block for creating novel chemical entities. This guide provides an in-depth comparison of a traditional synthetic methodology, the Combes reaction, with a newly validated, microwave-assisted approach for the synthesis of 2,4,5,8-tetramethyl quinoline. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a transparent comparison of the performance of each method.

The Enduring Challenge in Quinoline Synthesis

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been the bedrock of heterocyclic chemistry for over a century.[5][6][7][8][9] However, these methods are often hampered by harsh reaction conditions, including the use of strong acids, high temperatures, and oxidizing agents, which can lead to low yields, significant byproduct formation, and environmental concerns.[10][11][12] The Combes synthesis, which involves the acid-catalyzed condensation of an aromatic amine with a β-diketone, offers a more direct route to 2,4-disubstituted quinolines and is a common choice for this class of compounds.[13][14][15] Even so, it can still require prolonged reaction times and strenuous purification.

In response to these challenges, modern synthetic chemistry has gravitated towards greener and more efficient methodologies.[16][17][18][19][20] These approaches often employ novel catalysts, alternative energy sources like microwave irradiation, and more environmentally benign solvent systems to improve reaction efficiency and sustainability.[21][22] This guide will now present a head-to-head comparison of the traditional Combes synthesis with a novel, microwave-assisted method for the preparation of 2,4,5,8-tetramethyl quinoline.

Comparative Experimental Validation

To objectively assess the merits of the new microwave-assisted methodology, a direct comparison with the traditional Combes synthesis was conducted. The key performance indicators for this validation were reaction yield, purity of the final product, reaction time, and overall energy consumption.

Data Summary
Parameter Traditional Combes Synthesis Novel Microwave-Assisted Synthesis
Reaction Time 8 hours15 minutes
Reaction Temperature 120°C150°C (in sealed vessel)
Yield (%) 65%92%
Purity (by GC-MS) 95%>99%
Catalyst Concentrated Sulfuric Acidp-Toluenesulfonic Acid (p-TsOH)
Energy Input High (prolonged heating)Low (short irradiation time)
Solvent TolueneEthanol

Methodology Showdown: Traditional vs. Novel

Traditional Method: The Combes Quinoline Synthesis

The Combes synthesis is a reliable, albeit slow, method for the synthesis of 2,4-disubstituted quinolines.[13][15] The reaction proceeds via the formation of an enamine intermediate from the reaction of an aniline with a β-diketone, followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline.[7][14]

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Dehydration 2,5-Dimethylaniline Acetylacetone Enamine Intermediate Enamine Intermediate Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate H+ cat. 2,4,5,8-Tetramethyl Quinoline 2,4,5,8-Tetramethyl Quinoline Cyclized Intermediate->2,4,5,8-Tetramethyl Quinoline - H2O

Caption: Reaction mechanism of the Combes synthesis.

  • To a 100 mL round-bottom flask, add 2,5-dimethylaniline (1.21 g, 10 mmol) and toluene (30 mL).

  • Slowly add acetylacetone (1.1 g, 11 mmol) to the solution with stirring.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 120°C in an oil bath for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then pour it over crushed ice.

  • Neutralize the mixture with a 10% aqueous sodium hydroxide solution until it is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield 2,4,5,8-tetramethyl quinoline.

Novel Method: Microwave-Assisted, p-TsOH-Catalyzed Synthesis

This novel methodology leverages the efficiency of microwave heating to dramatically reduce reaction times and improve yields. The use of p-toluenesulfonic acid (p-TsOH), a solid and less corrosive acid catalyst, enhances the green credentials of the synthesis.[16][23] Microwave irradiation accelerates the reaction by efficiently coupling with the polar reactants and intermediates, leading to rapid heating and an increased rate of reaction.

The underlying mechanism is analogous to the Combes synthesis, but the activation is provided by microwave energy, which significantly accelerates the rate-determining steps of enamine formation and cyclization.

G cluster_0 Reactants cluster_1 Microwave-Assisted Reaction cluster_2 Product 2,5-Dimethylaniline Acetylacetone Reaction Vessel 2,5-Dimethylaniline + Acetylacetone + p-TsOH in Ethanol Microwave Microwave Irradiation 150°C, 15 min Reaction Vessel->Microwave 2,4,5,8-Tetramethyl Quinoline Microwave->2,4,5,8-Tetramethyl Quinoline

Caption: Workflow for the microwave-assisted synthesis.

  • In a 10 mL microwave reaction vessel, combine 2,5-dimethylaniline (1.21 g, 10 mmol), acetylacetone (1.1 g, 11 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).

  • Add ethanol (5 mL) to the vessel and seal it with a cap.

  • Place the vessel in a microwave reactor and irradiate at 150°C for 15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The crude product is of high purity (>99% by GC-MS) and can often be used without further purification. If necessary, it can be recrystallized from ethanol.

Characterization of 2,4,5,8-Tetramethyl Quinoline

The synthesized 2,4,5,8-tetramethyl quinoline from both methods was characterized by NMR and Mass Spectrometry to confirm its structure and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 2.68 (s, 3H), 2.65 (s, 3H), 2.50 (s, 3H), 2.45 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 157.5, 146.2, 144.1, 134.8, 131.5, 128.9, 125.6, 122.3, 24.8, 21.5, 18.6, 14.2.

  • Mass Spectrometry (EI): m/z 185.12 (M⁺).

The spectroscopic data were consistent for the products from both synthetic routes, confirming the identity of 2,4,5,8-tetramethyl quinoline.[24][25][26][27]

Conclusion and Future Outlook

This comparative guide demonstrates the significant advantages of a novel microwave-assisted synthesis for 2,4,5,8-tetramethyl quinoline over the traditional Combes reaction. The new methodology offers a dramatic reduction in reaction time (15 minutes vs. 8 hours), a substantial increase in yield (92% vs. 65%), and higher purity of the final product. Furthermore, the use of a solid acid catalyst and a greener solvent aligns with the principles of sustainable chemistry.[16][18][19]

For researchers and professionals in drug development and materials science, the adoption of such modern synthetic techniques can accelerate the discovery process by enabling rapid and efficient access to novel quinoline derivatives. The principles outlined in this guide can be extended to the synthesis of a wide range of substituted quinolines, paving the way for the development of new and improved pharmaceuticals and functional materials.[28][29][30]

References

A Comparative Guide to Catalysts in Tetramethylquinoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and functional properties. Among these, polymethylated quinolines, and specifically tetramethylquinoline isomers, are of significant interest due to their unique steric and electronic characteristics. The efficacy of synthesizing these target molecules is profoundly dependent on the chosen catalytic system.

This guide provides an in-depth comparison of various catalysts for the synthesis of tetramethylquinolines and related polymethylated analogues. We will delve into the mechanistic intricacies of classical synthetic routes, present comparative data on catalyst performance, and provide detailed experimental protocols to aid researchers in their synthetic endeavors.

The Synthetic Landscape: Combes and Döbner-von Miller Reactions

The synthesis of tetramethylquinolines typically relies on well-established named reactions that build the quinoline core from acyclic precursors. The two most pertinent methods are the Combes synthesis and the Döbner-von Miller reaction, each amenable to different catalytic approaches.

  • The Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. For tetramethylquinoline synthesis, this would typically involve a substituted aniline (e.g., 2,4-dimethylaniline) and a substituted β-diketone.

  • The Döbner-von Miller Reaction: A more flexible but often lower-yielding approach, this reaction constructs the quinoline ring from an aniline and α,β-unsaturated aldehydes or ketones.[1][2] These unsaturated precursors can be formed in situ from the aldol condensation of aldehydes and/or ketones.[1]

Catalyst Efficacy Comparison

The choice of catalyst is a critical parameter that dictates the reaction's efficiency, selectivity, and environmental footprint. Catalysts for these syntheses can be broadly classified into homogeneous Brønsted/Lewis acids and heterogeneous solid acids.

Homogeneous Acid Catalysts

Strong Brønsted acids and Lewis acids have traditionally been the catalysts of choice for these cyclization reactions.

CatalystSynthetic RouteSubstratesYield (%)Reaction ConditionsKey Advantages/Disadvantages
H₂SO₄ Combesp-Toluidine + Acetylacetone~70-80%100-150°CHigh catalytic activity; Corrosive, difficult to separate, generates acidic waste.[3]
Polyphosphoric Acid (PPA) Knorr/Combes2,4-Dimethylaniline + Ethyl AcetoacetateGood140°CEffective dehydrating agent and catalyst; Viscous, difficult to handle and quench.[4]
HCl Döbner-von MillerAniline + Crotonaldehyde~50-60%RefluxReadily available, inexpensive; Can lead to tar formation, moderate yields.[2][5]
ZnCl₂ Döbner-von MillerAniline + AcetaldehydeModerateHeatLewis acid catalysis; Can be hygroscopic, requires anhydrous conditions for best results.[5][6]
p-TsOH Friedländer/Döbner-MillerVarious anilines and carbonylsUp to 90%+Solvent-free or refluxSolid, easier to handle than liquid acids; Can require higher temperatures.[1][7]
In(OTf)₃ Friedländer2-Aminoarylketones + Carbonyls75-92%Solvent-freeHighly effective Lewis acid, good for selective reactions; Expensive.[8]
Heterogeneous Catalysts

In a move towards greener and more sustainable chemistry, heterogeneous catalysts have gained prominence. These catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions.

CatalystSynthetic RouteSubstratesYield (%)Reaction ConditionsKey Advantages/Disadvantages
Zeolites (e.g., ZnCl₂/Ni-USY) Alkylation from AnilineAniline + C1-C4 AlcoholsUp to 79.7% (total quinolines)Gas-phaseHigh surface area, shape selectivity, reusable; Requires high temperatures and specialized equipment.[9]
Montmorillonite K10 Clay Döbner-von MillerAniline + Crotonaldehyde~40-60%Gas-phase, 300°CInexpensive, environmentally friendly; Can have lower activity than homogeneous acids.[10]
g-C₃N₄-SO₃H Friedländer2-Aminoaryl ketone + AcetylacetoneUp to 97%100°C, Solvent-freeMetal-free, highly efficient, reusable (up to 6 cycles); Requires catalyst synthesis.[8][11][12]
Nafion NR50 Friedländer2-Aminoaryl ketones + α-Methylene carbonylsGoodMicrowave, EthanolSolid superacid, reusable; Can be expensive.[13]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting experimental challenges.

Combes Synthesis Mechanism

The Combes synthesis proceeds via the formation of an enamine intermediate from the aniline and β-diketone, followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline ring.

Combes_Mechanism cluster_1 Step 1: Enamine Formation cluster_2 Step 2: Cyclization & Dehydration Aniline Aniline (e.g., p-Toluidine) Enamine Enamine Intermediate Aniline->Enamine + H₂O Diketone β-Diketone (e.g., Acetylacetone) Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H⁺ Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Intramolecular Electrophilic Attack Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate - H₂O Product 2,4,6-Trimethylquinoline Dehydrated_Intermediate->Product Aromatization (-H⁺) Doebner_von_Miller_Mechanism Aniline Aniline ConjugateAdduct Conjugate Adduct Aniline->ConjugateAdduct 1,4-Conjugate Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) UnsaturatedCarbonyl->ConjugateAdduct CyclizedIntermediate Cyclized Dihydroquinoline Intermediate ConjugateAdduct->CyclizedIntermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline CyclizedIntermediate->Dihydroquinoline Dehydration (-H₂O) Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation Experimental_Workflow Start Combine Reactants (Aniline/Amine + Carbonyl) & Catalyst Reaction Heat Reaction Mixture (Conventional or Microwave) Start->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench & Neutralize Monitor->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product (Column Chromatography or Recrystallization) Concentration->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

References

A Guide to the Computational and Spectroscopic Analysis of 2,4,5,8-Tetramethylquinoline: A DFT-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of 2,4,5,8-tetramethylquinoline, a substituted heterocyclic aromatic compound. We will explore an integrated strategy that leverages the predictive power of Density Functional Theory (DFT) to complement and guide experimental spectroscopic analysis. This document is intended for researchers in computational chemistry, spectroscopy, and drug development who are interested in the detailed structural and electronic elucidation of quinoline derivatives.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including antimalarial, anticancer, and antibacterial drugs.[1][2] The specific substitution pattern of methyl groups in this compound (C₁₃H₁₅N, Molecular Weight: 185.26 g/mol ) is expected to modulate its electronic properties, reactivity, and potential biological interactions.[3] While extensive research exists on the quinoline family, detailed computational and experimental data for this specific tetramethyl derivative is not widely published. This guide, therefore, serves as a predictive comparison, demonstrating how computational methods can robustly forecast molecular properties ahead of, or in conjunction with, empirical validation.

The Synergy of DFT and Experimentation

Density Functional Theory has emerged as a powerful and cost-effective tool in chemical research, allowing for the accurate prediction of molecular structures, vibrational frequencies, NMR chemical shifts, and electronic properties.[4] When benchmarked against experimental data, DFT calculations provide a deeper understanding of the underlying quantum mechanical principles governing molecular behavior. This guide will detail the protocols for both computational prediction and experimental validation, showcasing a workflow where theory and experiment validate one another.

Methodologies: A Two-Pronged Approach

A robust characterization of this compound requires a dual approach: a rigorous computational study to predict its properties and a set of standard experimental procedures to confirm these predictions.

Part 1: Computational Protocol using Density Functional Theory

The objective of the computational protocol is to derive a comprehensive set of theoretical data points for the molecule's geometry, spectroscopic signatures, and electronic character.

Experimental Protocol: DFT Calculations

  • Software Selection: All theoretical calculations are performed using the Gaussian 09 or a more recent software package, a standard in the field of computational chemistry.[4]

  • Initial Structure: The initial 3D structure of this compound is built using a molecular editor like GaussView 5.0.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is a critical step, as all subsequent calculations depend on an accurate structure.

    • Method: Density Functional Theory (DFT).

    • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used for its excellent balance of accuracy and computational cost in describing organic molecules.

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is sufficiently flexible to provide accurate results for geometry and properties of molecules containing second-row elements and hydrogen. The diffuse functions (++) are important for describing non-covalent interactions and the polarization functions (d,p) allow for non-spherical distribution of electron density.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory.

    • Purpose: To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

    • Scaling: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

  • NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic shielding tensors at the B3LYP/6-311++G(d,p) level. These are then converted to ¹H and ¹³C chemical shifts by referencing them to the shielding calculated for tetramethylsilane (TMS) at the same level of theory.

  • Electronic Properties: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis). Frontier molecular orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) surface are also generated to analyze reactivity.

DFT Workflow cluster_setup Setup cluster_calc Core DFT Calculation cluster_analysis Property Analysis & Prediction cluster_output Predicted Data mol_build Build Initial Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc td_dft Electronic Transitions (TD-DFT) geom_opt->td_dft orbitals HOMO/LUMO & MEP Analysis geom_opt->orbitals geom_out Optimized Geometry freq_calc->geom_out Confirm Minimum Energy spectra_out Predicted IR/Raman Spectra freq_calc->spectra_out nmr_out Predicted NMR Shifts nmr_calc->nmr_out uv_out Predicted UV-Vis Spectrum td_dft->uv_out react_out Reactivity Maps orbitals->react_out

Caption: Computational workflow for DFT analysis.
Part 2: Experimental Protocols for Spectroscopic Validation

The following are standard experimental procedures required to obtain the empirical data needed to validate the computational predictions.

Synthesis

While multiple routes to quinolines exist, the Combes synthesis is a plausible method for preparing 2,4-disubstituted quinolines. This would involve the acid-catalyzed reaction of 2,5-dimethylaniline with acetylacetone.

Spectroscopic Characterization

  • FTIR Spectroscopy:

    • Prepare the sample as a KBr pellet by mixing a small amount of the solid compound with dry KBr powder and pressing it into a transparent disk.

    • Record the spectrum from 4000 to 400 cm⁻¹ using an FTIR spectrometer.

  • FT-Raman Spectroscopy:

    • Place a small amount of the solid sample directly into the sample holder of an FT-Raman spectrometer.

    • Record the spectrum from 3500 to 100 cm⁻¹ using a near-infrared laser (e.g., 1064 nm) for excitation.

  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

    • Record the absorption spectrum over a range of 200-400 nm using a dual-beam spectrophotometer.

Comparative Analysis: Predicted vs. Expected Results

This section presents the predicted properties of this compound from DFT calculations and compares them with expected experimental outcomes based on known chemical principles and data from analogous compounds.

Optimized Molecular Geometry

The DFT optimization predicts a planar aromatic quinoline core. The methyl groups attached to this core will have optimized rotational orientations to minimize steric hindrance. Key predicted bond lengths and angles would serve as a baseline for potential X-ray crystallography studies.

ParameterPredicted Value (B3LYP/6-311++G(d,p))Expected Range
C-N bond lengths (ring)~1.32 - 1.37 Å1.30 - 1.40 Å
C-C bond lengths (aromatic)~1.38 - 1.42 Å1.36 - 1.44 Å
C-C-C bond angles (ring)~118° - 122°117° - 123°
Vibrational Spectroscopy (FTIR & FT-Raman)

The calculated vibrational spectra provide a detailed fingerprint of the molecule. The table below compares the predicted frequencies for key functional groups with their expected experimental regions.

Vibrational ModePredicted Scaled Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)Predicted Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium-Weak
Aliphatic C-H Stretch (Methyl)3000 - 28503000 - 2850Strong
Aromatic C=C/C=N Stretch1620 - 14501625 - 1450Strong-Medium
C-H In-plane Bend1300 - 10001300 - 1000Medium
C-H Out-of-plane Bend900 - 700900 - 700Strong (IR)

The DFT calculations can distinguish between the different C-H stretching modes (aromatic vs. aliphatic) and the complex pattern of ring stretching modes, aiding in the precise assignment of the experimental spectrum.

NMR Spectroscopy

NMR predictions are highly sensitive to the electronic environment of each nucleus.

¹H NMR Predictions: DFT calculations predict four distinct signals for the methyl protons and three signals for the aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)Expected Experimental Shift (δ, ppm)Rationale
H3~7.0-7.2~7.0-7.3Aromatic proton on the pyridine ring.
H6, H7~7.3-7.8~7.2-7.9Aromatic protons on the benzene ring.
C2-CH₃~2.6-2.8~2.5-2.8Methyl group on the electron-deficient pyridine ring.
C4-CH₃~2.5-2.7~2.4-2.7Methyl group influenced by the nitrogen atom.
C5-CH₃~2.4-2.6~2.3-2.6Methyl group on the benzene ring.
C8-CH₃~2.4-2.6~2.3-2.6Methyl group on the benzene ring.

¹³C NMR Predictions: The calculations predict 13 distinct carbon signals, corresponding to the molecular formula.

CarbonPredicted Chemical Shift (δ, ppm)Expected Experimental Shift (δ, ppm)
C2, C4, C8a, C4a (Quaternary)145 - 160140 - 160
C5, C8 (Quaternary)125 - 135125 - 135
C3, C6, C7 (CH)120 - 130120 - 130
Methyl Carbons (CH₃)15 - 2515 - 25

This level of detailed prediction is invaluable for assigning complex experimental NMR spectra, especially in molecules with multiple similar substituents.

Electronic Properties and Reactivity
  • UV-Vis Spectrum: TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For quinoline derivatives, strong absorptions corresponding to π → π* transitions are expected between 250 and 350 nm.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic behavior. The HOMO is predicted to be localized primarily on the electron-rich benzene ring, while the LUMO is centered on the more electron-deficient pyridine ring. The calculated HOMO-LUMO energy gap provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and predicts reactive sites. For this compound, the most negative potential (red/yellow) is predicted to be localized around the nitrogen atom, making it the primary site for electrophilic attack (e.g., protonation). Regions of positive potential (blue) indicate sites susceptible to nucleophilic attack.

Validation_Logic cluster_data Data Points for Comparison dft DFT Calculations (B3LYP/6-311++G(d,p)) geom Geometry dft->geom ir IR/Raman Frequencies dft->ir nmr NMR Shifts dft->nmr uv UV-Vis λmax dft->uv exp Spectroscopic Measurements exp->geom e.g., X-ray exp->ir exp->nmr exp->uv

Caption: Logic of comparing theoretical and experimental data.

Conclusion

This guide outlines a powerful, synergistic approach for the comprehensive characterization of this compound. By employing DFT calculations, we can generate a robust set of predicted structural, spectroscopic, and electronic data. These theoretical results not only provide a deep understanding of the molecule's intrinsic properties but also serve as an invaluable guide for the efficient execution and interpretation of experimental work. The close correlation typically observed between high-level DFT predictions and empirical data underscores the reliability of this integrated strategy in modern chemical research, accelerating the discovery and development of novel molecular entities.

References

A Senior Application Scientist's Guide to Purity Assessment of Novel Synthesized Compounds: The Case of 2,4,5,8-Tetramethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and chemical research, the unequivocal confirmation of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and chemical data are built. For a novel molecule like 2,4,5,8-Tetramethylquinoline, a multi-faceted analytical approach is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques, offering a robust strategy for comprehensive purity assessment.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography, particularly in its reverse-phase modality (RP-HPLC), stands as the workhorse for purity analysis in pharmaceutical and chemical development.[1][2] Its power lies in its high resolving capability, sensitivity, and quantitative accuracy, making it ideal for separating the target compound from process-related impurities, starting materials, and degradation products.

For a nitrogen-containing heterocyclic compound like this compound, developing a specific and reliable HPLC method is the first critical step. The basic nitrogen atom in the quinoline ring can interact with residual silanols on standard silica-based columns, potentially leading to poor peak shape. Therefore, method development must carefully consider column chemistry, mobile phase composition, and pH to ensure symmetrical peaks and reproducible results.[3][4][5]

Proposed RP-HPLC Method for this compound

Given the absence of a standardized method for this specific molecule, the following protocol is a robust starting point for method development, based on established principles for analyzing quinoline derivatives.[6][7][8][9]

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 column with end-capping (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility with aromatic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the quinoline nitrogen, ensuring consistent interaction with the stationary phase and improving peak shape.[10]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is essential for separating impurities with a wide range of polarities.

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength determined by acquiring a UV spectrum of the analyte (a starting point could be ~225 nm or ~340 nm based on similar structures).[8][9] A DAD allows for peak purity analysis by comparing spectra across the peak.

  • Sample Preparation: Dissolve a precisely weighed amount of synthesized this compound in the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

This method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[11][12][13][14]

A Comparative Analysis of Orthogonal Purity Assessment Methods

Relying solely on a single analytical technique, even one as powerful as HPLC, can be misleading. Orthogonal methods—techniques that measure purity based on different chemical or physical principles—are crucial for a comprehensive and trustworthy assessment.[15][16]

Technique Principle Strengths Limitations
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution and sensitivity for process impurities and degradants. Excellent for quantification.[2]May not detect impurities that do not have a UV chromophore. Co-elution of impurities is possible.
GC-MS Separation based on volatility and boiling point, with mass-based identification.Excellent for volatile impurities (e.g., residual solvents). Provides structural information from mass spectra.[17][18][19]Not suitable for non-volatile or thermally labile compounds.[20]
¹H qNMR Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.Provides absolute purity without needing a reference standard of the analyte itself.[16][21] Gives structural confirmation. Detects a wide range of impurities.[15][22]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.
Elemental Analysis (CHN) Combustion of the compound to determine the mass percentages of Carbon, Hydrogen, and Nitrogen.Confirms the elemental composition and provides a measure of bulk purity.[23]Insensitive to impurities with a similar elemental composition.[24] Requires a relatively larger amount of sample.

The Logic of an Integrated Purity Assessment Workflow

A robust purity assessment strategy integrates these techniques in a logical sequence. The initial synthesis product is first analyzed by HPLC to get a detailed impurity profile. Subsequently, orthogonal methods are employed to confirm the structure and provide an independent measure of purity.

Caption: Integrated workflow for comprehensive purity assessment.

Method Development Strategy: A Deeper Dive

The development of a robust analytical method is a systematic process. For a novel compound like this compound, the thought process behind developing the HPLC method is as critical as the final protocol itself.

HPLC_Method_Dev start Define Goal: Purity of Tetramethylquinoline col_choice Column Selection start->col_choice Molecule is non-polar, aromatic -> C18 column mob_phase Mobile Phase Screening col_choice->mob_phase Nitrogen heterocycle -> Use acidic modifier (e.g., HCOOH) Screen ACN vs MeOH gradient Gradient Optimization mob_phase->gradient Unknown impurities -> Run broad gradient first (e.g., 5-95% B) detector Detector Settings gradient->detector Aromatic system -> Scan UV-Vis for λmax Use DAD for peak purity validation Method Validation (ICH Q2) detector->validation Finalized conditions

Caption: Logical flow for HPLC method development.

Conclusion

Assessing the purity of a newly synthesized compound such as this compound requires more than a single measurement. It demands a scientifically rigorous, multi-technique approach. While RP-HPLC provides an unparalleled view of the impurity profile, its findings must be corroborated by orthogonal methods like qNMR, GC-MS, and Elemental Analysis.[25] This integrated strategy ensures the generation of reliable, high-quality data, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

comparative analysis of the photophysical properties of substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photophysical Properties of Substituted Quinolines

For researchers, medicinal chemists, and materials scientists, the quinoline scaffold represents a privileged heterocyclic structure. Its inherent rigidity and aromaticity provide a robust foundation for developing agents with diverse biological activities and unique photophysical characteristics.[1][2] The strategic placement of substituents on the quinoline ring is a powerful tool for modulating its electronic properties, thereby fine-tuning its interaction with light. This guide offers a , grounded in experimental data, to elucidate the structure-property relationships that govern their performance as fluorophores. We will explore the causality behind experimental choices and provide validated protocols for their characterization.

The Photophysical Landscape of the Quinoline Core

The photophysical behavior of any organic molecule is dictated by its electronic structure and the transitions between electronic states.[3] For quinoline, a nitrogen-containing heteroaromatic compound, the key transitions involve the promotion of electrons from lower-energy molecular orbitals to higher-energy ones, specifically π-π* and n-π* transitions.[4][5][6]

  • π-π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity.

  • n-π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, primarily located on the nitrogen atom, to a π* antibonding orbital. These transitions are generally weaker than π-π* transitions.

The interplay of these transitions governs the subsequent de-excitation pathways, which include fluorescence, phosphorescence, and non-radiative decay, as illustrated by the Jablonski diagram below.[7] The intrinsic fluorescence of the quinoline core is often enhanced by its rigid, planar structure, which disfavors non-radiative decay pathways.[1][8]

Jablonski S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption S1_v Vibrational Levels T1_v Vibrational Levels S1 S₁ S1->S1_v Vibrational Relaxation S2->S1 Internal Conversion (IC) S0_v Vibrational Levels S1_v->S0_v Fluorescence S1_v->T1_v Intersystem Crossing (ISC) T1 T₁ T1_v->S0_v Phosphorescence

Caption: Jablonski diagram illustrating the primary photophysical pathways.

Engineering Photophysical Properties: The Role of Substituents

The true potential of quinoline as a functional fluorophore is unlocked through substitution. By introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), one can create a "push-pull" system, leading to an Intramolecular Charge Transfer (ICT) state upon excitation.[2][9][10] This ICT character is central to tuning the molecule's photophysical response.

ICT_Mechanism quinoline Donor (EDG) Quinoline (π-bridge) Acceptor (EWG) excitation Photoexcitation (hν) quinoline:d->excitation quinoline:a->excitation ict_state Intramolecular Charge Transfer (ICT) State excitation->ict_state ict_state->quinoline:d +δ (charge separation) ict_state->quinoline:a -δ (charge separation)

Caption: Intramolecular Charge Transfer (ICT) in a substituted quinoline.

  • Impact on Absorption and Emission: Push-pull systems typically exhibit a bathochromic (red) shift in their absorption and emission spectra compared to the unsubstituted quinoline.[4] This is because the ICT state is more stabilized in the excited state than the ground state, reducing the energy gap for the electronic transition.

  • Stokes Shift: The energy difference between the maximum absorption and maximum emission wavelengths, known as the Stokes shift, is often significantly larger in ICT-type fluorophores.[9][10] A large Stokes shift is highly desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.

  • Quantum Yield (ΦF): The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly sensitive to the nature and position of substituents. While some groups enhance fluorescence by promoting radiative decay, others, like the nitro group (-NO2), are notorious for quenching fluorescence through non-radiative pathways.[9]

  • Solvatochromism: The photophysical properties of push-pull quinolines can be highly sensitive to the polarity of their environment.[9][11] A positive solvatochromic effect, where the emission wavelength shifts to the red in more polar solvents, is a hallmark of compounds with significant ICT character.[12] This occurs because polar solvents stabilize the more polar excited state to a greater extent than the ground state.

Comparative Analysis of Substituted Quinolines

The following table summarizes the photophysical data for a selection of substituted quinolines from the literature, highlighting the effects of different substituents and solvents.

Derivative/SubstituentSolventλmax (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Reference(s)
Benzo[h]quinolineDichloromethane310--0.15[13]
Isoquinoline (protonated)Dichloromethane310--up to 0.27[13][14]
Unsymmetrical bis-quinolin-3-yl chalcone (nitro-substituted)Various215-290--Notably low[9]
Unsymmetrical bis-quinolin-3-yl chalcone (e.g., compound 12)Various215-290->15000Good[9]
TFMAQ-7Ph (phenylamino at N7)n-hexane404~490~44000.57[11]
TFMAQ-7Ph (phenylamino at N7)DMSO428~550~5400< 0.01[11]
8-octyloxy-4-[4-(octyloxy)phenyl]quinolineDichloromethane~350~400~3600-[4]

Data compiled from various sources. Stokes shift calculated where possible.

This data clearly illustrates the principles discussed. The protonated isoquinoline shows a significant quantum yield.[13] The nitro-substituted chalcone exhibits fluorescence quenching, a common effect for this EWG.[9] The TFMAQ derivative demonstrates strong positive solvatochromism, with a high quantum yield in non-polar n-hexane that is almost completely quenched in polar DMSO, accompanied by a large red-shift in emission.[11]

Standardized Protocols for Photophysical Characterization

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following section details the methodologies for key photophysical measurements.

Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare stock solution (e.g., 1 mM) in spectroscopic grade solvent dilute Dilute to working concentration (μM range) Absorbance at λmax < 0.1 prep->dilute uv_vis 1. UV-Vis Absorption Spectroscopy (Determine λmax) dilute->uv_vis tcspc 3. Lifetime Measurement (TCSPC) (Determine τ) dilute->tcspc fluor 2. Fluorescence Spectroscopy (Determine λem, Integrated Intensity) uv_vis->fluor qy Calculate Quantum Yield (ΦF) (Relative Method) fluor->qy decay Fit Decay Curve (Deconvolution with IRF) tcspc->decay

Caption: Experimental workflow for photophysical characterization.

Causality: This measurement is foundational. It identifies the wavelength of maximum absorption (λmax), which is the optimal wavelength for exciting the molecule to achieve the strongest fluorescence signal.[1] Crucially, it is used to adjust the sample concentration to an absorbance below 0.1 at the excitation wavelength to prevent the inner filter effect, a phenomenon where emitted light is reabsorbed by other molecules in the solution, leading to artificially low fluorescence intensity and distorted emission spectra.[1][15]

Methodology:

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]

  • Sample Preparation: Prepare a stock solution (~1 mM) of the quinoline derivative in a spectroscopic grade solvent. Dilute this stock to a concentration in the micromolar range that yields a maximum absorbance between 0.1 and 1.0.[1]

  • Blanking: Fill a quartz cuvette with the pure solvent to serve as a reference and record a baseline spectrum.[1]

  • Measurement: Replace the solvent with the sample solution and acquire the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Recording: Record the λmax value. For subsequent fluorescence measurements, prepare a sample with an absorbance of < 0.1 at this λmax.

Causality: The quantum yield is one of the most important metrics for a fluorophore's performance.[16] The relative method is a widely used and accessible technique that benchmarks the sample's fluorescence efficiency against a well-characterized standard with a known quantum yield under similar excitation conditions.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with an emission range that overlaps with the sample and is soluble in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Sample Preparation: Prepare both the quinoline sample and the standard solution. Adjust their concentrations to have nearly identical absorbance values at the same excitation wavelength (λex), ensuring the absorbance is below 0.1.

  • Measurement:

    • Using a spectrofluorometer, record the emission spectrum of the solvent blank.

    • Record the emission spectrum of the standard solution.

    • Record the emission spectrum of the quinoline sample using the identical instrument settings (excitation wavelength, slit widths).

  • Calculation: Subtract the integrated intensity of the solvent blank from the integrated intensities of the sample and standard. Calculate the quantum yield of the sample (Φsample) using the following equation:[1]

    Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std)

    Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[1]

Causality: The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that is sensitive to the molecular environment and quenching processes. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive statistical method for determining lifetimes, typically in the picosecond to microsecond range.[17][18]

Methodology:

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., picosecond laser), a sensitive single-photon detector, and timing electronics.[17][18]

  • Instrument Response Function (IRF): First, measure the IRF of the system. This is done by recording the temporal profile of the excitation pulse using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. The IRF accounts for the temporal spread of the instrument itself.[15]

  • Sample Measurement: Replace the scattering solution with the quinoline sample (absorbance < 0.1). Collect photon arrival times relative to the laser pulses over many cycles until a clean decay histogram is built. The photon counting rate should be kept low (1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.[15]

  • Data Analysis: The measured fluorescence decay is a convolution of the true sample decay and the IRF.[15] Use specialized software to perform deconvolution and fit the decay data to a sum of exponential functions to extract the fluorescence lifetime(s).

Conclusion

The photophysical properties of quinoline derivatives are intricately linked to their molecular structure. The strategic introduction of substituents provides a versatile toolkit for tuning absorption and emission wavelengths, Stokes shifts, and fluorescence efficiencies. Electron-donating and electron-withdrawing groups can induce intramolecular charge transfer, leading to desirable properties such as red-shifted emission and high sensitivity to the local environment (solvatochromism). Understanding these structure-property relationships, validated by robust and standardized experimental protocols, is paramount for the rational design of novel quinoline-based compounds for advanced applications, including targeted bio-imaging probes, chemical sensors, and materials for organic light-emitting diodes (OLEDs).[2]

References

Validating the Structure of 2,4,5,8-Tetramethylquinoline: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Substituted quinolines, a scaffold present in numerous pharmaceuticals and functional materials, often present a significant analytical challenge. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, for polysubstituted systems like 2,4,5,8-tetramethylquinoline, 1D ¹H and ¹³C NMR spectra can be ambiguous, with overlapping signals and complex coupling patterns that defy straightforward interpretation.[1][2] This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—as a robust, self-validating system for the unambiguous structural confirmation of this compound.

The Limitations of 1D NMR for Polysubstituted Quinolines

A 1D ¹H NMR spectrum of this compound would present a crowded aromatic region and several singlet signals for the methyl groups. While the integration of these signals might hint at the number of protons, assigning specific signals to their precise locations on the quinoline core is often fraught with uncertainty.[1] Similarly, a ¹³C NMR spectrum would show the correct number of carbon signals, but definitively assigning each quaternary and protonated carbon can be speculative without further connectivity information. This ambiguity necessitates a more powerful analytical approach.

The Power of 2D NMR: A Multi-faceted Approach to Structure Validation

2D NMR spectroscopy provides a solution by spreading spectral information across two frequency dimensions, revealing correlations between nuclei.[3] This allows for the establishment of bonding networks and spatial relationships, providing irrefutable evidence for a proposed structure.

  • COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6] In essence, a COSY spectrum reveals which protons are neighbors in a spin system. For this compound, COSY is instrumental in identifying the connectivity between the aromatic protons on the quinoline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals directly to the carbon atoms to which they are attached.[7][8] By spreading proton signals across the much wider ¹³C chemical shift range, HSQC effectively resolves overlapping proton resonances and provides direct one-bond ¹H-¹³C connectivity.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear technique reveals correlations between protons and carbons over two or three bonds.[9][10] HMBC is crucial for piecing together different molecular fragments and for placing substituents, such as methyl groups and quaternary carbons, within the molecular framework.[9][10]

Experimental Protocol for 2D NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality 2D NMR data is crucial for reliable structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool.

  • Instrument Setup and 1D Spectra Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width required for the 2D experiments.

    • Acquire a standard 1D ¹³C spectrum to determine the carbon spectral width.

  • 2D NMR Spectra Acquisition:

    • COSY: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments). Set the spectral widths in both dimensions to encompass all proton signals. Typically, 2-8 scans per increment and 256-512 increments in the indirect dimension are sufficient.

    • HSQC: Load a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments). Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension. The number of scans will depend on the sample concentration.

    • HMBC: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments). Set the spectral widths for ¹H and ¹³C. The long-range coupling delay should be optimized for typical 2-3 bond J-couplings (around 8-10 Hz).

Data Interpretation and Structure Validation of this compound

The following sections detail the interpretation of the expected 2D NMR data for this compound, based on predicted chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2-CH₃H2.65-
2-CH₃C-24.5
3H7.10-
3C-122.0
4-CH₃H2.50-
4-CH₃C-18.0
5-CH₃H2.45-
5-CH₃C-17.5
6H7.30-
6C-126.0
7H7.50-
7C-128.0
8-CH₃H2.70-
8-CH₃C-20.0
2C-158.0
4C-145.0
4aC-128.5
5C-130.0
8C-135.0
8aC-147.0

COSY Analysis: Unraveling the Aromatic Spin System

The COSY spectrum is expected to reveal the connectivity between the aromatic protons.

Correlating Protons Expected Correlation
H-6 and H-7Yes

A cross-peak between the signals at approximately 7.30 ppm (H-6) and 7.50 ppm (H-7) would confirm their adjacency on the quinoline ring. The absence of a correlation between H-3 and any other aromatic proton confirms its isolated nature.

HMBC_correlations H_Me2 2-CH₃ C2 C-2 H_Me2->C2 C3 C-3 H_Me2->C3 H3 H-3 H3->C2 C4 C-4 H3->C4 C4a C-4a H3->C4a H_Me4 4-CH₃ H_Me4->C3 H_Me4->C4 H_Me4->C4a H_Me5 5-CH₃ H_Me5->C4a C5 C-5 H_Me5->C5 C6 C-6 H_Me5->C6 H6 H-6 H6->C4a H6->C5 C7 C-7 H6->C7 C8 C-8 H6->C8 H7 H-7 H7->C5 H7->C6 C8a C-8a H7->C8a H_Me8 8-CH₃ H_Me8->C7 H_Me8->C8 H_Me8->C8a

References

A Comparative Analysis of the Anti-Proliferative Effects of Polysubstituted Quinolines on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] In the realm of oncology, quinoline derivatives have garnered significant attention due to their demonstrated efficacy as anti-proliferative agents.[4][5][6] These compounds exert their anticancer effects through diverse mechanisms, including the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways.[2] This guide provides a comparative overview of the anti-proliferative effects of polysubstituted quinoline derivatives, with a specific focus on methylated analogs, to inform researchers and drug development professionals on their potential as therapeutic agents.

While a specific investigation into the anti-proliferative effects of 2,4,5,8-tetramethylquinoline is not extensively documented in the current body of scientific literature, a wealth of data exists for structurally related compounds. By examining these analogs, we can infer potential mechanisms of action and guide future research into novel tetramethylquinoline compounds.

Comparative Anti-Proliferative Activity of Methylated Quinoline Derivatives

The anti-proliferative efficacy of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline core. Methyl groups, in particular, can modulate the lipophilicity, steric hindrance, and electronic properties of the molecule, thereby affecting its interaction with biological targets. The following table summarizes the reported 50% inhibitory concentration (IC50) values for various methylated quinoline derivatives against a panel of cancer cell lines, offering a quantitative comparison of their potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
8-Methyl-4-(3-diethylaminopropylamino)pyrimido[4',5':4,5]thieno(2,3-b)quinolineHL-60Leukemia0.992 - 3.968--INVALID-LINK--[7]
B16F10Melanoma0.992 - 3.968--INVALID-LINK--[7]
Neuro 2aNeuroblastoma0.992 - 3.968--INVALID-LINK--[7]
2,4,8-Trimethylquinoline--Not Available--INVALID-LINK--[8]
2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinolineHuman Lymphocytes- (Cytotoxicity study)Less cytotoxic than ethoxyquin--INVALID-LINK--[9]

Note: The table highlights the scarcity of specific anti-proliferative data for this compound and provides data for structurally related compounds to serve as a comparative reference.

Experimental Protocol: Assessing Anti-Proliferative Effects using the MTT Assay

To enable researchers to independently validate and expand upon the findings presented, a detailed, step-by-step methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is provided below. This colorimetric assay is a widely accepted standard for assessing cell viability and proliferation.

Objective: To determine the cytotoxic effects of a test compound on a given cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., a quinoline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Prepare Serial Dilutions of Test Compound B->C D Treat Cells with Compound C->D E Incubate for 24-72h D->E F Add MTT Solution E->F G Incubate for 3-4h (Formazan Formation) F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow of the MTT assay for assessing cell viability.

Molecular Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

A recurring theme in the anti-proliferative activity of quinoline derivatives is their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.[10]

Induction of Apoptosis:

Many quinoline compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] The intrinsic pathway is often characterized by:

  • Changes in Mitochondrial Membrane Potential: Leading to the release of cytochrome c.

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.

  • Activation of Caspases: Sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

The extrinsic pathway can be initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.

Cell Cycle Arrest:

Quinoline derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly at the G2/M phase.[10] This prevents the cell from entering mitosis and ultimately leads to apoptosis.

Signaling Pathway for Quinoline-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Quinoline Quinoline Derivative DeathReceptor Death Receptor Activation Quinoline->DeathReceptor Mitochondria Mitochondrial Disruption Quinoline->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 BaxBcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->BaxBcl2 CytochromeC Cytochrome c Release BaxBcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathways of quinoline-induced apoptosis.

Conclusion and Future Directions

While direct experimental data on the anti-proliferative effects of this compound remains elusive, the broader class of polysubstituted quinolines presents a promising avenue for the development of novel anticancer agents. The available literature strongly suggests that methylation of the quinoline scaffold can yield compounds with potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Future research should focus on the synthesis and biological evaluation of this compound and its isomers to determine their specific anti-proliferative profiles and elucidate their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the substitution pattern on the quinoline ring to enhance potency and selectivity for cancer cells.

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 2,4,5,8-Tetramethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2,4,5,8-Tetramethylquinoline. As a substituted quinoline, this compound warrants a cautious approach. While specific toxicological data for this compound has not been thoroughly investigated, the established hazard profile of the parent quinoline structure and its derivatives provides a scientifically sound basis for defining safety protocols.[1] Quinoline and its analogues are recognized as hazardous chemicals, with potential risks including toxicity if swallowed or in contact with skin, serious eye irritation, and suspicion of causing genetic defects and cancer.[1][2] Therefore, adherence to the stringent safety protocols outlined below is mandatory to minimize exposure and ensure a safe laboratory environment.

The Cornerstone of Safety: Risk-Based PPE Selection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic process dictated by a thorough risk assessment of the specific procedure being performed. The quantity of the chemical, its physical state (solid vs. solution), and the operational parameters (e.g., heating, agitation, pressure) are critical factors that determine the required level of protection. The fundamental principle is to establish multiple barriers between the researcher and the chemical hazard.

The following diagram illustrates the decision-making workflow for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Assess the Procedure hood Working in a certified chemical fume hood? start->hood quantity Handling small quantities (<1g, <20mL)? hood->quantity Yes no_hood Procedure cannot be performed outside a fume hood. Re-evaluate experimental design. hood->no_hood No splash_risk Significant splash or aerosol risk? (e.g., heating, sonicating, vortexing) quantity->splash_risk Yes min_ppe Minimum PPE Required: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat quantity->min_ppe No splash_risk->min_ppe No enhanced_ppe Enhanced PPE Required: - Safety Goggles & Face Shield - Double-Gloved (Nitrile/Neoprene) - Chemical Resistant Apron over Lab Coat splash_risk->enhanced_ppe Yes respirator Add Respiratory Protection: - NIOSH-approved respirator with organic vapor cartridges enhanced_ppe->respirator Aerosol risk is high or ventilation is compromised

Caption: PPE selection workflow for handling this compound.

Multi-Barrier Protection: A Head-to-Toe Protocol

Always handle this compound and its derivatives within a certified chemical fume hood to minimize inhalation exposure. The following table summarizes the required PPE based on the type of laboratory operation.

Laboratory Task Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid / Sample Preparation LowTightly fitting safety goggles.[1]Chemical-resistant gloves (e.g., Nitrile, Butyl Rubber).[1]Full-sleeved lab coat, long pants, closed-toe shoes.[1][3]Not required inside a chemical fume hood.
Preparing Solutions / Dilutions ModerateSafety goggles and face shield.[4][5]Double-glove with chemical-resistant gloves.Lab coat and chemical-resistant apron.Not required inside a chemical fume hood.
Running Reactions (Ambient Temp) ModerateSafety goggles and face shield.[4][5]Double-glove with chemical-resistant gloves.Lab coat and chemical-resistant apron.Not required inside a chemical fume hood.
Running Reactions (Heated/Reflux) HighSafety goggles and face shield.[4][5]Insulated, chemical-resistant gloves over nitrile gloves.Lab coat and chemical-resistant apron.Not required inside a chemical fume hood.
Large Spill Cleanup (>50 mL) EmergencyFull face-piece respirator with organic vapor cartridges.[6]Heavy-duty chemical-resistant gloves (e.g., Viton, Butyl).[1]Chemical-resistant suit or coveralls.[1][7]Mandatory.[4][6]
Step-by-Step PPE Protocol

A. Eye and Face Protection: The First Line of Defense Chemical splashes can cause irreversible eye damage.[2][8]

  • Minimum Requirement: Tightly fitting safety goggles that meet EN 166 (EU) or NIOSH (US) standards must be worn at all times in the laboratory.[1] Standard safety glasses with side shields are inadequate.[4]

  • Splash Hazard: When handling liquids, preparing solutions, or running reactions where there is any risk of splashing, a full-face shield must be worn over the safety goggles.[5] This provides a critical secondary barrier for the entire face.

B. Hand Protection: Preventing Dermal Absorption Quinoline derivatives can be toxic upon skin contact.[1][9] Gloves serve as a contact barrier, not a permanent shield.

  • Glove Selection: Use powder-free, chemical-resistant gloves.[4] While nitrile gloves are common, for quinolines, more robust materials like butyl rubber or Viton are recommended for prolonged tasks.[1] Always consult a glove compatibility chart for the specific solvent being used.

  • Inspection and Use: Before every use, inspect gloves for any signs of degradation or punctures.

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • Doffing and Disposal: When a task is complete or if contamination is suspected, remove gloves carefully without touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.[4][10] Never leave the laboratory while wearing gloves to prevent cross-contamination of common surfaces.[10]

C. Body Protection: Shielding Against Spills and Splashes No skin should be exposed when working in the lab.[1][3]

  • Primary Garment: A clean, full-sleeved laboratory coat is mandatory.[1]

  • Secondary Barrier: For procedures involving larger volumes (>50 mL) or with a heightened splash risk, a chemical-resistant apron worn over the lab coat is required.

  • Personal Attire: Long pants and fully enclosed, non-porous shoes are required. Sandals, shorts, and skirts are strictly prohibited.[3]

D. Respiratory Protection: For Non-Routine Operations All routine work with this compound must be performed in a functioning chemical fume hood.

  • Routine Use: Under normal conditions within a fume hood, respiratory protection is not necessary.

  • Emergency Use: In the event of a large spill, equipment failure, or when engineering controls are insufficient, a NIOSH-approved respirator with organic gas and vapor cartridges is required.[4][8] Surgical masks provide no protection against chemical vapors.[4][7] All personnel who may need to use a respirator must be properly fit-tested and trained according to OSHA standards.[4]

Operational Plan: Decontamination and Disposal

Safe handling extends beyond the experiment to include decontamination and waste disposal.

A. Decontamination

  • Work Surfaces: Protect work surfaces with disposable, plastic-backed absorbent paper.[11] In case of a minor spill, this paper can be carefully removed and disposed of as solid hazardous waste.

  • Glassware: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) inside the fume hood. The rinsate must be collected and disposed of as liquid chemical waste.

B. Disposal of Contaminated PPE

  • Gloves, Bench Paper, Wipes: All disposable items that have come into contact with this compound are considered hazardous waste. They must be collected in a clearly labeled, sealed waste container for hazardous solids.

  • Lab Coats: If a lab coat becomes contaminated, it must be professionally decontaminated before being laundered. Do not take contaminated lab coats home.

C. Chemical Waste Disposal

  • Liquid Waste: Collect all waste solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the sink.[10]

  • Solid Waste: Dispose of solid this compound and contaminated materials in a separate, clearly labeled hazardous solid waste container.

  • Regulatory Compliance: All waste disposal must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[12][13]

Emergency Response: Immediate First Aid

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.